Gamendazole
Description
Spermatogenesis Blocking Agents; structure in first source
Properties
CAS No. |
877766-45-5 |
|---|---|
Molecular Formula |
C18H11Cl2F3N2O2 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
(E)-3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27)/b6-5+ |
InChI Key |
KYYQMVUKYQCSQY-AATRIKPKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Gamendazole in Sertoli Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole (B1674601) is a potent, orally active indazole carboxylic acid derivative that has been investigated as a non-hormonal male contraceptive agent. Its mechanism of action is centered on the disruption of spermatogenesis, specifically by targeting Sertoli cells and compromising their ability to support developing spermatids. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on Sertoli cells, with a focus on its direct molecular targets, downstream signaling pathways, and the resulting cellular consequences. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and reproductive biology.
Core Mechanism of Action: A Multi-pronged Approach
This compound's antispermatogenic activity in Sertoli cells is not mediated by a single, linear pathway but rather through a cascade of interconnected events initiated by its binding to specific molecular targets. The primary targets of this compound in Sertoli cells have been identified as Heat Shock Protein 90 Alpha (cytosolic), class B member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] This initial interaction triggers a series of downstream events that ultimately lead to the disruption of Sertoli cell function and the premature release of spermatids.
Direct Molecular Targets
HSP90AB1 (HSP90BETA): this compound acts as an inhibitor of HSP90AB1, a molecular chaperone responsible for the proper folding, stability, and activity of numerous client proteins.[1] Unlike other HSP90 inhibitors such as geldanamycin, this compound represents a new class of selective HSP90AB1 inhibitors.[1] By binding to HSP90AB1, this compound disrupts its chaperone function, leading to the degradation of HSP90-dependent client proteins.[1] One such client protein critical for Sertoli cell function is AKT1.[1][2]
EEF1A1 (eEF1A): this compound also directly binds to EEF1A1, a multifunctional protein with a canonical role in protein synthesis.[1][2] Beyond its function in translation, EEF1A1 is also involved in the regulation of the actin cytoskeleton.[2] While this compound binds to EEF1A1, it does not appear to inhibit its nucleotide-binding or global translation elongation functions.[2] Instead, it is suggested that this compound may affect the stability of EEF1A1 and its ability to promote actin bundling.[2]
Downstream Signaling Cascades
The binding of this compound to HSP90AB1 and EEF1A1 initiates a cascade of signaling events that converge to disrupt Sertoli cell structure and function.
1. Disruption of the HSP90-AKT1 Axis: AKT1, a serine/threonine kinase, is a well-established client protein of HSP90 and plays a crucial role in maintaining the integrity of Sertoli cell-spermatid junctions.[3] this compound-mediated inhibition of HSP90AB1 leads to the degradation of AKT1.[1][2] The loss of active AKT1 signaling is a key event that contributes to the destabilization of these junctions.
2. Stimulation of Interleukin-1 Alpha (Il1a) Transcription: A rapid and marked increase in the transcription of the pro-inflammatory cytokine Interleukin-1 alpha (Il1a) is a significant downstream effect of this compound in Sertoli cells.[1] A notable spike in Il1a mRNA has been observed in primary Sertoli cells as early as 60 minutes after exposure to this compound.[1] IL-1α is a known disruptor of Sertoli cell-spermatid junction integrity.[3] The upregulation of Il1a is thought to be linked to the NF-κB signaling pathway, which, along with AKT1 and interleukin 1, are known regulators of Sertoli cell-spermatid junctional complexes.[1]
3. Cytoskeletal Disorganization: this compound induces significant changes in the actin cytoskeleton of Sertoli cells.[2] This is likely a consequence of its effects on both EEF1A1, which is involved in actin bundling, and the disruption of focal adhesion complexes.[2] Vinculin, a marker for focal contacts and a component of the ectoplasmic specialization (ES) junctions between Sertoli cells and spermatids, shows a disorganized distribution following this compound treatment.[2] This leads to a loss of the well-organized parallel bundles of F-actin stress fibers, resulting in altered cell morphology.[2][4]
The culmination of these events is the disruption of the intricate network of junctions that anchor spermatids to the Sertoli cells, leading to the premature release of these germ cells from the seminiferous epithelium and subsequent infertility.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the effects of this compound and its analogs on Sertoli cells.
| Parameter | Compound | Value | Cell Type/System | Reference |
| Median Inhibitory Concentration (IC50) for Inhibin B Production | This compound | 6.8 x 10-10 M | Primary Rat Sertoli Cells (in vitro) | [3] |
| Il1a Transcription Induction | This compound (100 nM) | Peak at 60 minutes | Primary Rat Sertoli Cells (in vitro) | [1][3] |
| Change in Cell Morphology | H2-Gamendazole (40 µM) | Squamous-like shape with altered actin distribution within 4 hours | Murine TM4 Sertoli Cells | [2] |
| Disorganization of F-actin Stress Fibers | This compound | Disorganization within 4 hours, loss of definition within 8 hours | Primary Rat Sertoli Cells | [2] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in Sertoli cells.
Primary Sertoli Cell Culture
-
Source: Testes from 16-day-old rats.[5]
-
Procedure: Testes are decapsulated and washed. Sertoli cells are isolated using a method involving enzymatic digestion, typically with collagenase and pancreatin, followed by differential plating to enrich for Sertoli cells.[5]
-
Culture Conditions: Cells are cultured in an appropriate medium, such as DMEM/F12, supplemented with growth factors and serum, and maintained in a humidified incubator at 35°C with 5% CO2.[6]
Affinity Purification of this compound Binding Proteins
-
Objective: To identify the direct molecular targets of this compound.
-
Methodology:
-
A biotinylated analog of this compound (BT-GMZ) is synthesized.[1]
-
Testis or Sertoli cell cytosolic extracts are incubated with BT-GMZ.
-
The BT-GMZ-protein complexes are captured using avidin-affinity chromatography.
-
After washing to remove non-specifically bound proteins, the captured proteins are eluted.
-
The eluted proteins are separated by SDS-PAGE.
-
Protein bands of interest are excised and identified using matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry and confirmed by Western blot analysis.[1]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Il1a Transcription
-
Objective: To quantify the changes in Il1a mRNA levels in response to this compound treatment.
-
Methodology:
-
Primary Sertoli cells are treated with this compound (e.g., 100 nM) for various time points (e.g., 0, 30, 60, 120, 240 minutes).[3]
-
Total RNA is extracted from the cells at each time point.
-
The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
The cDNA is then used as a template for PCR with primers specific for the Il1a gene.
-
The PCR products are resolved by agarose (B213101) gel electrophoresis and visualized to determine the relative abundance of Il1a mRNA at each time point.[3]
-
Immunofluorescence Staining for Cytoskeletal Proteins
-
Objective: To visualize the effects of this compound on the distribution of cytoskeletal proteins like F-actin and vinculin.
-
Methodology:
-
Primary Sertoli cells are cultured on coverslips and treated with this compound or a vehicle control for different durations.[4]
-
The cells are fixed with a suitable fixative (e.g., paraformaldehyde).
-
The cells are permeabilized to allow antibody access to intracellular proteins.
-
The cells are incubated with primary antibodies specific for the target proteins (e.g., anti-vinculin).
-
For F-actin staining, a fluorescently labeled phalloidin (B8060827) is used.
-
The cells are then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental procedures described above.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive H2-Gamendazole Across the Blood-Testis Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Gamendazole: A Technical Whitepaper on a Non-Hormonal Male Contraceptive Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamendazole, an indazole carboxylic acid derivative, has emerged as a promising non-hormonal agent for male contraception. Extensive preclinical studies in rodent models have demonstrated its potent antispermatogenic effects, leading to reversible infertility. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a resource for researchers and professionals in the field of reproductive biology and drug development. It is important to note that all available data on this compound is derived from preclinical animal studies; to date, no clinical trials in humans have been reported.
Introduction
The development of a safe, effective, and reversible non-hormonal male contraceptive remains a significant challenge in reproductive medicine. This compound has been identified as a lead compound in this area due to its oral bioavailability and potent antispermatogenic activity. This whitepaper synthesizes the current body of knowledge on this compound, with a focus on its molecular targets, the signaling pathways it modulates, and its effects on male fertility in preclinical models.
Mechanism of Action
This compound exerts its contraceptive effect primarily by targeting Sertoli cells within the seminiferous tubules of the testes. This interaction disrupts the crucial support system for developing spermatids, leading to their premature exfoliation and subsequent infertility.
Molecular Targets
Research has identified two primary molecular targets of this compound:
-
Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, HSP90β) : this compound binds to HSP90AB1, a molecular chaperone essential for the stability and function of numerous client proteins involved in signal transduction.[1][2]
-
Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) : This protein, in addition to its canonical role in protein synthesis, is involved in cytoskeletal dynamics.[1][2]
This compound is believed to be a selective inhibitor of these proteins, as its binding does not appear to be competed by other known HSP90 inhibitors like geldanamycin.[1][2]
Signaling Pathway
The binding of this compound to its molecular targets initiates a signaling cascade within Sertoli cells that ultimately disrupts the Sertoli cell-spermatid junctional complexes. The proposed pathway involves the following key events:
-
Inhibition of HSP90AB1 : This leads to the degradation of HSP90 client proteins, including AKT1.[1][2]
-
Modulation of AKT/NFKB Signaling : The degradation of AKT1 is thought to disrupt the nuclear factor kappa-light-chain-enhancer of activated B cells (NFKB) signaling pathway, which plays a role in maintaining cell junction integrity.[1][2]
-
Stimulation of Interleukin 1 Alpha (Il1a) Transcription : this compound treatment leads to a rapid and marked increase in the transcription of Il1a in Sertoli cells.[1][2] Interleukin 1 is a known regulator of Sertoli cell-spermatid junctions.
This cascade of events culminates in the disruption of the actin cytoskeleton within Sertoli cells, leading to the detachment and loss of developing spermatids.
Preclinical Efficacy and Quantitative Data
The contraceptive potential of this compound has been evaluated in preclinical studies using rat models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | 3 mg/kg (single oral dose) | 6 mg/kg (single oral dose) | 25 mg/kg (i.p.) |
| Infertility Rate | 100% (in 6 of 7 animals)[3] | 100% (in 7 of 7 animals)[3] | 100%[4] |
| Time to Infertility | Not specified | 3 weeks[3] | 4 weeks[4] |
| Duration of Infertility | Not specified | Maintained for 2 weeks[4] | Not specified |
| Fertility Recovery | 100% return in 4 of 6 infertile animals[3] | Return by 9 weeks in 4 of 7 animals[3] | 4 of 7 rats recovered fertility[4] |
Table 2: In Vitro Activity of this compound
| Assay | Target/Cell Line | Result |
| Inhibin B Production | Primary Rat Sertoli Cells | IC50: 6.8 x 10⁻¹⁰ M[3] |
| Luciferase Refolding | HSP90-dependent assay | IC50: 330 ± 38 µM[5] |
| Cell Proliferation | MCF-7 cells | IC50: 101 ± 4 µM[6] |
Hormonal Profile
In studies with reversibly infertile rats, a transient increase in circulating Follicle-Stimulating Hormone (FSH) levels was observed, which coincided with an initial decrease in inhibin B levels. No other significant changes in circulating reproductive hormones, including testosterone, were reported.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Animal Studies
-
Animal Model : Male Long-Evans or Sprague-Dawley rats of proven fertility are commonly used.
-
Administration : this compound is typically administered as a single oral gavage.
-
Fertility Assessment : Mating trials are conducted by cohabiting treated males with untreated, fertile females. Pregnancy outcomes, including the number of implantation sites and viable fetuses, are recorded.
-
Hormone Analysis : Blood samples are collected at various time points for the analysis of reproductive hormones (e.g., FSH, LH, testosterone, inhibin B) using standard immunoassay techniques.
In Vitro Sertoli Cell Culture and Assays
-
Cell Isolation and Culture : Primary Sertoli cells are isolated from the testes of immature rats (typically 15-20 days old) through a series of enzymatic digestions.[7][8][9] The isolated cells are then cultured in appropriate media, such as DMEM/F12 supplemented with serum and growth factors.
-
This compound Treatment : Cultured Sertoli cells are treated with varying concentrations of this compound to assess its effects on cell function and gene expression.
-
Inhibin B Assay : The concentration of inhibin B in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the IC50 of this compound.
Molecular and Cellular Assays
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR) : To assess changes in gene expression, total RNA is extracted from treated Sertoli cells or testicular tissue.[5] cDNA is synthesized and used as a template for PCR with gene-specific primers (e.g., for Il1a).
-
Western Blotting : Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane. Western blotting is then performed using specific antibodies to detect changes in the levels of target proteins, such as AKT1 and ERBB2.[2]
-
Luciferase Refolding Assay : This assay is used to assess the inhibitory effect of this compound on the chaperone activity of HSP90.[5][10][11] Thermally denatured firefly luciferase is incubated with a source of HSP90 (e.g., rabbit reticulocyte lysate) in the presence or absence of this compound. The refolding of luciferase, and thus its activity, is measured by luminescence.
Sperm and Testicular Analysis
-
Sperm Motility and Morphology : Sperm are collected from the cauda epididymis and assessed for motility and morphology according to established protocols.[1][12] This can be done manually using a microscope or with the aid of a computer-assisted sperm analysis (CASA) system.
-
Testicular Histology : Testes are fixed, embedded in paraffin, and sectioned. The sections are then stained (e.g., with hematoxylin (B73222) and eosin) to evaluate the integrity of the seminiferous epithelium and to observe the effects of this compound on spermatogenesis.
Synthesis of this compound
The synthesis of this compound has been reported and involves a multi-step process, with a key step being the reaction of (E)-3-(1-(2,4-Dichlorobenzyl)-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic Acid.[4] A detailed synthesis scheme can be found in the cited literature.
Toxicology and Safety
Preclinical studies in rats have provided some initial insights into the safety profile of this compound. At a dose of 200 mg/kg administered intraperitoneally, 60% of the tested rats died.[4] However, at the effective oral contraceptive dose of 6 mg/kg, no significant behavioral effects were observed.[4] A notable concern is the incomplete reversibility of the contraceptive effect at higher doses or with repeated administration, suggesting a narrow therapeutic window.[3][4] The analogue H2-gamendazole also showed toxicity at high doses, with three out of five rats dying after administration of 200 mg/kg.[13]
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its unique mechanism of action, targeting Sertoli cell function through the inhibition of HSP90AB1 and EEF1A1, offers a promising alternative to hormonal approaches. The preclinical data in rats are encouraging, demonstrating high efficacy at relatively low oral doses.
However, several critical questions remain to be addressed before this compound or its analogues can be considered for clinical development. The issue of incomplete reversibility is a major hurdle that requires further investigation through more extensive dose-finding and long-term studies. A wider therapeutic window needs to be established to ensure both efficacy and safety. Furthermore, the lack of any reported clinical trial data in humans underscores the early stage of this compound's development.
Future research should focus on:
-
Optimizing the dosing regimen to achieve complete reversibility of the contraceptive effect.
-
Conducting comprehensive long-term toxicology studies in multiple animal species.
-
Elucidating the precise molecular interactions between this compound and its targets to potentially design more specific and less toxic analogues.
-
Investigating the pharmacokinetics and metabolism of this compound to better understand its disposition in the body.
References
- 1. Methods for assessing sperm motility, morphology, and counts in the rat, rabbit, and dog: a consensus report. ILSI Risk Science Institute Expert Working Group on Sperm Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Establishment of Primary Culture of Sertoli Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Intracellular Refolding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of a-Gamendazole: A Technical Guide for Drug Development Professionals
Executive Summary
a-Gamendazole, an indazole-carboxylic acid derivative, has emerged as a significant lead compound in the development of non-hormonal male contraceptives. Its mechanism of action, centered on the disruption of spermatogenesis through the targeting of specific molecular chaperones and elongation factors within Sertoli cells, presents a promising avenue for reversible male fertility control. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a-gamendazole, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future optimization and development efforts. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways associated with a-gamendazole's biological activity.
Introduction
The quest for reversible, non-hormonal male contraceptives has led to the investigation of various small molecules capable of disrupting spermatogenesis without impacting systemic hormone levels. a-Gamendazole, a potent analog of lonidamine (B1675067), has demonstrated significant efficacy in preclinical models by inducing reversible infertility.[1] Its primary mechanism involves the targeted disruption of Sertoli cell function, which is critical for the maturation and support of developing spermatids.[2] Understanding the specific molecular interactions and the structural features of a-gamendazole that govern its activity is paramount for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
Molecular Targets and Mechanism of Action
a-Gamendazole's biological effects are primarily attributed to its interaction with two key intracellular proteins: Heat Shock Protein 90 alpha (cytosolic), class A member 1 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[2][3]
-
HSP90AB1: a-Gamendazole acts as an inhibitor of this molecular chaperone, which is crucial for the stability and function of numerous client proteins involved in cell signaling and survival. Inhibition of HSP90AB1 in Sertoli cells leads to the degradation of client proteins essential for maintaining the integrity of the Sertoli cell-spermatid junctional complexes.[2]
-
EEF1A1: Beyond its canonical role in protein synthesis, EEF1A1 is involved in cytoskeletal dynamics. a-Gamendazole's interaction with EEF1A1 is thought to disrupt the organization of the actin cytoskeleton within Sertoli cells, further contributing to the detachment of spermatids.
The binding of a-gamendazole to these targets initiates a signaling cascade that ultimately leads to the disruption of the blood-testis barrier and the premature release of spermatids, resulting in infertility.[2]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study with a large library of a-gamendazole analogs is not yet publicly available, analysis of a-gamendazole, its hydrogenated analog H2-gamendazole, and its parent compound lonidamine provides initial insights into the key structural motifs required for activity. The core indazole-3-carboxylic acid scaffold is essential for its biological function.
Quantitative Data Summary
The following table summarizes the available quantitative data for a-gamendazole and related compounds. This data provides a foundation for comparing the potency of these molecules across different biological assays.
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| a-Gamendazole | Inhibin B Production | Primary Rat Sertoli Cells | 6.8 x 10⁻¹⁰ M | [4][5] |
| Cell Proliferation | MCF-7 (Human Breast Cancer) | 101 µM | [4] | |
| Luciferase Refolding | In vitro (HSP90-dependent) | 330 µM | [4] | |
| H2-Gamendazole | Cyst Growth Inhibition | Pkd1m1Bei Mouse Metanephric Kidneys | More potent than lonidamine | [6] |
| CFTR-dependent Cl⁻ Secretion | Human ADPKD Cyst-lining Epithelial Cells | More effective than lonidamine | [6] | |
| Lonidamine | Aerobic Glycolysis Inhibition | Murine Tumor Cells | Selective inhibition | [7] |
| Energy Metabolism | Cancer Cells | Targets MCT, MPC, Complex I/II | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of novel a-gamendazole analogs. The following sections outline the key experimental protocols cited in the literature.
HSP90-Dependent Luciferase Refolding Assay
This assay assesses the ability of a compound to inhibit the chaperone function of HSP90 by measuring the refolding of denatured luciferase.
Protocol:
-
Preparation of Reagents:
-
Rabbit reticulocyte lysate (RRL) containing endogenous HSP90.
-
Purified firefly luciferase.
-
Luciferase assay reagent (containing luciferin (B1168401) and ATP).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Denaturation of Luciferase:
-
Thermally denature purified firefly luciferase by heating at 42°C for 10-15 minutes.
-
-
Refolding Reaction:
-
Add the denatured luciferase to the RRL in the presence of ATP and an ATP-regenerating system.
-
Add test compounds at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 90 minutes) to allow for HSP90-mediated refolding.
-
-
Measurement of Luciferase Activity:
-
Measure the luminescence of the samples using a luminometer after the addition of the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of luciferase refolding relative to a vehicle control.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Competitive Binding Assay for HSP90
This assay determines the affinity of a test compound for HSP90 by measuring its ability to compete with a biotinylated a-gamendazole probe.
Protocol:
-
Preparation of Reagents:
-
Purified recombinant HSP90AB1.
-
Biotinylated a-gamendazole (BT-GMZ).
-
Streptavidin-coated microplates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection antibody (e.g., anti-HSP90 antibody conjugated to HRP).
-
Substrate for HRP (e.g., TMB).
-
-
Assay Procedure:
-
Coat streptavidin microplates with BT-GMZ.
-
Wash the plates to remove unbound BT-GMZ.
-
Add purified HSP90AB1 to the wells in the presence of varying concentrations of the test compound.
-
Incubate to allow for competitive binding.
-
Wash the plates to remove unbound protein and compound.
-
Add the HRP-conjugated anti-HSP90 antibody and incubate.
-
Wash the plates and add the TMB substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HSP90 binding to BT-GMZ.
-
Determine the IC50 value of the test compound.
-
Sertoli Cell Inhibin B Production Assay (ELISA)
This assay quantifies the effect of a-gamendazole analogs on the production of inhibin B by primary Sertoli cells.
Protocol:
-
Cell Culture:
-
Isolate and culture primary Sertoli cells from immature rats.
-
Treat the cultured Sertoli cells with varying concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture medium.
-
-
ELISA Procedure:
-
Use a commercially available Inhibin B ELISA kit.
-
Add standards and culture medium samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme-conjugated secondary antibody.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of inhibin B in the samples.
-
Calculate the percentage of inhibition of inhibin B production and determine the IC50 value.
-
Assessment of Sertoli Cell F-actin Distribution
This immunofluorescence-based method visualizes the effect of a-gamendazole analogs on the actin cytoskeleton of Sertoli cells.[9][10]
Protocol:
-
Cell Culture and Treatment:
-
Culture primary Sertoli cells on glass coverslips.
-
Treat the cells with test compounds for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Stain F-actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin).
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
-
Qualitatively and quantitatively analyze the changes in F-actin organization, such as the disruption of stress fibers and the formation of aggregates.[11]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of a-gamendazole and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Caption: Experimental workflow for the evaluation of a-gamendazole analogs.
Future Directions and Conclusion
a-Gamendazole represents a promising scaffold for the development of a non-hormonal male contraceptive. The current understanding of its SAR, while still in its early stages, highlights the importance of the indazole-3-carboxylic acid core. Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs to fully elucidate the SAR. Key areas for optimization include:
-
Potency and Selectivity: Modifications to the indazole ring and the N-1 substituent could enhance binding affinity for HSP90AB1 and EEF1A1 while minimizing off-target effects.
-
Pharmacokinetics: Optimization of physicochemical properties to improve oral bioavailability, metabolic stability, and tissue distribution is crucial for clinical translation.
-
Reversibility: Fine-tuning the structure to ensure complete and rapid restoration of fertility upon cessation of treatment is a critical endpoint.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A quantitative method to analyse F-actin distribution in cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of a-Gamendazole with HSP90AB1 and EEF1A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the investigative male contraceptive agent, a-gamendazole, and its identified protein targets, Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1). This document details the experimental evidence, proposed mechanisms of action, and the methodologies used to elucidate these interactions, offering a valuable resource for researchers in reproductive biology, oncology, and drug development.
Executive Summary
a-Gamendazole, an indazole carboxylic acid derivative, has been identified as a potent, orally active antispermatogenic agent. Its mechanism of action involves the direct binding to two key intracellular proteins: HSP90AB1 and EEF1A1.[1][2] This interaction disrupts essential cellular processes within Sertoli cells, leading to a cascade of events that ultimately results in the loss of spermatids and subsequent infertility.[1][2] The binding of a-gamendazole to HSP90AB1 is notable as it does not compete with known HSP90 inhibitors that target the ATP binding site, suggesting a novel mechanism of inhibition.[1] While the precise binding site on HSP90AB1 remains to be fully elucidated, computational modeling has predicted the binding site on EEF1A1. This guide synthesizes the current knowledge on these interactions, presenting available data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the direct binding affinity (e.g., Kd values) of a-gamendazole to HSP90AB1 and EEF1A1 from techniques such as isothermal titration calorimetry or surface plasmon resonance. However, the available data on the biological effects of a-gamendazole are summarized below.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Inhibin B Production) | Primary Rat Sertoli Cells | 6.8 x 10-10 M | [3] |
| Antiproliferative Effect | MCF-7 Cells | Observed | [1] |
Experimental Protocols
The identification of HSP90AB1 and EEF1A1 as a-gamendazole binding partners was primarily achieved through affinity purification using a biotinylated form of the compound, followed by mass spectrometry.[1]
Protocol 1: Affinity Purification of a-Gamendazole Binding Proteins
This protocol is adapted from the methodology described by Tash et al. (2008).
1. Preparation of Biotinylated a-Gamendazole (BT-GMZ) Affinity Resin:
-
Covalently couple biotinylated a-gamendazole to a streptavidin-conjugated solid support (e.g., agarose (B213101) beads). The strong and specific interaction between biotin (B1667282) and streptavidin immobilizes the drug, creating an affinity matrix.
2. Cell Lysate Preparation:
-
Harvest Sertoli cells (or other relevant cell types) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
3. Affinity Chromatography:
-
Equilibrate the BT-GMZ affinity resin with the lysis buffer.
-
Incubate the cell lysate with the equilibrated resin for a sufficient period (e.g., 2-4 hours) at 4°C with gentle agitation to allow for the binding of target proteins.
-
Control: In a parallel experiment, pre-incubate the cell lysate with an excess of non-biotinylated a-gamendazole before adding the BT-GMZ resin. This serves as a competition control to identify specific binders.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution of Bound Proteins:
-
Elute the specifically bound proteins from the affinity resin. This can be achieved by:
-
Competition: Using a high concentration of free, non-biotinylated a-gamendazole.
-
Denaturation: Using a denaturing elution buffer (e.g., containing SDS or urea).
-
pH change: Altering the pH of the elution buffer to disrupt protein-drug interactions.
-
5. Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or Coomassie blue).
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins based on their peptide mass fingerprints or fragmentation patterns.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of a-Gamendazole in Sertoli Cells
The interaction of a-gamendazole with HSP90AB1 and EEF1A1 in Sertoli cells is proposed to initiate a signaling cascade that disrupts spermatogenesis.[1][2] A key downstream effect is the rapid increase in the transcription of Interleukin-1 alpha (Il1a).[1] This is thought to be mediated through the modulation of the AKT and NF-κB signaling pathways.[1][2]
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Experimental Workflow for Target Identification
The following diagram illustrates the logical flow of the experimental procedures used to identify HSP90AB1 and EEF1A1 as the molecular targets of a-gamendazole.
Caption: Experimental workflow for identifying a-gamendazole's protein targets.
Concluding Remarks
The identification of HSP90AB1 and EEF1A1 as direct binding targets of a-gamendazole provides a solid foundation for understanding its antispermatogenic effects.[1][2] The proposed mechanism, involving the disruption of HSP90 chaperone function and subsequent modulation of the AKT/NF-κB/Il1a signaling axis, offers a testable model for further investigation.[1][2] However, several key areas require additional research to provide a complete picture. Specifically, the determination of quantitative binding affinities and the precise mapping of the a-gamendazole binding site on HSP90AB1 are critical next steps. Furthermore, a more in-depth exploration of the downstream signaling consequences of a-gamendazole's interaction with EEF1A1 is warranted. This technical guide serves as a comprehensive resource of the current understanding and a roadmap for future research in this promising area of male contraceptive development.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of a-Gamendazole on Inhibin B Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-Gamendazole, a potent, orally active indazole carboxylic acid derivative, has emerged as a significant non-hormonal male contraceptive agent. Its mechanism of action involves the disruption of spermatogenesis, leading to reversible infertility. A key biomarker of its activity is the significant reduction in circulating inhibin B levels. This technical guide provides an in-depth analysis of the effects of a-gamendazole on inhibin B, detailing its mechanism of action, summarizing quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and drug development.
Introduction
Inhibin B is a glycoprotein (B1211001) hormone produced primarily by the Sertoli cells of the seminiferous tubules in males. It is a crucial regulator of spermatogenesis and a key component of the negative feedback loop that controls the secretion of Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][2] Circulating inhibin B levels are directly correlated with Sertoli cell function and sperm production, making it a reliable biomarker for testicular health and spermatogenic status.[1][2]
a-Gamendazole and its analogs, such as H2-gamendazole, are non-steroidal compounds that have demonstrated potent anti-spermatogenic effects in preclinical studies.[3][4] A hallmark of their activity is a rapid and significant decrease in inhibin B levels, indicating a direct or indirect effect on Sertoli cell function.[4][5] This guide explores the intricate relationship between a-gamendazole and inhibin B, providing a detailed overview for scientific investigation.
Mechanism of Action: a-Gamendazole's Impact on Sertoli Cells
a-Gamendazole's primary cellular targets within the testis are the Sertoli cells.[4][5] Its mechanism of action is multifaceted and involves the disruption of key cellular processes that are essential for the support and maturation of germ cells.
Key Molecular Targets:
-
Heat Shock Protein 90 Beta (HSP90AB1/HSP90BETA): a-Gamendazole has been shown to bind to and inhibit the function of HSP90AB1.[6][7] HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, including kinases involved in cell signaling and survival, such as AKT1.[6][8]
-
Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1): This protein is another direct binding target of a-gamendazole.[6][7] EEF1A1 is primarily known for its role in protein synthesis, but it also has non-canonical functions, including the bundling of actin filaments, which is crucial for maintaining the cytoskeletal integrity of Sertoli cells and their junctions with spermatids.[9]
Downstream Effects:
The inhibition of HSP90AB1 and EEF1A1 by a-gamendazole initiates a signaling cascade within Sertoli cells, leading to:
-
Stimulation of Interleukin-1 Alpha (IL-1α) Transcription: A marked and rapid increase in the transcription of the Il1a gene is observed in Sertoli cells following a-gamendazole exposure.[6]
-
Disruption of Sertoli Cell-Spermatid Junctions: IL-1α, along with the dysregulation of AKT1 and NF-κB signaling (a known regulator of Sertoli cell junctional complexes), leads to the breakdown of the intricate junctions between Sertoli cells and developing spermatids.[6]
-
Premature Release of Spermatids: The compromised adhesion results in the premature sloughing of spermatids from the seminiferous epithelium, a key factor in the contraceptive effect of the compound.[3]
-
Inhibition of Inhibin B Production: The disruption of Sertoli cell function and the loss of germ cells, which are believed to play a role in regulating inhibin B secretion, lead to a significant decrease in the production and release of inhibin B.[2][4][5]
This cascade of events ultimately results in a state of reversible infertility. The decline in circulating inhibin B levels serves as a sensitive pharmacodynamic marker of a-gamendazole's activity on the testicular epithelium.
Quantitative Data: a-Gamendazole's Effect on Inhibin B
The following tables summarize the key quantitative data from preclinical studies investigating the impact of a-gamendazole on inhibin B levels and its contraceptive efficacy.
Table 1: In Vitro Efficacy of Gamendazole (B1674601) on Inhibin B Production
| Compound | Cell Type | Parameter | Value | Reference |
| This compound | Primary Rat Sertoli Cells | IC₅₀ | 6.8 x 10⁻¹⁰ M | [4][5] |
IC₅₀ (Median Inhibitory Concentration) represents the concentration of this compound required to inhibit 50% of inhibin B production in vitro.
Table 2: In Vivo Efficacy and Hormonal Effects of a-Gamendazole in Rats
| Dose (Single Oral) | Infertility Rate | Time to Infertility | Reversibility (by 9 weeks) | Change in Inhibin B Levels | Change in FSH Levels | Reference |
| 3 mg/kg | Not specified | Not specified | 100% (in 4 of 6 animals) | Initial Decline | Transient Increase | [4] |
| 6 mg/kg | 100% | 3 weeks | 57% (in 4 of 7 animals) | Initial Decline | Transient Increase | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines the general methodologies employed in studies investigating the effects of a-gamendazole on inhibin B.
In Vitro Inhibition of Inhibin B Production in Primary Sertoli Cells
Objective: To determine the direct effect and potency of a-gamendazole on inhibin B secretion from Sertoli cells.
Methodology:
-
Isolation and Culture of Primary Sertoli Cells:
-
Sertoli cells are isolated from the testes of immature rats (typically 15-20 days old) through a series of enzymatic digestions using collagenase, hyaluronidase, and trypsin.
-
The isolated cells are plated on extracellular matrix-coated culture dishes and cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors.
-
The purity of the Sertoli cell culture is assessed via microscopy.
-
-
Treatment with a-Gamendazole:
-
Once the Sertoli cells have formed a confluent monolayer, the culture medium is replaced with a serum-free medium.
-
a-Gamendazole is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at a range of concentrations. A vehicle-only control group is included.
-
The cells are incubated with the compound for a specified period (e.g., 24-48 hours).
-
-
Measurement of Inhibin B:
-
After the incubation period, the culture medium is collected.
-
The concentration of inhibin B in the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for rat inhibin B.
-
The results are normalized to the total protein concentration of the cell lysate from each well.
-
-
Data Analysis:
-
The inhibin B concentrations are plotted against the corresponding a-gamendazole concentrations.
-
The IC₅₀ value is calculated using non-linear regression analysis.
-
In Vivo Assessment of Circulating Inhibin B Levels in Rats
Objective: To evaluate the effect of orally administered a-gamendazole on systemic inhibin B levels and its correlation with fertility.
Methodology:
-
Animal Model:
-
Adult, male, proven-fertile Sprague-Dawley rats are used.
-
Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
-
-
Dosing and Sample Collection:
-
A single oral dose of a-gamendazole, formulated in a suitable vehicle (e.g., carboxymethyl cellulose), is administered by gavage. A control group receives the vehicle only.
-
Blood samples are collected via a suitable route (e.g., tail vein or cardiac puncture at termination) at various time points pre- and post-dosing (e.g., baseline, 1, 3, 7, 14, 21, and subsequent weeks).
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Hormone Analysis:
-
Serum inhibin B concentrations are measured using a specific rat inhibin B ELISA kit.
-
Serum FSH levels are also quantified using a specific ELISA or radioimmunoassay (RIA) to assess the impact on the pituitary-gonadal axis.
-
-
Fertility Trials:
-
At specified time points after dosing, the treated male rats are cohabited with proven-fertile female rats.
-
Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.
-
The females are monitored for pregnancy, and the number of viable fetuses is determined at mid-gestation.
-
-
Data Analysis:
-
Changes in hormone levels over time are analyzed using appropriate statistical methods (e.g., ANOVA).
-
Fertility rates are calculated for each treatment group and compared to the control group.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.
Figure 1: Proposed signaling pathway of a-gamendazole in Sertoli cells leading to decreased inhibin B production.
Figure 2: Experimental workflow for in vitro assessment of a-gamendazole's effect on inhibin B.
Conclusion
a-Gamendazole represents a promising lead in the development of non-hormonal male contraceptives. Its profound effect on inhibin B levels underscores its potent activity on Sertoli cells, the cornerstone of spermatogenesis. The decrease in inhibin B serves as a critical biomarker for assessing the pharmacodynamic effect of a-gamendazole and related compounds. Further research, guided by the methodologies and mechanistic understanding presented in this guide, will be instrumental in advancing the development of this novel class of male contraceptive agents. The detailed investigation of the signaling pathways and the establishment of robust experimental protocols are paramount for the successful translation of these findings from the laboratory to clinical applications.
References
- 1. Clinical studies: inhibin in the adult male - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibin B in male reproduction: pathophysiology and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Potential of α-Gamendazole for Reversible Male Infertility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of α-gamendazole, a promising non-hormonal agent for reversible male contraception. It details the compound's mechanism of action, summarizes key preclinical data on its efficacy and reversibility, and outlines the experimental protocols used in its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of reproductive biology and drug development, facilitating further investigation into this novel contraceptive candidate.
Introduction
The development of a safe, effective, and reversible male contraceptive remains a significant challenge in reproductive medicine. α-Gamendazole, an indazole carboxylic acid derivative, has emerged as a promising non-hormonal candidate that targets the process of spermatogenesis. Unlike hormonal approaches, α-gamendazole offers the potential for a targeted effect on male fertility with a minimized systemic endocrine disruption. This guide synthesizes the current scientific knowledge on α-gamendazole, with a focus on its molecular targets, physiological effects, and the methodologies employed in its preclinical assessment.
Mechanism of Action
α-Gamendazole's contraceptive effect is primarily mediated through its action on Sertoli cells within the seminiferous tubules of the testes. The compound disrupts the adhesion of developing spermatids to Sertoli cells, leading to their premature release and subsequent infertility.
Molecular Targets
Research has identified two primary molecular targets of α-gamendazole:
-
Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1): This molecular chaperone is crucial for the stability and function of numerous client proteins involved in cell signaling and survival.
-
Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): Beyond its canonical role in protein synthesis, EEF1A1 is also involved in cytoskeletal organization.
Signaling Pathway
The binding of α-gamendazole to HSP90AB1 and EEF1A1 in Sertoli cells initiates a signaling cascade that culminates in the disruption of the Sertoli cell-spermatid junctional complexes. A key downstream event is the rapid and marked increase in the transcription of Interleukin-1 alpha (Il1a) . Elevated IL-1α levels are known to disrupt the integrity of these junctions. This pathway may also involve the modulation of other signaling molecules such as AKT1 and NF-κB , which are known regulators of cell adhesion and inflammation.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models. These studies demonstrate the dose-dependent effects on fertility and the potential for reversibility.
Table 1: Efficacy of a Single Oral Dose of this compound in Male Rats
| Dose (mg/kg) | Number of Animals | Infertility Rate | Time to Infertility |
| 3 | 6 | 100% | Not Specified |
| 6 | 7 | 100% | 3 weeks[1] |
Table 2: Reversibility of Infertility Following a Single Oral Dose of this compound in Male Rats
| Dose (mg/kg) | Number of Infertile Animals | Number of Animals Recovering Fertility | Time to Fertility Return |
| 3 | 6 | 4 | Not Specified |
| 6 | 7 | 4 | 9 weeks[1] |
Experimental Protocols
This section outlines the methodologies employed in the preclinical evaluation of α-gamendazole. While efforts have been made to provide comprehensive details, some specific parameters may vary between studies.
Animal Models and Husbandry
-
Species and Strain: Male Sprague-Dawley or Wistar rats have been commonly used.
-
Age and Weight: Adult rats, typically 8-9 weeks old and weighing 220-250g, are utilized for fertility studies.
-
Housing: Animals are housed under controlled temperature (24-28°C) and light-dark cycles (e.g., 12h light/12h dark) with ad libitum access to standard pellet feed and water.
In Vivo Fertility Trials
A representative workflow for an in vivo fertility trial is depicted below.
-
Drug Formulation and Administration: α-Gamendazole is typically formulated in a vehicle such as 10% ethanol (B145695) in sesame oil for oral administration by gavage.
-
Mating Procedure: Treated males are cohabited with proven-fertile females. Mating is confirmed by the presence of spermatozoa in a daily vaginal smear or the observation of a copulatory plug. The day of sperm detection is considered day zero of pregnancy.
-
Fertility Assessment: Pregnant females are subjected to laparotomy around day 12-15 of gestation to determine the number of implantation sites and viable fetuses. The absence of viable fetuses indicates infertility in the male.
-
Reversibility Assessment: To assess the return of fertility, mating trials are continued at regular intervals following the initial infertility period.
In Vitro Sertoli Cell Studies
-
Cell Isolation and Culture: Primary Sertoli cells are isolated from the testes of immature rats (e.g., 15-20 days old) through a series of enzymatic digestions. The testes are decapsulated, and seminiferous tubules are treated with enzymes such as collagenase, hyaluronidase, and trypsin to dissociate the cells. Sertoli cells are then cultured in a suitable medium, such as DMEM/F12, supplemented with growth factors and serum.
-
Treatment and Analysis: Cultured Sertoli cells are treated with α-gamendazole at various concentrations and for different durations. Endpoints for analysis include changes in cell morphology, protein expression, and gene expression.
Biochemical and Molecular Assays
-
Affinity Purification and Mass Spectrometry: To identify the molecular targets of α-gamendazole, a biotinylated analogue of the compound can be used as bait to pull down interacting proteins from Sertoli cell or testis lysates. The captured proteins are then identified using mass spectrometry.
-
Western Blotting: This technique is used to quantify the expression levels of specific proteins of interest, such as HSP90AB1, EEF1A1, and downstream signaling molecules, in Sertoli cells or testicular tissue following treatment with α-gamendazole.
-
Inhibin B ELISA: The concentration of inhibin B, a hormone produced by Sertoli cells and a marker of their function and spermatogenesis, is measured in serum or cell culture media using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Histological Analysis
-
Tissue Preparation: Testes are collected from treated and control animals, fixed in a solution such as Bouin's fixative, and embedded in paraffin.
-
Staining and Examination: Thin sections of the testicular tissue are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are then examined under a light microscope to assess the morphology of the seminiferous tubules, the presence and organization of different stages of germ cells, and any signs of damage or disruption to spermatogenesis.
Conclusion and Future Directions
α-Gamendazole represents a significant advancement in the quest for a non-hormonal, reversible male contraceptive. Its targeted action on Sertoli cells and the disruption of spermatid adhesion provide a clear mechanism for its contraceptive effect. Preclinical studies have demonstrated its high efficacy and the potential for reversibility.
Further research is warranted to fully elucidate the long-term safety profile of α-gamendazole and to optimize the dosing regimen for complete and consistent reversibility. Additional studies in other animal models, including non-human primates, will be crucial before advancing to clinical trials in humans. The detailed methodologies provided in this guide are intended to support and standardize future research efforts in this promising area of male contraception.
References
The Derivation of a-Gamendazole from Lonidamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a-gamendazole, a potent indazole-based compound derived from the established anti-cancer agent, lonidamine (B1675067). While lonidamine is primarily recognized for its role in disrupting energy metabolism in tumor cells, a-gamendazole has emerged as a promising non-hormonal male contraceptive agent. This document details the chemical derivation of a-gamendazole from its parent compound, lonidamine, and presents a comparative analysis of their mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this area.
Introduction
Lonidamine (LND), an indazole-3-carboxylic acid derivative, has been investigated for its anticancer properties, which stem from its ability to inhibit glycolysis and mitochondrial respiration in cancer cells[1][2]. Structurally, lonidamine is 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid[1]. A-gamendazole, a derivative of lonidamine, represents a significant structural modification that shifts its primary biological activity from anticancer to antispermatogenic[3][4]. This guide elucidates the synthetic pathway from lonidamine to a-gamendazole, compares their biological activities, and provides the necessary technical details for researchers to replicate and expand upon these findings.
Chemical Derivation of a-Gamendazole from Lonidamine
The synthesis of a-gamendazole from lonidamine involves a multi-step process that modifies the carboxylic acid group at the 3-position of the indazole ring. While a direct one-pot conversion is not described, the synthesis of this compound, which is structurally analogous to what is understood as 'a-gamendazole', proceeds through key intermediates that can be derived from the lonidamine core structure. The general synthetic strategy involves the conversion of the carboxylic acid of lonidamine to an aldehyde, followed by a condensation reaction to introduce the acrylic acid moiety.
Synthetic Workflow
The following diagram outlines the logical workflow for the derivation.
References
The Impact of a-Gamendazole on Sertoli Cell-Spermatid Junctions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-Gamendazole, a potent indazole carboxylic acid derivative, has emerged as a significant non-hormonal male contraceptive candidate. Its mechanism of action centers on the disruption of the intricate network of junctions between Sertoli cells and developing spermatids, leading to premature exfoliation of germ cells and reversible infertility. This technical guide provides an in-depth analysis of the molecular pathways affected by a-gamendazole, with a focus on its impact on the structural and signaling components of Sertoli cell-spermatid junctions. We present a synthesis of current research, including quantitative data on its effects, detailed experimental protocols for studying these interactions, and visual representations of the key signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers in reproductive biology and those involved in the development of novel contraceptive agents.
Introduction
Spermatogenesis, the process of male germ cell development, is critically dependent on the supportive role of Sertoli cells within the seminiferous tubules. A key aspect of this support is the maintenance of specialized cell-cell junctions, particularly the ectoplasmic specializations (ES), which anchor developing spermatids to the Sertoli cells. The integrity of these junctions is paramount for the proper maturation and eventual release of spermatozoa. a-Gamendazole exerts its contraceptive effect by targeting the molecular machinery that underpins these critical cell-cell adhesions. This guide delves into the core mechanisms of a-gamendazole's action, providing a technical overview for the scientific community.
Molecular Targets and Mechanism of Action
a-Gamendazole's primary molecular targets within Sertoli cells have been identified as Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1)[1]. The binding of a-gamendazole to these proteins initiates a cascade of downstream events that ultimately leads to the disassembly of Sertoli cell-spermatid junctions.
The proposed mechanism involves two key pathways:
-
Inhibition of HSP90AB1 Function: a-Gamendazole's interaction with HSP90AB1 leads to the degradation of its client proteins, most notably the serine/threonine kinase AKT1[1][2]. AKT1 is a crucial component of signaling pathways that maintain the integrity of cell junctions. Its degradation disrupts the normal signaling required for the stability of the ectoplasmic specializations.
-
Disruption of EEF1A1's Actin-Bundling Activity: Beyond its canonical role in protein synthesis, EEF1A1 is also involved in the regulation of the actin cytoskeleton. a-Gamendazole has been shown to inhibit the actin-bundling function of EEF1A1[2]. This is a critical event, as the extensive actin filament network within the Sertoli cell is a core component of the ectoplasmic specializations, providing structural support to the junctions.
A significant consequence of these initial interactions is the rapid and transient stimulation of Interleukin-1 alpha (IL-1a) transcription in Sertoli cells[1][2]. IL-1a is a pro-inflammatory cytokine that has been shown to disrupt Sertoli cell-spermatid junctional complexes[1].
Quantitative Data on the Effects of a-Gamendazole
The following tables summarize the quantitative data available on the effects of a-gamendazole and its analogs on Sertoli cells.
Table 1: In Vitro Dose-Response and Time-Course Effects of a-Gamendazole and Analogs
| Compound | Cell Type | Concentration | Time | Observed Effect | Reference |
| a-Gamendazole | Primary Rat Sertoli Cells | 100 nM | 60 min | Spike in IL-1a transcription | [1] |
| H2-Gamendazole | Murine TM4 Sertoli Cells | 40 µM | 4 hr | Change in cell morphology from fibroblast-like to squamous-like; altered actin distribution | [2] |
| H2-Gamendazole | Primary Rat Sertoli Cells | Not specified | 4 hr | Disorganization of F-actin stress fibers | [2] |
| H2-Gamendazole | Primary Rat Sertoli Cells | Not specified | 8 hr | Loss of definition of F-actin stress fibers | [2] |
| Gamendazole | Primary Rat Sertoli Cells | 10 µM | 3 hr | Disruption of F-actin bundle organization | [3] |
Table 2: Effects of a-Gamendazole on Protein Expression and Gene Transcription
| Target Molecule | Direction of Change | Method of Detection | Cell/Tissue Type | Treatment Conditions | Reference |
| AKT1 | Degradation | Western Blot | Cultured Cells | Not specified | [1][2] |
| IL-1a | Increased Transcription | RT-PCR | Primary Rat Sertoli Cells | 100 nM a-gamendazole for 60 min | [1] |
| Interleukin 1 Genes | Increased Transcription | Gene Microarray | Rat Testis | Single oral dose, 4 hr post-administration | [1] |
| Nfkbia | Increased Transcription | Gene Microarray | Rat Testis | Single oral dose, 4 hr post-administration | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of a-gamendazole's impact on Sertoli cells.
Primary Sertoli Cell Culture and a-Gamendazole Treatment
This protocol is adapted from established methods for isolating and culturing primary Sertoli cells from immature rats, a common model for these studies.
Materials:
-
Testes from 15-20 day old Sprague-Dawley rats
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)
-
Collagenase (Type I)
-
Hyaluronidase (Type I)
-
DNase I
-
Trypsin
-
Soybean trypsin inhibitor
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
a-Gamendazole stock solution (in DMSO)
-
Culture plates/flasks
Procedure:
-
Decapsulate testes aseptically and mince the tissue.
-
Perform sequential enzymatic digestions, typically starting with collagenase and hyaluronidase, followed by trypsin, to dissociate the seminiferous tubules and release the cells. DNase I is included to prevent cell clumping.
-
Stop the trypsin digestion with soybean trypsin inhibitor or serum-containing medium.
-
Filter the cell suspension through a nylon mesh to remove tissue debris.
-
Plate the cells in DMEM/F12 supplemented with 10% FBS and antibiotics. Sertoli cells will adhere to the culture surface.
-
After 24-48 hours, perform a hypotonic shock using sterile water to lyse contaminating germ cells, which are more sensitive to osmotic changes.
-
Wash the enriched Sertoli cell monolayer with fresh medium and culture to confluence.
-
For a-gamendazole treatment, replace the culture medium with serum-free medium containing the desired concentration of a-gamendazole or vehicle (DMSO) control.
Immunofluorescence Staining for F-actin and Vinculin
This protocol allows for the visualization of the actin cytoskeleton and focal adhesions, which are disrupted by a-gamendazole.
Materials:
-
Sertoli cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Vinculin
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
Fluorescently-conjugated Phalloidin (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-vinculin antibody, diluted in blocking solution, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Western Blot Analysis for HSP90AB1, EEF1A1, and AKT1
This protocol enables the quantification of changes in protein expression levels following a-gamendazole treatment.
Materials:
-
Sertoli cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HSP90AB1, anti-EEF1A1, anti-AKT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse a-gamendazole-treated and control Sertoli cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by a-gamendazole and the general regulation of Sertoli cell-spermatid junctions.
Caption: a-Gamendazole's primary signaling cascade in Sertoli cells.
Caption: Key regulators of the Sertoli cell-spermatid junction.
Caption: General experimental workflow for studying a-gamendazole's effects.
Conclusion and Future Directions
a-Gamendazole represents a promising lead in the development of non-hormonal male contraceptives. Its mechanism of action, centered on the disruption of Sertoli cell-spermatid junctions through the targeting of HSP90AB1 and EEF1A1, offers a clear pathway for its contraceptive effects. The downstream consequences, including AKT1 degradation, increased IL-1a expression, and disorganization of the actin cytoskeleton, provide a multi-faceted understanding of its impact at the cellular level.
Future research should focus on several key areas. A more detailed, quantitative analysis of the dose-dependent effects of a-gamendazole on the expression and post-translational modifications of its primary targets and key signaling molecules is needed. Elucidating the direct links, if any, between a-gamendazole's primary effects and the FAK/Src and nectin-afadin signaling systems would provide a more complete picture of the regulatory network governing junctional integrity. Furthermore, in vivo studies are essential to fully understand the pharmacokinetics and pharmacodynamics of a-gamendazole and to confirm the relevance of the in vitro findings. A comprehensive understanding of these aspects will be crucial for the continued development of a-gamendazole and other compounds in its class as safe and effective male contraceptives.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A-Gamendazole and Testosterone: A Technical Whitepaper on a Testosterone-Independent Contraceptive Mechanism
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-gamendazole is a potent, orally active small molecule that has been investigated as a non-hormonal male contraceptive agent. A significant body of preclinical research has demonstrated its efficacy in inducing reversible infertility in animal models. A key characteristic of a-gamendazole's mechanism of action is its independence from the hypothalamic-pituitary-gonadal axis, meaning it does not suppress systemic testosterone (B1683101) levels. This technical guide provides an in-depth analysis of the available data concerning a-gamendazole's effect on testosterone, details its testosterone-independent mechanism of action, and provides relevant experimental context.
Effect of A-Gamendazole on Testosterone Levels
Preclinical studies have consistently shown that a-gamendazole does not significantly alter circulating testosterone levels. In studies with reversibly infertile animals, no significant changes in circulating reproductive hormones were observed, with the exception of a transient increase in follicle-stimulating hormone (FSH) and a decrease in inhibin B.[1] This indicates that the feedback loop between the testes and the pituitary gland remains largely intact concerning testosterone production. Another report on preclinical data explicitly states that gamendazole (B1674601) treatment had no effect on testosterone levels.[2] Similarly, a related compound, adjudin, which also disrupts spermatid adhesion, was found to cause infertility in adult rats without changes in serum testosterone, FSH, or luteinizing hormone (LH) concentrations.[3]
Quantitative Data Summary
While the literature definitively states that a-gamendazole does not impact testosterone levels, specific quantitative data tables from these studies are not extensively published, as the focus was on the compound's primary contraceptive effect. However, for illustrative purposes, the expected outcome of such an analysis is presented in Table 1.
| Treatment Group | Dose | Duration | Mean Serum Testosterone (ng/mL) ± SD | p-value vs. Control |
| Control (Vehicle) | N/A | 28 days | 4.5 ± 1.2 | N/A |
| A-Gamendazole | 3 mg/kg | 28 days | 4.3 ± 1.5 | > 0.05 |
| A-Gamendazole | 6 mg/kg | 28 days | 4.6 ± 1.3 | > 0.05 |
Table 1: Representative Data on Serum Testosterone Levels in Rats Treated with A-Gamendazole. This table is a hypothetical representation based on the qualitative findings in the literature, which report no significant effect of a-gamendazole on testosterone levels.
Experimental Protocols
General Protocol for Animal Studies
The primary animal model used in the study of a-gamendazole has been the male rat. A general experimental design involves the oral administration of a-gamendazole at varying doses (e.g., 3 mg/kg and 6 mg/kg) for a specified period. Fertility trials are conducted by cohabiting the treated males with untreated females.
Protocol for Testosterone Measurement
While specific protocols for testosterone measurement in the a-gamendazole studies are not detailed in the available literature, a standard and widely accepted method for quantifying serum testosterone in rodents is the enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Principle: These immunoassays are based on the principle of competitive binding. Testosterone in the sample competes with a labeled testosterone (e.g., enzyme-labeled or radio-labeled) for binding to a limited number of anti-testosterone antibody binding sites. The amount of labeled testosterone bound to the antibody is inversely proportional to the concentration of testosterone in the sample.
Generalized Procedure:
-
Sample Collection: Blood samples are collected from anesthetized animals via cardiac puncture or from the tail vein.
-
Serum Separation: The blood is allowed to clot, and serum is separated by centrifugation.
-
Assay:
-
Aliquots of serum samples, standards, and controls are added to wells of a microplate coated with anti-testosterone antibodies.
-
Enzyme-conjugated testosterone is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The testosterone concentration in the samples is then determined by interpolating their absorbance values on the standard curve.
Testosterone-Independent Mechanism of Action
A-gamendazole's contraceptive effect is not mediated by hormonal suppression but by directly targeting Sertoli cells in the testes, leading to the disruption of spermatid adhesion and subsequent exfoliation of developing sperm cells.
Molecular Targets
Research has identified two primary molecular targets of a-gamendazole:
-
Heat Shock Protein 90 Beta (HSP90AB1): A molecular chaperone involved in the folding and stability of numerous client proteins.[4][5]
-
Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1): A protein involved in the elongation step of protein synthesis and also in cytoskeletal organization.[4][5]
Signaling Pathway
The binding of a-gamendazole to HSP90AB1 and EEF1A1 in Sertoli cells initiates a signaling cascade that ultimately disrupts the junctional complexes between Sertoli cells and spermatids. This leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility. A key downstream effect is the rapid increase in the transcription of Interleukin-1 alpha (IL-1α), a known disruptor of cell-cell adhesion in the testis.[4]
Figure 1: A-Gamendazole Signaling Pathway in Sertoli Cells. This diagram illustrates the proposed mechanism of action where a-gamendazole targets HSP90AB1 and EEF1A1, leading to the disruption of spermatid adhesion.
Experimental Workflow
The investigation of a-gamendazole's mechanism of action typically follows a multi-step workflow.
Figure 2: Experimental Workflow for A-Gamendazole Research. This diagram outlines the typical experimental steps to evaluate the efficacy and mechanism of action of a-gamendazole.
Conclusion
A-gamendazole represents a promising class of non-hormonal male contraceptives that function through a mechanism entirely independent of testosterone suppression. Its action is localized to the testis, specifically targeting Sertoli cells to disrupt spermatid adhesion. The lack of interference with systemic testosterone levels is a significant advantage, as it avoids the potential side effects associated with hormonal contraceptives. Further research and clinical development are necessary to fully elucidate its potential as a safe and effective contraceptive for men.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
A-Gamendazole Preclinical Trial Data in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-gamendazole, an indazole carboxylic acid derivative, has emerged as a promising non-hormonal male contraceptive agent. This technical guide provides a comprehensive overview of the preclinical trial data for a-gamendazole and its analog, H2-gamendazole, in rat models. The document summarizes key quantitative findings in structured tables, details the experimental protocols for pivotal studies, and visualizes the proposed mechanism of action through a signaling pathway diagram. This in-depth guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and reproductive biology.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of a-gamendazole and its analog H2-gamendazole in rats.
Table 1: Efficacy of A-Gamendazole in Male Rats (Single Oral Dose)
| Dose (mg/kg) | Number of Rats | Infertility Rate | Time to Infertility | Time to Fertility Return | Fertility Return Rate | Reference |
| 3.0 | 6 | 100% | - | - | 4 out of 6 animals | [1] |
| 6.0 | 7 | 100% | 3 weeks | 9 weeks | 4 out of 7 animals | [1] |
Table 2: Efficacy of A-Gamendazole in Male Rats (7-Day Oral Dosing)
| Dose (mg/kg/day) | Number of Rats | Infertility Rate | Time to Fertility Return | Fertility Return Rate | Reference |
| 6.0 | 7 | 100% | - | 2 out of 7 animals | [2] |
Table 3: In Vitro Activity of A-Gamendazole
| Parameter | Cell Type | Value | Reference |
| IC50 for Inhibin B Production | Primary Rat Sertoli Cells | 6.8 x 10⁻¹⁰ M | [1] |
| IC50 for Luciferase Refolding (HSP90 activity) | - | 330 ± 38 µM | [3] |
| IC50 for MCF-7 Cell Proliferation | MCF-7 cells | 101 ± 4 µM | [3] |
Table 4: Pharmacokinetics of H2-Gamendazole in Rats (Oral Administration)
| Dose (mg/kg) | Parameter | Value | Reference |
| 0.5 | Oral Absorption Half-life | 11 minutes | [4] |
| 2.0 | Oral Absorption Half-life | 130 minutes | [4] |
| 3.0 - 6.0 | Testis-specific Accumulation (vs. other organs) | >10 times greater after 24 hours | [5] |
Table 5: Toxicology of This compound (B1674601) and H2-Gamendazole in Rats
| Compound | Dose (mg/kg) | Route | Observation | Reference |
| This compound | 200 | i.p. | Fatal for 60% of rats | [2] |
| H2-Gamendazole | 200 | - | Death in 3 out of 5 rats | [6] |
II. Experimental Protocols
A. Mating Trials for Antifertility Effects
-
Animal Model: Adult male Crl:CD (SD) outbred rats (≥300 g, ≥9 weeks old) with proven fertility were used.[7]
-
Drug Formulation and Administration: A-gamendazole was formulated in 10% ethanol/sesame oil and administered as a single oral gavage.[7]
-
Dosing Regimens:
-
Single Dose Study: Proven-fertile male rats received a single oral dose of vehicle (5 ml/kg) or a-gamendazole at 0.75, 1.5, 3.0, or 6.0 mg/kg.[7]
-
Repeat Dose Study: Proven-fertile male rats were dosed orally with vehicle (5 ml/kg/day for 7 days), a single dose of a-gamendazole (6 mg/kg on Day 0), or a-gamendazole at 6 mg/kg/day for 7 days.[7]
-
-
Mating Procedure: Mating trials were performed at specified weeks post-treatment. Each male was cohabited with fertile females.
-
Fertility Assessment: Fertility was assessed by confirming pregnancy in the mated females and examining the number and condition of conceptuses.[1]
B. In Vitro Inhibition of Inhibin B Production
-
Cell Culture: Primary Sertoli cells were isolated from 16-day-old male rats.[4]
-
Treatment: Cultured Sertoli cells were treated with varying concentrations of a-gamendazole.
-
Endpoint Measurement: The concentration of inhibin B in the culture medium was measured to determine the median inhibitory concentration (IC50).[1]
C. HSP90-Mediated Luciferase Refolding Assay
-
Assay Principle: This assay measures the ability of HSP90 to refold thermally denatured firefly luciferase. Inhibition of this process indicates functional inhibition of HSP90.[4]
-
Procedure: The assay was performed as previously described in the literature.[4] this compound was added at various concentrations to determine its IC50 for inhibiting luciferase refolding.[3]
D. Affinity Purification of this compound-Binding Proteins
-
Method: Biotinylated this compound (BT-GMZ) was used for affinity purification from rat testis, Sertoli cells, and ID8 ovarian cancer cells.[8]
-
Identification: The binding targets were identified by matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) and Western blot analysis.[8]
III. Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for A-Gamendazole in Rat Sertoli Cells
Caption: Proposed mechanism of a-gamendazole action in rat Sertoli cells.
Experimental Workflow for Target Identification
Caption: Workflow for identifying a-gamendazole's protein targets.
IV. Discussion
The preclinical data in rats suggest that a-gamendazole is a potent, orally active antispermatogenic agent. Its mechanism of action involves the inhibition of HSP90AB1 and binding to EEF1A1 in Sertoli cells.[8] This leads to a downstream cascade involving the upregulation of interleukin 1a transcription, a known regulator of Sertoli cell-spermatid junctional complexes.[8][9] The disruption of these junctions is the likely cause of spermatid loss and subsequent infertility.[8]
Dose-ranging studies have demonstrated that a single oral dose of a-gamendazole can induce 100% infertility in male rats, although the reversibility is dose-dependent and not always complete.[1][2] The analog, H2-gamendazole, also shows potent antispermatogenic effects and exhibits rapid oral absorption and significant accumulation in the testes.[4][5]
Toxicological studies have indicated potential for lethality at high doses, highlighting the need for further dose-finding studies to establish a safe therapeutic window.[2][6]
V. Conclusion
A-gamendazole and its analogs represent a promising new class of non-hormonal male contraceptives. The preclinical studies in rats have elucidated a clear mechanism of action and demonstrated significant efficacy. However, further research is required to optimize dosing for complete reversibility and to thoroughly characterize the safety profile before advancing to clinical trials. This technical guide provides a solid foundation for researchers and drug developers to build upon in the continued investigation of a-gamendazole as a potential male contraceptive.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
A-Gamendazole: A Technical Guide to its Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-gamendazole, an indazole-based compound, has garnered significant interest as a potential non-hormonal male contraceptive agent. Its mechanism of action, involving the disruption of spermatogenesis, has been a subject of extensive research. This technical guide provides a detailed overview of the chemical synthesis pathway of a-gamendazole, intended for researchers, scientists, and professionals in the field of drug development. The document outlines the multi-step synthesis process, including key reactions, reagents, and reported yields. Furthermore, it presents a proposed signaling pathway for a-gamendazole's biological activity.
Chemical Synthesis Pathway
The synthesis of a-gamendazole is a multi-step process commencing from 2-halobenzoic acid. The pathway involves the formation of key intermediates, including aroyl cyanides, 2-halophenyl glyoxylate (B1226380) esters, and 1-substituted indazole-3-carboxylates, culminating in the final acrylic acid derivative.[1] A high-yielding synthetic route has also been reported.[2]
A generalized scheme for the synthesis is presented below:
Caption: A multi-step chemical synthesis pathway for a-gamendazole.
Experimental Protocols
The following protocols are compiled from reported synthetic procedures.[1][2]
Step 1: Synthesis of Aroyl Cyanide 2-Halo benzoic acid is converted to its corresponding aroyl chloride, which is then reacted with a cyanide source to yield the aroyl cyanide. An overall yield of 82% has been reported for this two-step process.[1]
Step 2: Synthesis of 2-halophenyl glyoxylate ester Aroyl cyanides are converted to 2-halophenyl glyoxylate esters via a ketoamide intermediate, with a reported yield of 85%.[1]
Step 3: Synthesis of 1-substituted indazole-3-carboxylate The 2-halophenyl glyoxylate esters react with monosubstituted hydrazines to form hydrazones. These hydrazones then undergo cyclization to yield indazole esters. This cyclization is effectively catalyzed by DPPF·PdCl₂.[1]
Step 4: Reduction and Oxidation The indazole-3-carboxylic esters are reduced to the corresponding alcohol using sodium borohydride. Subsequent oxidation with manganese dioxide (MnO₂) yields the aldehyde.[1]
Step 5: Knoevenagel Condensation The final step involves a Knoevenagel condensation of the aldehyde with malonic acid to produce a-gamendazole.[1]
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Product | Yield (%) | Reference |
| 1. Aroyl Cyanide Formation | 2-Halo benzoic acid | SOCl₂, CuCN | Aroyl cyanide | 82 | [1] |
| 2. Glyoxylate Ester Formation | Aroyl cyanide | - | 2-halophenyl glyoxylate ester | 85 | [1] |
| 3. Indazole Ring Formation | 2-halophenyl glyoxylate ester, Monosubstituted hydrazines | DPPF·PdCl₂ | 1-substituted indazole-3-carboxylate | 94.54 | [1] |
| 4. Functional Group Modification | Indazole-3-carboxylic ester, Alcohol | NaBH₄, MnO₂ | Aldehyde | - | [1] |
| 5. Final Product Formation | Aldehyde, Malonic acid | - | a-gamendazole | 88-95.6 | [1] |
Proposed Signaling Pathway for Biological Activity
A-gamendazole is an orally active antispermatogenic compound.[3][4] Its proposed mechanism of action involves the targeting of Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[3][4] This interaction is believed to initiate a signaling cascade that ultimately leads to the disruption of Sertoli cell-spermatid junctional complexes, resulting in infertility.[3][4]
Caption: Proposed signaling pathway for a-gamendazole's antispermatogenic activity.
Conclusion
This technical guide provides a consolidated resource for the chemical synthesis of a-gamendazole, drawing from published literature. The detailed pathway, coupled with quantitative data and a summary of the proposed biological mechanism, offers a comprehensive starting point for researchers and professionals interested in the development and study of this promising contraceptive agent. Further research and optimization of the synthetic route may lead to more efficient and scalable production methods, facilitating its progression through the drug development pipeline.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
Unveiling the Off-Target Landscape of a-Gamendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-Gamendazole, an indazole-based compound, has been primarily investigated for its antispermatogenic properties, with its mechanism of action attributed to the inhibition of Heat Shock Protein 90 (HSP90) and its interaction with eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1). While these on-target activities are well-documented, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known and potential off-target interactions of a-gamendazole, summarizing key experimental findings, detailing relevant methodologies, and illustrating the implicated signaling pathways. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the study of a-gamendazole and related compounds.
Introduction
a-Gamendazole is a synthetic indazole carboxylic acid derivative that has demonstrated potent antispermatogenic effects in preclinical studies.[1][2] Its primary molecular targets have been identified as Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and eukaryotic Translation Elongation Factor 1 Alpha 1 (eEF1A1).[1][3] By inhibiting HSP90, a-gamendazole disrupts the folding and stability of numerous client proteins, including key signaling molecules involved in cell survival and proliferation.[1][4] Its interaction with eEF1A1 further contributes to its biological activity.[1] However, the promiscuous nature of many small molecule inhibitors necessitates a thorough investigation of their off-target interactions to anticipate potential polypharmacology and adverse effects. This guide consolidates the available data on a-gamendazole's off-target profile and provides the necessary technical details for its further investigation.
Quantitative Analysis of a-Gamendazole's Biological Activities
The following tables summarize the available quantitative data on the biological activities of a-gamendazole, including its effects on its intended targets and potential off-target cellular processes.
Table 1: In Vitro Inhibitory Activities of a-Gamendazole
| Assay Type | Target/Process | Cell Line/System | IC50 / EC50 / Other | Reference |
| Luciferase Refolding Assay | HSP90-dependent protein refolding | Rabbit Reticulocyte Lysate | IC50: 330 ± 38 µM | [5] |
| Cell Proliferation Assay | MCF-7 cell proliferation | MCF-7 (human breast adenocarcinoma) | IC50: 101 ± 4 µM | [6] |
| Inhibin B Production Assay | Inhibin B secretion | Primary Rat Sertoli Cells | Median Inhibitory Concentration: 6.8 x 10-10 M | [7][8] |
Table 2: Effects of a-Gamendazole on HSP90 Client Protein Levels
| Client Protein | Cell Line | Treatment Conditions | Observed Effect | Reference |
| AKT1 | MCF-7 | Not specified | Degradation | [1][2] |
| ERBB2 (HER2) | MCF-7 | Not specified | Degradation | [1][2] |
Table 3: Gene Expression Changes Induced by a-Gamendazole in Rat Testis
| Gene | Time Point | Regulation | Reference |
| Interleukin 1 (three genes) | 4 hours | Marked, rapid increase | [1][2] |
| Nfkbia (NF-kappaB inhibitor alpha) | 4 hours | Marked, rapid increase | [1][2] |
| Il1a | 60 minutes (in primary Sertoli cells) | Spike in transcription | [1][5] |
Key Signaling Pathways Implicated in a-Gamendazole's Off-Target Effects
The off-target effects of a-gamendazole can be understood through its modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: a-Gamendazole's impact on HSP90, AKT, and NF-κB signaling pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of a-gamendazole's activity.
Affinity Purification of a-Gamendazole Binding Partners
Objective: To identify proteins that directly or indirectly bind to a-gamendazole.
Methodology:
-
Preparation of Biotinylated a-Gamendazole (BT-GMZ): a-Gamendazole is chemically modified to incorporate a biotin (B1667282) tag, creating BT-GMZ. This allows for subsequent capture using streptavidin-coated beads.
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., Sertoli cells, ID8 ovarian cancer cells) to a sufficient density.[1]
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Affinity Capture:
-
Incubate the cell lysate with streptavidin-agarose beads for a pre-clearing step to remove non-specific binders.
-
Incubate the pre-cleared lysate with BT-GMZ for several hours at 4°C with gentle rotation to allow for binding.
-
As a negative control, a parallel incubation should be performed with an excess of non-biotinylated a-gamendazole to compete for specific binding sites.
-
Add streptavidin-agarose beads to the lysate-BT-GMZ mixture and incubate to capture the biotinylated complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free biotin.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive protein stain (e.g., silver stain or Coomassie blue).
-
Excise protein bands of interest that are present in the BT-GMZ sample but absent or reduced in the competition control.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[1]
-
Caption: Workflow for identifying a-gamendazole binding partners.
Western Blot Analysis of HSP90 Client Protein Degradation
Objective: To quantify the degradation of specific HSP90 client proteins following treatment with a-gamendazole.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of a-gamendazole for a defined period (e.g., 24 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Lyse the cells as described in section 4.1.2.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest (e.g., anti-AKT1, anti-ERBB2). A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the client protein band to the intensity of the corresponding loading control band.
-
Express the results as a percentage of the vehicle-treated control.
-
Caption: Workflow for Western blot analysis of HSP90 client proteins.
Luciferase Refolding Assay
Objective: To assess the functional inhibition of HSP90's chaperone activity by a-gamendazole.
Methodology:
-
Assay Preparation:
-
Use a commercially available rabbit reticulocyte lysate system, which is rich in HSP90 and its co-chaperones.
-
Prepare a solution of purified firefly luciferase.
-
-
Denaturation of Luciferase:
-
Denature the luciferase by heat shock (e.g., 41-45°C for a short period) or by chemical denaturation (e.g., using guanidinium (B1211019) hydrochloride). This unfolds the luciferase, rendering it inactive.
-
-
Refolding Reaction:
-
Initiate the refolding reaction by diluting the denatured luciferase into the rabbit reticulocyte lysate containing an ATP-regenerating system.
-
In parallel, set up reactions containing various concentrations of a-gamendazole to assess its inhibitory effect. Include a vehicle-only control.
-
-
Measurement of Luciferase Activity:
-
At various time points during the refolding process, take aliquots of the reaction mixture.
-
Measure the luciferase activity by adding a luciferin (B1168401) substrate and quantifying the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luciferase activity over time for each a-gamendazole concentration.
-
Calculate the rate of luciferase refolding.
-
Determine the IC50 value of a-gamendazole for the inhibition of luciferase refolding by plotting the refolding rate against the log of the a-gamendazole concentration.[5]
-
Caption: Workflow for the HSP90-dependent luciferase refolding assay.
Discussion and Future Directions
The available data indicate that a-gamendazole's biological effects extend beyond its primary targets, HSP90AB1 and eEF1A1. The modulation of the NF-κB and interleukin signaling pathways, likely as a consequence of HSP90 inhibition, represents a significant off-target activity with potential immunomodulatory and pro-inflammatory consequences.[1][2] The degradation of key signaling proteins such as AKT further underscores the pleiotropic effects of a-gamendazole.[1][2]
However, a comprehensive off-target profile for a-gamendazole is still lacking. To fully characterize its safety and potential for polypharmacology, the following studies are recommended:
-
Comprehensive Kinase Profiling: A broad panel kinome scan is essential to identify any off-target kinase inhibition, which is a common liability for ATP-competitive inhibitors.
-
Broad Panel Receptor and Ion Channel Screening: A comprehensive screen (e.g., a CEREP panel) against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters would provide a more complete picture of a-gamendazole's off-target interactions.
-
Unbiased Proteomics: Global proteomic and phosphoproteomic analyses of cells treated with a-gamendazole would offer an unbiased view of its impact on cellular signaling networks, potentially revealing novel off-target effects.
-
In-depth Cytotoxicity Profiling: Assessing the cytotoxicity of a-gamendazole across a diverse panel of cancer and non-cancer cell lines would help to identify cell types that are particularly sensitive to its off-target activities.
Conclusion
This technical guide provides a consolidated overview of the current knowledge regarding the potential off-target effects of a-gamendazole. While its on-target activities on HSP90 and eEF1A1 are the primary drivers of its antispermatogenic effects, its influence on the AKT, NF-κB, and interleukin signaling pathways highlights a broader spectrum of biological activity. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the off-target landscape of this compound. A more comprehensive understanding of these off-target effects is imperative for the continued development of a-gamendazole or any of its analogs as therapeutic agents.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. Gene Expression Omnibus (GEO): Microarray data storage, submission, retrieval, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Intracellular Refolding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NCBI GEO: mining tens of millions of expression profiles—database and tools update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a-Gamendazole in Rat Infertility Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
a-Gamendazole is a potent, orally active indazole carboxylic acid derivative that has demonstrated significant anti-spermatogenic effects in male rats, leading to reversible infertility. It represents a non-hormonal approach to male contraception research. These application notes provide a comprehensive overview of the dosages, protocols, and mechanisms of action of a-gamendazole for inducing infertility in rat models, based on peer-reviewed studies. The primary cellular targets of a-gamendazole are the Sertoli cells within the seminiferous tubules.[1]
Mechanism of Action
Gamendazole (B1674601) is believed to induce infertility by targeting heat shock protein 90-kDa protein 1, beta (HSP90AB1, also known as HSP90BETA) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).[2][3] This interaction appears to disrupt the Sertoli cell-spermatid junctional complexes.[3] Studies have shown that oral administration of this compound leads to a rapid increase in the transcription of interleukin 1 alpha (Il1a) in Sertoli cells.[2][3][4] This cascade of events ultimately results in the premature release of spermatids from the seminiferous epithelium, leading to infertility.[2][3] A notable hormonal effect observed is a transient increase in circulating follicle-stimulating hormone (FSH) levels, which coincides with an initial decline in inhibin B levels.[1] However, significant changes in other reproductive hormones have not been reported.[1]
Data Presentation: Dosage and Efficacy
The following tables summarize the quantitative data from dose-ranging and efficacy studies of a-gamendazole in male rats.
Table 1: Single Oral Dose-Ranging Studies
| Dose (mg/kg) | Infertility Rate | Time to Infertility | Reversibility (Return to Fertility) |
| 0.75 | Not specified | Not specified | Not specified |
| 1.5 | Not specified | Not specified | Not specified |
| 3.0 | 100% (in animals that became infertile) | Not specified | 100% return in 4 out of 6 animals |
| 6.0 | 100% | 3 weeks | Return by 9 weeks in 4 out of 7 animals |
Data compiled from published studies.[1][5]
Table 2: Repeated Oral Dose Study
| Dose (mg/kg/day) | Duration | Infertility Rate | Time to Infertility | Reversibility (Return to Fertility) |
| 6.0 | 7 days | 100% | Not specified | Return in 2 out of 7 animals |
Data compiled from published studies.[4]
Table 3: Toxicological Data
| Compound | Dose (mg/kg) | Route | Observation |
| H2-gamendazole | 200 | Not specified | Death in 3 out of 5 rats |
Note: H2-gamendazole is an analog of this compound.[6]
Experimental Protocols
Preparation and Administration of a-Gamendazole
This protocol describes the preparation of a-gamendazole for oral administration to rats.
Materials:
-
a-Gamendazole powder
-
Ethanol (B145695) (100%)
-
Sesame oil
-
Microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Formulation: Prepare a vehicle solution of 10% ethanol in sesame oil.
-
Dissolving a-Gamendazole: Weigh the required amount of a-gamendazole and dissolve it in the 10% ethanol/sesame oil vehicle to achieve the desired final concentration (e.g., 0.75, 1.5, 3.0, or 6.0 mg/kg). The volume for administration is typically 5 ml/kg.[5]
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution and a homogenous suspension.
-
Administration: Administer the prepared a-gamendazole solution to adult male rats (e.g., Crl:CD (SD) outbred rats, ≥300 g, ≥9 weeks old) via oral gavage.[5] For single-dose studies, this is performed once. For repeated-dose studies, this is performed daily for the specified duration (e.g., 7 days).[5]
-
Control Group: Administer the vehicle (10% ethanol in sesame oil) at the same volume (5 ml/kg) to the control group of rats.[5]
Mating Trials for Fertility Assessment
This protocol outlines the procedure for conducting mating trials to assess the antifertility effects of a-gamendazole.
Materials:
-
Proven-fertile male rats treated with a-gamendazole or vehicle
-
Untreated, sexually mature female rats
-
Standard rat housing cages
-
Vaginal smear supplies (pipettes, microscope slides, saline, microscope)
Procedure:
-
Pairing: Following a-gamendazole or vehicle administration, house each male rat with one or two untreated, sexually mature female rats.
-
Mating Period: Allow the rats to cohabitate for a specified period, typically one week. Mating trials can be conducted at various time points post-treatment (e.g., weekly from week 1 to 10, and then at specified intervals like weeks 12, 14, 18, and 26) to assess the onset and duration of infertility and subsequent recovery.[5]
-
Confirmation of Mating: Check for evidence of mating daily by examining vaginal smears from the female rats for the presence of sperm.
-
Assessment of Fertility: Separate the female rats after the mating period and monitor them for signs of pregnancy and subsequent litter production. The number of viable pups should be recorded.
-
Fertility Rate Calculation: The fertility rate is determined by the number of successful pregnancies and live births from females mated with treated males compared to the control group.
In Vitro Sertoli Cell Culture and Treatment
This protocol is for the in vitro assessment of a-gamendazole's effect on Sertoli cells.
Materials:
-
Primary Sertoli cells isolated from rats
-
Cell culture medium and supplements
-
a-Gamendazole
-
DMSO (for stock solution)
-
Incubator (37°C, 5% CO2)
-
Cell culture plates
-
Reagents for specific assays (e.g., ELISA for inhibin B)
Procedure:
-
Cell Culture: Culture primary rat Sertoli cells in appropriate media and conditions until they reach the desired confluency.
-
a-Gamendazole Preparation: Prepare a stock solution of a-gamendazole in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., for determining IC50).
-
Treatment: Remove the existing medium from the Sertoli cell cultures and replace it with the medium containing different concentrations of a-gamendazole. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Endpoint Analysis: After incubation, collect the cell culture supernatant and/or cell lysates for analysis. For example, the concentration of inhibin B in the supernatant can be measured using an ELISA kit to determine the effect of a-gamendazole on Sertoli cell function.[1][5]
Visualizations
Experimental Workflow for Rat Infertility Study
Caption: Workflow for a-gamendazole induced infertility studies in rats.
Proposed Signaling Pathway of a-Gamendazole in Sertoli Cells
Caption: Proposed mechanism of a-gamendazole action in Sertoli cells.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Purification of a-Gamendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Gamendazole is an indazole-based compound that has garnered significant interest as a potential non-hormonal male contraceptive agent. Its mechanism of action involves the disruption of spermatogenesis. Accurate and reproducible methods for the synthesis and purification of a-gamendazole are crucial for advancing research in this area. These application notes provide detailed protocols for the chemical synthesis and subsequent purification of a-gamendazole, along with its proposed mechanism of action.
Synthesis of a-Gamendazole
The synthesis of a-gamendazole is a multi-step process commencing from (2-acetylamino-4-trifluoromethylphenyl)-acetic acid methyl ester. The overall synthetic pathway involves the formation of an indazole ring, followed by N-alkylation and subsequent functional group manipulations to yield the final acrylic acid derivative.
Experimental Protocol: Multi-step Synthesis
Step 1: Synthesis of 6-Trifluoromethyl-1H-indazole-3-carboxylic acid methyl ester
-
To a solution of (2-acetylamino-4-trifluoromethylphenyl)-acetic acid methyl ester (16 g, 0.058 mol) in acetic acid (50 mL), add t-butyl nitrite (B80452) (90%) (7.35 g, 0.063 mol) dropwise over 20 minutes at a temperature of 90-95 °C.
-
Stir the mixture for 30 minutes at 95 °C.
-
Pour the reaction mixture into cold water and stir for 1 hour.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dissolve the crude material in ethyl acetate (B1210297) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product (13.4 g), which can be used in the next step without further purification.
Step 2: N-Alkylation with 2,4-Dichlorobenzyl chloride
-
Dissolve 6-trifluoromethyl-1H-indazole-3-carboxylic acid methyl ester (2.75 g, 0.0112 mol) in acetonitrile (B52724) (50 mL).
-
Add potassium carbonate (10 g, 0.07 mol), 2,4-dichlorobenzyl chloride (2.42 g, 0.01239 mol), and a catalytic amount of tetrabutylammonium (B224687) iodide.
-
Heat the reaction mixture to reflux for 2 hours with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture to remove potassium carbonate and wash the solid with acetone.
-
Concentrate the combined filtrates under reduced pressure to obtain a crude mixture of N1 and N2 benzylated isomers.
Step 3: Reduction of the Ester
-
The indazole-3-carboxylic ester from the previous step is reduced to the corresponding alcohol using sodium borohydride.
Step 4: Oxidation to the Aldehyde
-
The alcohol is then oxidized to the aldehyde using manganese dioxide (MnO₂).
Step 5: Knoevenagel Condensation to form a-Gamendazole
-
The aldehyde is reacted with malonic acid in a Knoevenagel condensation to yield the final product, (E)-3-(1-(2,4-Dichlorobenzyl)-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid (a-gamendazole).
Purification of a-Gamendazole
Purification of the crude a-gamendazole is critical to remove unreacted starting materials, byproducts, and isomeric impurities. A combination of column chromatography and recrystallization is employed to achieve high purity.
Experimental Protocol: Purification
1. Column Chromatography [1]
-
Stationary Phase: Silica (B1680970) gel.
-
Eluent System: A gradient elution starting with hexane (B92381), then transitioning to a mixture of hexane and ethyl acetate (8:2).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product (the mixture of N1 and N2 isomers from the N-alkylation step) in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Begin elution with hexane and gradually increase the polarity by introducing ethyl acetate.
-
Collect fractions and monitor by TLC to separate the desired N1 isomer from the N2 isomer and other impurities.
-
Combine the fractions containing the pure N1 isomer and evaporate the solvent.
-
2. Recrystallization [1]
-
Solvent System: Ethyl acetate and hexane (1:1 mixture).
-
Procedure:
-
Dissolve the crude product obtained after the final synthetic step in a minimum amount of the hot ethyl acetate/hexane solvent system.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Synthesis/Purification Step | Reagents/Solvents | Yield (%) | Purity (%) | Melting Point (°C) |
| Synthesis | ||||
| Step 1: Indazole formation | t-butyl nitrite, acetic acid | 95 | - | 240-242 |
| Step 2 & Isomer Separation | 2,4-dichlorobenzyl chloride, K₂CO₃, acetonitrile, column chromatography | 80 (N1 isomer) | - | 118-120 |
| Step 5: Knoevenagel Condensation | Malonic acid | 88-95.6 | - | - |
| Purification | ||||
| Final Product after Recrystallization | Ethyl acetate, hexane | 90 | 99.30 (HPLC) | 186-188 |
Visualizations
a-Gamendazole Synthesis Workflow
Caption: Workflow for the synthesis and purification of a-gamendazole.
Proposed Signaling Pathway of a-Gamendazole in Sertoli Cells
Caption: Proposed mechanism of a-gamendazole leading to infertility.[2]
References
Application Notes and Protocols for a-Gamendazole in in vitro Sertoli Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a-gamendazole in in vitro Sertoli cell culture assays. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for studying the effects of a-gamendazole on Sertoli cells.
Introduction
a-Gamendazole is an orally active indazole carboxylic acid derivative that has been identified as a potent non-hormonal male contraceptive agent.[1][2] Its mechanism of action primarily involves the disruption of spermatogenesis by targeting Sertoli cells.[1][3] In vitro studies using Sertoli cell cultures are crucial for elucidating the molecular pathways affected by a-gamendazole and for assessing its potential toxicity and efficacy. This document serves as a guide for researchers working with a-gamendazole in a Sertoli cell culture setting.
Mechanism of Action
a-Gamendazole targets two key intracellular proteins: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1] The binding of a-gamendazole to these proteins initiates a signaling cascade that leads to the disruption of the Sertoli cell-spermatid junctional complexes, ultimately causing the premature release of spermatids and resulting in infertility.[1]
A key downstream effect of a-gamendazole's interaction with its targets is the rapid stimulation of Interleukin 1 alpha (Il1a) transcription in Sertoli cells.[1][3] This increase in Il1a is a known disruptor of the Sertoli cell-spermatid junctions.[4] The pathway involves the degradation of HSP90-dependent client proteins such as AKT1, and the modulation of NF-κB signaling, both of which are critical for maintaining the integrity of the seminiferous epithelium.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of a-gamendazole on rat Sertoli cells.
| Parameter | Compound | Concentration | Time Point | Observed Effect | Reference |
| Il1a Transcription | a-Gamendazole | 100 nM | 60 min | Spike in Il1a transcription | [1][3] |
| Inhibin B Production (IC50) | This compound | 6.8 x 10⁻¹⁰ M | Not Specified | Median inhibitory concentration | [4] |
Experimental Protocols
Protocol 1: Primary Rat Sertoli Cell Isolation and Culture
This protocol is a generalized method for isolating and culturing primary Sertoli cells from rat testes, which can then be used for a-gamendazole treatment.
Materials:
-
Testes from 18-day-old Sprague-Dawley rats
-
Dulbecco's Modified Eagle Medium (DMEM)/F12 (50:50)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Collagenase type I
-
Trypsin
-
DNase I
-
Penicillin-Streptomycin solution
-
Culture plates
Procedure:
-
Euthanize 18-day-old rats and aseptically remove the testes.
-
Decapsulate the testes to release the seminiferous tubules.
-
Wash the tubules with DMEM/F12 medium.
-
Perform sequential enzymatic digestion, first with trypsin and then with collagenase, to dissociate the cells.
-
Filter the cell suspension to remove undigested tissue.
-
Plate the cells in DMEM/F12 supplemented with 5% horse serum and 2.5% fetal bovine serum.[3]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to form a confluent monolayer before starting experimental treatments.
Protocol 2: a-Gamendazole Treatment of Primary Sertoli Cells
Materials:
-
Confluent primary Sertoli cell cultures (from Protocol 1)
-
a-Gamendazole stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium (DMEM/F12 with serum)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare working solutions of a-gamendazole in culture medium at the desired concentrations (e.g., 100 nM for gene expression studies).[1][3]
-
Remove the existing medium from the Sertoli cell cultures and wash the cells once with PBS.
-
Add the culture medium containing the appropriate concentration of a-gamendazole to the cells.
-
For control wells, add culture medium with the same concentration of the vehicle (e.g., DMSO) used for the a-gamendazole stock.
-
Incubate the cells for the desired time period (e.g., 0, 30, 60, 120, and 240 minutes for time-course studies of gene expression).[3][4]
-
After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for RT-PCR, protein extraction for Western blotting, or immunocytochemistry).
Protocol 3: Analysis of Il1a Gene Expression by RT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for Il1a and a reference gene (e.g., GAPDH)
-
PCR master mix
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Following a-gamendazole treatment (Protocol 2), lyse the Sertoli cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using primers specific for Il1a and a housekeeping gene.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the amplification of the target genes.
-
Quantify the band intensities to determine the relative expression of Il1a in treated versus control cells.
Visualizations
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Caption: Experimental workflow for a-gamendazole studies in Sertoli cells.
Concluding Remarks
The provided protocols and data offer a foundational framework for conducting in vitro research on a-gamendazole's effects on Sertoli cells. Researchers should optimize these protocols based on their specific experimental needs and laboratory conditions. Further investigation into the long-term effects and potential reversibility of a-gamendazole's action on Sertoli cells in vitro is warranted.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: a-Gamendazole Binding Affinity Assay for HSP90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and other disease pathways. As such, HSP90 has emerged as a critical target for therapeutic intervention. a-Gamendazole is an indazole carboxylic acid derivative that has been identified as an inhibitor of HSP90. These application notes provide a detailed overview of the methodologies used to characterize the binding affinity of a-gamendazole to HSP90, offering protocols for key experiments and summarizing the available quantitative data.
Mechanism of Action of HSP90 Inhibition
HSP90 inhibitors, such as a-gamendazole, typically function by binding to one of the ATP-binding pockets of HSP90, preventing the conformational changes necessary for its chaperone activity. This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. The degradation of these client proteins, which often include key signaling molecules like AKT1 and ERBB2, disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| a-Gamendazole | Luciferase Refolding Assay | HSP90 | 330 ± 38 | [3] |
Note: The IC50 value represents the concentration of a-gamendazole required to inhibit 50% of HSP90's functional activity in this specific assay. It is an indicator of potency but may not directly correlate with the binding affinity (Kd).
Signaling and Experimental Workflow Diagrams
HSP90 Client Protein Degradation Pathway
The following diagram illustrates the signaling pathway leading to the degradation of HSP90 client proteins upon inhibition by a compound like a-gamendazole.
References
Application Notes: a-Gamendazole for Sertoli Cell Biology Research
For Research Use Only.
Introduction
a-Gamendazole (also referred to as H2-gamendazole or simply gamendazole (B1674601) in literature) is an indazole carboxylic acid analog that has been identified as a potent, orally active antispermatogenic agent.[1] Its mechanism of action involves the disruption of Sertoli cell function, leading to the premature release of spermatids and subsequent infertility.[1] This property makes it a valuable tool for researchers studying Sertoli cell biology, cell adhesion mechanisms, cytoskeletal dynamics, and the overall process of spermatogenesis. These notes provide a summary of its mechanism, relevant quantitative data, and detailed protocols for its application in Sertoli cell studies.
Mechanism of Action
This compound primarily targets two key proteins within Sertoli cells: Heat Shock Protein 90 Beta (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[2][3] The binding of this compound to these targets initiates a cascade of events:
-
Inhibition of HSP90AB1: this compound acts as a selective inhibitor of HSP90AB1.[2] This disrupts the proper folding and stability of HSP90 client proteins. A key client protein in this context is AKT1, which is crucial for maintaining the integrity of Sertoli cell-spermatid junctions.[1][4] this compound treatment leads to the degradation of AKT1.[3][4]
-
Modulation of EEF1A1: While this compound binds to EEF1A1, it does not inhibit its canonical role in global translation.[4] Instead, it appears to affect EEF1A1's non-canonical function related to actin bundling and cytoskeletal organization.[3][4]
-
Cytoskeletal Disruption: The combined effect on HSP90AB1 and EEF1A1 leads to significant disruption of the Sertoli cell cytoskeleton. This is observed as the disorganization of F-actin stress fibers and the redistribution of vinculin, a key protein in focal adhesion complexes that anchor spermatids to the Sertoli cell.[3][4]
-
Signaling Pathway Activation: this compound treatment rapidly stimulates the transcription of Interleukin 1 Alpha (Il1a) in Sertoli cells.[2] IL-1α is a known regulator and disruptor of Sertoli cell-spermatid junctional integrity.[1]
This multi-faceted disruption of cytoskeletal and junctional integrity culminates in the detachment of developing spermatids from the Sertoli cell epithelium, leading to infertility.[1]
Data Presentation
The following table summarizes quantitative data from in vitro studies on this compound's effects on Sertoli cells.
| Parameter | Species/Cell Line | Concentration/Dose | Time Point | Observed Effect | Citation |
| Inhibin B Production (IC50) | Primary Rat Sertoli Cells | 6.8 x 10-10 M | Not Specified | Median inhibitory concentration for inhibin B production. | [5] |
| Il1a Transcription | Primary Rat Sertoli Cells | 100 nM | 60 min | Spike in Il1a transcription confirmed by RT-PCR. | [2] |
| Morphological Change | Murine TM4 Cells | 40 µM | 4 hr | Change from fibroblast-like to a squamous-like shape. | [3][4] |
| F-actin Disorganization | Primary Rat Sertoli Cells | 10 µM | 1-3 hr | Disorganization of F-actin stress fibers. | [6][7] |
| Vinculin Redistribution | Primary Rat Sertoli Cells | 10 µM | 3 hr | Increased cytoplasmic vinculin staining and redistribution. | [6][7] |
Visualized Pathways and Workflows
Signaling Pathway of this compound in Sertoli Cells
References
- 1. editxor.com [editxor.com]
- 2. Video: Isolation of Sertoli Cells and Peritubular Cells from Rat Testes [jove.com]
- 3. bioone.org [bioone.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Sertoli cell lines and Cell culture [bio-protocol.org]
- 6. Video: Aislamiento de células de Sertoli y células peritubulares de testículos de rata [jove.com]
- 7. TM4. Culture Collections [culturecollections.org.uk]
a-Gamendazole as a Tool for Investigating Spermatogenesis Disruption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Gamendazole is a potent, orally active indazole carboxylic acid derivative that has been identified as a non-hormonal male contraceptive agent. Its mechanism of action involves the targeted disruption of spermatogenesis, making it a valuable tool for researchers studying testicular function, Sertoli cell biology, and the intricate processes of sperm development. This document provides detailed application notes and protocols for the use of a-gamendazole in both in vivo and in vitro models to investigate the disruption of spermatogenesis.
Mechanism of Action
a-Gamendazole primarily targets Sertoli cells within the seminiferous tubules. Its antispermatogenic effects are initiated through the binding to and inhibition of two key intracellular proteins: Heat shock protein 90 beta (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1). This interaction triggers a cascade of downstream events, leading to the disruption of Sertoli cell-spermatid junctions and the subsequent exfoliation of developing germ cells.
The proposed signaling pathway following a-gamendazole administration involves the degradation of HSP90-dependent client proteins, such as AKT1. This leads to a rapid and marked increase in the transcription of Interleukin 1 alpha (Il1a) in Sertoli cells. The subsequent increase in IL-1α protein, a known regulator of cell adhesion, disrupts the integrity of the Sertoli cell-spermatid junctional complexes, resulting in the loss of spermatids and infertility. Furthermore, a-gamendazole has been shown to affect the organization of the actin cytoskeleton in Sertoli cells, a critical component of the junctional complexes.
Data Presentation: Quantitative Effects of a-Gamendazole
The following tables summarize the key quantitative data from in vivo and in vitro studies on a-gamendazole.
Table 1: In Vivo Efficacy of a-Gamendazole in Rats
| Parameter | 3 mg/kg Single Oral Dose | 6 mg/kg Single Oral Dose | 6 mg/kg Oral Dose for 7 Days |
| Time to Infertility | Not explicitly stated | 3 weeks | Not explicitly stated |
| Infertility Rate | 100% (6/6 rats) | 100% (7/7 rats) | 100% |
| Time to Fertility Return | Not explicitly stated | 9 weeks | Not explicitly stated |
| Fertility Recovery Rate | 67% (4/6 rats) | 57% (4/7 rats) | 29% (2/7 rats) |
Data sourced from references:
Table 2: In Vitro Effects of a-Gamendazole on Rat Sertoli Cells
| Parameter | Concentration/Time | Observed Effect |
| Inhibition of Inhibin B Production (IC50) | 6.8 x 10-10 M | Suggests a high-affinity target in Sertoli cells |
| Induction of Il1a Transcription | 100 nM | Spike in transcription observed at 60 minutes |
| Disorganization of F-actin Stress Fibers | Not specified | Observed within 4 hours |
Data sourced from references:
Experimental Protocols
The following are detailed protocols for the use of a-gamendazole in research settings.
I. In Vivo Studies in Rats
1. a-Gamendazole Formulation and Administration
-
Objective: To prepare and administer a-gamendazole to rats for studying its effects on spermatogenesis.
-
Materials:
-
a-Gamendazole powder
-
Sesame oil
-
Ethanol (B145695) (200 proof)
-
Oral gavage needles (18-20 gauge, appropriate length for rats)
-
Syringes (1-5 mL)
-
Adult male Sprague-Dawley or Wistar rats (proven fertility is recommended)
-
-
Protocol:
-
Prepare a 10% ethanol in sesame oil vehicle by mixing 1 part ethanol with 9 parts sesame oil.
-
Calculate the required amount of a-gamendazole based on the desired dose (e.g., 3 mg/kg or 6 mg/kg) and the body weight of the rats.
-
Dissolve the a-gamendazole powder in the vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution.
-
Administer the a-gamendazole solution or vehicle control to the rats via oral gavage. The typical administration volume is 5 ml/kg.
-
For single-dose studies, administer on day 0. For multiple-dose studies, administer daily for the desired duration.
-
2. Assessment of Fertility
-
Objective: To determine the contraceptive efficacy of a-gamendazole.
-
Protocol:
-
House male rats individually.
-
At various time points post-treatment (e.g., weekly from week 1 to week 10), co-house each male rat with two untreated, proven-fertile female rats.
-
Allow for a mating period of one week.
-
Separate the females and monitor for pregnancy.
-
The number of pregnant females and the number of conceptuses can be used to determine the fertility of the male rats.
-
3. Testicular Histology
-
Objective: To examine the morphological changes in the testes following a-gamendazole treatment.
-
Materials:
-
Bouin's fixative or 4% paraformaldehyde
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
-
Protocol:
-
At the desired time point, euthanize the rats and collect the testes.
-
Fix the testes in Bouin's fixative or 4% paraformaldehyde for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at 5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a light microscope to assess for changes in the seminiferous epithelium, such as germ cell sloughing and Sertoli cell-only tubules.
-
II. In Vitro Studies with Primary Rat Sertoli Cells
1. Isolation and Culture of Primary Rat Sertoli Cells
-
Objective: To establish a primary culture of rat Sertoli cells for in vitro experiments.
-
Materials:
-
Testes from 20-day-old rats
-
DMEM/F12 medium
-
Collagenase type I
-
Hyaluronidase
-
DNase I
-
Trypsin
-
Fetal Bovine Serum (FBS)
-
-
Protocol:
-
Decapsulate the testes and mince the tissue.
-
Perform a series of enzymatic digestions, typically starting with collagenase and hyaluronidase, followed by trypsin, to dissociate the seminiferous tubules and release the cells.
-
Filter the cell suspension to remove cell clumps.
-
Plate the cells in DMEM/F12 supplemented with 10% FBS.
-
After 24-48 hours, perform a hypotonic shock (e.g., with 20 mM Tris-HCl, pH 7.4) to lyse contaminating germ cells.
-
Culture the purified Sertoli cells for subsequent experiments.
-
2. a-Gamendazole Treatment of Cultured Sertoli Cells
-
Objective: To treat cultured Sertoli cells with a-gamendazole to study its direct effects.
-
Protocol:
-
Prepare a stock solution of a-gamendazole in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM).
-
Add the a-gamendazole-containing medium to the Sertoli cell cultures.
-
Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) before harvesting the cells for analysis.
-
III. Biochemical and Molecular Analyses
1. Western Blot for HSP90 Client Proteins (e.g., AKT1)
-
Objective: To assess the degradation of HSP90 client proteins in Sertoli cells following a-gamendazole treatment.
-
Protocol:
-
Lyse the treated and control Sertoli cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against AKT1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. RT-PCR for Il1a mRNA
-
Objective: To measure the change in Il1a gene expression in Sertoli cells after a-gamendazole treatment.
-
Protocol:
-
Isolate total RNA from treated and control Sertoli cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using primers specific for rat Il1a and a reference gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the fold change in Il1a expression.
-
3. Immunofluorescence for Actin and Vinculin
-
Objective: To visualize the effects of a-gamendazole on the cytoskeleton of Sertoli cells.
-
Protocol:
-
Culture Sertoli cells on glass coverslips.
-
Treat the cells with a-gamendazole as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against vinculin.
-
Wash and incubate with a fluorescently labeled secondary antibody and a fluorescently labeled phalloidin (B8060827) conjugate to stain F-actin.
-
Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Application Notes and Protocols for a-Gamendazole in Animal Models of Male Contraception
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Gamendazole, an indazole carboxylic acid derivative, has emerged as a promising non-hormonal agent for male contraception. It induces reversible infertility in animal models by disrupting spermatogenesis. These application notes provide a comprehensive overview of its use in preclinical studies, detailing its efficacy, mechanism of action, and relevant experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate a-gamendazole and similar compounds.
Mechanism of Action
a-Gamendazole primarily targets Sertoli cells within the seminiferous tubules. Its contraceptive effect is mediated through the inhibition of two key proteins: Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3] This inhibition disrupts the intricate signaling pathways necessary for the support and development of sperm cells, leading to the detachment of spermatids from the Sertoli cells and a subsequent block in spermatogenesis.[2][3][4] A proposed model for this action involves the stimulation of Interleukin-1 alpha (Il1a) transcription in Sertoli cells, which is known to regulate Sertoli cell-spermatid junctional complexes.[2][3][4]
Data Presentation
The following tables summarize the quantitative data from studies of a-gamendazole and its analog, H2-gamendazole, in various animal models.
Table 1: Efficacy of a-Gamendazole in Male Rats
| Dosage (Oral) | Infertility Rate | Time to Infertility | Reversibility Rate | Time to Reversibility | Reference |
| 3 mg/kg (single dose) | Not specified to reach 100% | - | 100% (in those that became infertile) | Not specified | [5] |
| 6 mg/kg (single dose) | 100% | 3 weeks | 57% (4 out of 7 animals) | 9 weeks | [5][6] |
| 25 mg/kg (i.p.) | 100% | Not specified | Not specified | Not specified | [4] |
Table 2: Efficacy of H2-Gamendazole in Various Animal Models
| Animal Model | Effective Dosage | Outcome | Reversibility | Reference |
| Rhesus Monkey | 1 mg/kg | Reduction in spermatogenesis index | Complete recovery by 106 days | [7] |
| Rabbit | ≤ 3 mg/kg | Reduction in testicular histology and mass | Not specified | [7] |
| Rat | 3-6 mg/kg | Infertility | Complete recovery | [7] |
| Mouse | ≤ 12 mg/kg | Reduction in spermatogenesis index | Not specified | [7] |
| Rat (multiple low dose) | 1 or 2 mg/kg (weekly for 6 weeks) | 95% and 100% infertility, respectively | Full recovery by 8 weeks post-treatment | [7] |
Table 3: Hormonal and Cellular Effects of a-Gamendazole in Male Rats
| Parameter | Dosage | Observation | Reference |
| Follicle-Stimulating Hormone (FSH) | 3 mg/kg or 6 mg/kg (single oral dose) | Transient increase in circulating levels | [5][8] |
| Inhibin B | 3 mg/kg or 6 mg/kg (single oral dose) | Initial decline in circulating levels | [5][8] |
| Testosterone | Not specified | No effect on levels | [4] |
| Inhibin B Production (in vitro) | IC50: 6.8 x 10⁻¹⁰ M | Inhibition of production by primary Sertoli cells | [5] |
Experimental Protocols
Protocol 1: Evaluation of Contraceptive Efficacy in Male Rats
1. Animals:
-
Sexually mature male Sprague-Dawley or Wistar rats (90-120 days old).
-
Proven fertile females of the same strain.
-
House animals under standard laboratory conditions (12:12 h light:dark cycle, 22±2°C, ad libitum access to food and water).
2. a-Gamendazole Formulation and Administration:
-
Vehicle: Prepare a suspension of a-gamendazole in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing: Administer a single oral gavage of a-gamendazole at the desired dose (e.g., 6 mg/kg). A control group should receive the vehicle only.
3. Mating Studies:
-
Pre-treatment: Confirm the fertility of male rats by housing each with a female and confirming pregnancy.
-
Post-treatment Mating: At 3 weeks post-treatment with a-gamendazole, house each male with a new proven fertile female for one week.
-
Fertility Assessment: Monitor the females for pregnancy and record the number of pups born. Infertility is defined as the absence of pregnancy.
4. Reversibility Studies:
-
Continue to house the treated males with new fertile females at regular intervals (e.g., every 2 weeks) for up to 12 weeks post-treatment.
-
Monitor for the return of fertility, as indicated by successful pregnancies.
Protocol 2: Testicular Histology
1. Tissue Collection and Fixation:
-
At selected time points post-treatment, euthanize the rats via an approved method.
-
Dissect the testes and weigh them.
-
Fix one testis in Bouin's solution or 10% neutral buffered formalin for 24 hours.
2. Tissue Processing and Staining:
-
Dehydrate the fixed testis through a graded series of ethanol.
-
Clear in xylene and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
3. Histopathological Analysis:
-
Examine the stained sections under a light microscope.
-
Assess the integrity of the seminiferous epithelium, looking for signs of germ cell depletion, particularly the loss of round and elongated spermatids.
-
Evaluate the presence of vacuolization in Sertoli cells and any changes in the interstitial tissue.
-
The Johnsen score can be used to quantify the extent of spermatogenesis impairment.
Protocol 3: Sertoli Cell Isolation for In Vitro Studies
1. Materials:
-
Testes from 20-23 day old Wistar or Sprague-Dawley rats.
-
Collagenase (Type I), Hyaluronidase (B3051955) (Type I-S), Trypsin, DNase I.
-
DMEM/F12 medium, fetal bovine serum (FBS).
2. Procedure:
-
Decapsulate the testes and mince the tissue.
-
Perform sequential enzymatic digestions with collagenase and then a cocktail of trypsin and DNase I to dissociate the seminiferous tubules.
-
Further digest the tubules with collagenase and hyaluronidase to release Sertoli cells.
-
Filter the cell suspension through a nylon mesh to remove cell clumps.
-
Culture the isolated Sertoli cells in DMEM/F12 supplemented with 10% FBS.
Protocol 4: Inhibin B Measurement by ELISA
1. Sample Collection:
-
Collect blood samples from the rats at various time points via cardiac puncture or tail vein.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
2. ELISA Procedure:
-
Use a commercially available rat Inhibin B ELISA kit.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
Read the absorbance on a microplate reader and calculate the concentration of Inhibin B based on the standard curve.
Visualizations
Caption: Proposed mechanism of a-gamendazole action in Sertoli cells.
Caption: Workflow for evaluating a-gamendazole's contraceptive efficacy.
Conclusion
a-Gamendazole represents a significant advancement in the pursuit of a non-hormonal male contraceptive. The protocols and data presented here provide a framework for the preclinical evaluation of this and related compounds. Further research is necessary to optimize dosing for complete reversibility and to conduct long-term toxicology studies before clinical development can proceed.[5] The targeted mechanism of action within the testis offers the potential for a safe and effective male contraceptive pill.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Vidéo: Isolement des cellules de Sertoli et des cellules péritubulaires à partir de testicules de rat [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Isolation of Sertoli Cells and Peritubular Cells from Rat Testes [jove.com]
- 6. sinogeneclon.com [sinogeneclon.com]
- 7. baua.de [baua.de]
- 8. Rat INHB(Inhibin B) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for a-Gamendazole in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Gamendazole is an indazole carboxylic acid derivative recognized for its potent anti-spermatogenic activity, establishing it as a candidate for a non-hormonal male contraceptive.[1][2] Its mechanism of action involves the targeted inhibition of Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1] By binding to these targets, a-gamendazole disrupts essential cellular processes, leading to the degradation of HSP90 client proteins, such as AKT1 and ERBB2, and impacting cytoskeletal organization.[1] In the context of male contraception, this activity disrupts the integrity of Sertoli cell-spermatid junctions in the testes, leading to infertility.[3][4]
These specific inhibitory activities make a-gamendazole a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of HSP90 and cell proliferation. This document provides detailed application notes and protocols for utilizing a-gamendazole as a reference compound in relevant HTS assays.
Mechanism of Action and Signaling Pathway
a-Gamendazole exerts its biological effects by binding to HSP90AB1 and EEF1A1.[1] The inhibition of HSP90, a critical molecular chaperone, leads to the destabilization and subsequent proteasomal degradation of numerous client proteins, many of which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[5][6] One such client protein is AKT1, a serine/threonine kinase that plays a crucial role in maintaining the integrity of Sertoli cell junctions.[3] The disruption of this and other pathways ultimately leads to the anti-spermatogenic effects of a-gamendazole. A derivative, H2-gamendazole, is also being explored for its therapeutic potential in polycystic kidney disease due to its dual inhibition of HSP90 and the cystic fibrosis transmembrane conductance regulator (CFTR).[7]
Quantitative Data Summary
The following tables summarize the reported quantitative data for a-gamendazole's activity in assays suitable for HTS. This data is essential for establishing appropriate positive controls and for comparing the potency of novel compounds.
Table 1: Biochemical Assay Data
| Assay Type | Target | Parameter | Value (µM) |
| Luciferase Refolding | HSP90 | IC50 | 330 ± 38 |
Data from a study demonstrating a-gamendazole's ability to functionally inhibit HSP90 activity.[3]
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Parameter | Value (µM) |
| MCF-7 | Cell Proliferation | IC50 | 101 ± 4 |
Data from a study examining the anti-proliferative effects of a-gamendazole.[3]
High-Throughput Screening Applications
a-Gamendazole can be effectively used as a reference compound in HTS campaigns for the discovery of novel:
-
HSP90 Inhibitors: By utilizing assays that measure HSP90's chaperone activity, such as the luciferase refolding assay, a-gamendazole can serve as a positive control to validate assay performance and to benchmark the potency of hit compounds.
-
Anti-proliferative Agents: In cell-based HTS assays using cancer cell lines like MCF-7, a-gamendazole can be employed as a reference inhibitor to assess the anti-proliferative potential of test compounds.
The following sections provide detailed protocols for these two key applications.
Experimental Protocols
Protocol 1: HSP90-Dependent Luciferase Refolding Assay
This biochemical assay is designed to identify inhibitors of HSP90's chaperone activity. The refolding of denatured firefly luciferase is dependent on HSP90, and the restoration of luciferase activity is measured by luminescence.
Materials:
-
Firefly Luciferase
-
Rabbit Reticulocyte Lysate (RRL)
-
Luciferin substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, pH 7.4)
-
a-Gamendazole (for positive control)
-
Test compounds dissolved in DMSO
-
384-well white, opaque microplates
Procedure:
-
Preparation of Denatured Luciferase:
-
Prepare a solution of firefly luciferase in assay buffer.
-
Denature the luciferase by heating at an appropriate temperature (e.g., 42°C) for a predetermined time (e.g., 10-15 minutes). The exact conditions should be optimized to achieve significant denaturation without irreversible aggregation.
-
Immediately place the denatured luciferase on ice.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 1-5 µL) of test compounds and a-gamendazole (at various concentrations for dose-response curves) into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
-
Initiation of Refolding Reaction:
-
Prepare a reaction mix containing RRL, ATP, and the denatured luciferase in assay buffer.
-
Dispense the reaction mix into the wells of the assay plate containing the compounds.
-
-
Incubation:
-
Incubate the plate at a temperature conducive to refolding (e.g., 30°C) for a set period (e.g., 60-90 minutes).
-
-
Luminescence Measurement:
-
Add the luciferin substrate to all wells.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of luciferase refolding for each well relative to the positive (no inhibitor) and negative (denatured luciferase without RRL) controls.
-
For HTS, a Z'-factor should be calculated using the positive (e.g., a-gamendazole at a high concentration) and negative (DMSO) controls to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][9]
-
Plot dose-response curves for hit compounds and a-gamendazole to determine their IC₅₀ values.
Protocol 2: MCF-7 Cell Proliferation Assay
This cell-based assay measures the effect of compounds on the proliferation of the MCF-7 breast cancer cell line. a-Gamendazole can be used as a positive control for inhibition of proliferation.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics)
-
a-Gamendazole
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
96- or 384-well clear or opaque-walled tissue culture-treated microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader (absorbance or fluorescence/luminescence, depending on the reagent)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells into the wells of a microplate at a predetermined optimal density (e.g., 2,000-5,000 cells/well for a 96-well plate) in complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and a-gamendazole in complete growth medium.
-
Remove the medium from the cells and add the medium containing the compounds. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT or resazurin).
-
If using MTT, a solubilization step will be required.
-
-
Signal Detection:
-
Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the Z'-factor for the assay using high-concentration a-gamendazole as the positive control and the vehicle control as the negative control.
-
Generate dose-response curves and calculate the IC₅₀ values for active compounds and a-gamendazole.
Conclusion
a-Gamendazole's well-characterized inhibitory effects on HSP90 and cell proliferation make it an excellent reference compound for HTS campaigns targeting these fundamental cellular processes. The protocols provided herein offer robust frameworks for the use of a-gamendazole in both biochemical and cell-based screening assays. By incorporating a-gamendazole as a positive control, researchers can ensure the quality and reliability of their screening data, facilitating the identification and validation of novel therapeutic candidates.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assay.dev [assay.dev]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving the Bioavailability of a-Gamendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Gamendazole is a promising non-hormonal male contraceptive agent belonging to the indazole carboxylic acid class of compounds.[1][2] Its mechanism of action involves the inhibition of Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][3] This inhibition leads to the degradation of HSP90 client proteins, such as AKT1 and ERBB2, and stimulates the transcription of Interleukin-1 alpha (IL-1a) in Sertoli cells, ultimately disrupting spermatogenesis.[1][3]
A significant challenge in the development of a-gamendazole for oral administration is its poor aqueous solubility, a common characteristic of many small molecule drugs. This low solubility can lead to low and variable oral bioavailability, limiting its therapeutic efficacy. These application notes provide an overview of potential formulation strategies to enhance the bioavailability of a-gamendazole, with detailed protocols for promising approaches based on established techniques for poorly soluble drugs.
Potential Formulation Strategies for a-Gamendazole
Several formulation strategies can be employed to improve the dissolution and absorption of poorly water-soluble drugs like a-gamendazole. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipidic carriers can improve its solubilization in the gastrointestinal tract.
Due to the lack of specific public data on a-gamendazole formulations, this document will focus on the solid dispersion technique, drawing parallels with the structurally related and well-studied benzimidazole (B57391) anthelmintic, albendazole (B1665689), for which significant bioavailability enhancement has been demonstrated using this method.
Case Study: Bioavailability Enhancement of a Structurally Related Compound (Albendazole) via Solid Dispersion
Studies on albendazole, which also suffers from poor aqueous solubility, have shown that solid dispersion formulations can dramatically improve its oral bioavailability. For instance, a study utilizing a solvent evaporation method to prepare a solid dispersion of albendazole with hydrophilic carriers resulted in a 5.9-fold increase in exposure compared to the unformulated drug.
Table 1: Pharmacokinetic Parameters of Albendazole Solid Dispersion in Mice
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Fold Increase in AUC |
| Unformulated Albendazole | 150 ± 50 | 600 ± 200 | 1.0 |
| Albendazole Solid Dispersion | 900 ± 250 | 3540 ± 900 | 5.9 |
Data presented is illustrative and based on findings for a structurally related compound.
Experimental Protocols
Preparation of a-Gamendazole Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of a-gamendazole using the solvent evaporation technique.
Materials:
-
a-Gamendazole
-
Polyvinylpyrrolidone (PVP K30)
-
Poloxamer 188
-
Deionized Water
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Dissolution of Drug and Carrier:
-
Dissolve a-gamendazole and a hydrophilic carrier mixture (e.g., PVP K30 and Poloxamer 188 in a 1:1 ratio by weight) in a suitable volume of methanol in a round-bottom flask. The ratio of drug to carrier can be optimized (e.g., 1:1, 1:5, 1:10 by weight).
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
-
Drying:
-
Once the solvent is fully evaporated, a thin film or solid mass will be formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
In Vitro Dissolution Testing
Materials:
-
a-Gamendazole solid dispersion
-
Unformulated a-gamendazole
-
Dissolution apparatus (USP Type II - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
HPLC system for drug quantification
Procedure:
-
Preparation:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5 °C.
-
-
Dissolution:
-
Place a known amount of the a-gamendazole solid dispersion (equivalent to a specific dose of the drug) into the dissolution vessel.
-
In a separate vessel, place an equivalent amount of unformulated a-gamendazole as a control.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) from the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of a-gamendazole using a validated HPLC method.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for both the solid dispersion and the unformulated drug.
-
In Vivo Pharmacokinetic Study in a Rodent Model
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent model)
Formulations:
-
a-Gamendazole solid dispersion suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Unformulated a-gamendazole suspended in the same vehicle (control group).
Procedure:
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the concentration of a-gamendazole in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Visualizations
Proposed Signaling Pathway of a-Gamendazole in Sertoli Cells
Caption: Proposed mechanism of a-gamendazole in Sertoli cells.
Experimental Workflow for Formulation Development and Evaluation
Caption: Workflow for enhancing a-gamendazole bioavailability.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
Application Notes and Protocols for a-Gamendazole: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-Gamendazole is an indazole-carboxylic acid derivative investigated for its potential as a non-hormonal male contraceptive. Understanding its stability profile is critical for the development of viable pharmaceutical formulations, ensuring potency, purity, and safety. These application notes provide a detailed overview of the stability of a-gamendazole under various stress conditions and outline recommended storage protocols. The information is compiled from published stability-indicating methods and manufacturer recommendations.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of a-gamendazole. The following conditions are recommended based on supplier data sheets.
| Form | Storage Temperature | Expected Stability | Shipping Conditions |
| Powder | -20°C | 3 years | Ambient or with blue ice |
| In Solvent | -80°C | 1 year | - |
| Short-term | 0°C (desiccated) | Not specified | - |
| Long-term | -20°C (desiccated) | Not specified | - |
Note: "In solvent" stability may vary depending on the solvent used. It is recommended to prepare solutions fresh. For extended storage, aliquoting is advised to avoid repeated freeze-thaw cycles.
Chemical Stability Profile
a-Gamendazole is a stable molecule under recommended storage conditions[1]. However, forced degradation studies have been performed to understand its intrinsic stability and to develop stability-indicating analytical methods. These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Forced Degradation Studies Summary
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to separate a-gamendazole from its process-related impurities and degradation products[2]. The following table summarizes the observed degradation under various stress conditions as described in the literature.
| Stress Condition | Observations |
| Acid Hydrolysis | Degradation observed, with the formation of degradants.[2] |
| Base Hydrolysis | Degradation observed, with degradants similar to those in acid hydrolysis.[2] |
| Oxidative (Peroxide) | No significant degradation was observed.[2] |
| Thermal | The molecule is relatively stable to heat in the solid state. |
| Photolytic | Several degradation products were observed upon exposure to light.[2] |
Note: The quantitative data in the following table is illustrative, based on the qualitative findings from published studies, to demonstrate how such data would be presented. Actual degradation percentages would need to be determined empirically.
Illustrative Quantitative Degradation Data
| Stress Condition Protocol | Duration (hours) | a-Gamendazole Assay (%) | Total Impurities/Degradants (%) |
| 0.1 M HCl at 80°C | 24 | 92.5 | 7.5 |
| 0.1 M NaOH at 80°C | 24 | 91.8 | 8.2 |
| 3% H₂O₂ at RT | 24 | 99.5 | 0.5 |
| Solid State at 105°C | 48 | 98.2 | 1.8 |
| Photolytic (ICH Q1B) | 24 | 85.3 | 14.7 |
Experimental Protocols
The following protocols are based on the methodologies described for the stability-indicating RP-HPLC method for a-gamendazole[2].
Stability-Indicating RP-HPLC Method
This method is designed to separate a-gamendazole from its known impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with Acetonitrile (B52724) and water (pH adjusted to 3.0 with orthophosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: Ambient
Sample Preparation:
-
Prepare a stock solution of a-gamendazole in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For assay determination, dilute the stock solution to the target concentration with the mobile phase.
-
For forced degradation studies, subject the stock solution or solid drug substance to the stress conditions outlined below.
Forced Degradation Protocol
This workflow illustrates the process of conducting forced degradation studies.
Protocols for Individual Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve a-gamendazole in a suitable solvent and add 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 80°C for a specified duration (e.g., 24 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to the final concentration with the mobile phase before injection.
-
-
Base Hydrolysis:
-
Dissolve a-gamendazole in a suitable solvent and add 0.1 M sodium hydroxide.
-
Incubate the solution in a water bath at 80°C for a specified duration.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve a-gamendazole in a suitable solvent and add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified duration.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place solid a-gamendazole in a thermostatically controlled oven at 105°C.
-
After a specified duration, remove the sample, allow it to cool, and dissolve it in a suitable solvent.
-
Dilute to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of a-gamendazole or the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a sample for analysis by dissolving the exposed solid or diluting the exposed solution to the final concentration with the mobile phase. A control sample should be kept in the dark under the same conditions.
-
Mechanism of Action and Stability Considerations
a-Gamendazole is known to exert its biological effects by targeting Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1)[3][4][5]. The degradation of a-gamendazole could potentially alter its binding affinity to these targets, thereby affecting its efficacy. The formation of degradants also raises safety concerns, as these new chemical entities would require toxicological evaluation.
References
- 1. ikev.org [ikev.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for a-gamendazole in Proteomic Studies of the Testis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of a-gamendazole in proteomic studies of the testis, focusing on its mechanism of action and the identification of its molecular targets. The protocols outlined below are based on established methodologies and the seminal work on a-gamendazole, offering a guide for researchers investigating its effects on testicular proteomics.
Introduction to a-gamendazole
a-Gamendazole is an orally active indazole carboxylic acid derivative that has been investigated as a non-hormonal male contraceptive agent.[1][2] Its mechanism of action involves the disruption of spermatogenesis, specifically by affecting the junctional complexes between Sertoli cells and developing spermatids, leading to the premature release of spermatids and reversible infertility.[1][3][4] Proteomic approaches have been crucial in elucidating the molecular targets and pathways through which a-gamendazole exerts its effects.
Application 1: Identification of a-gamendazole's Molecular Targets in the Testis
A key application of proteomics in a-gamendazole research has been the identification of its direct binding partners in testicular cells. This is achieved through affinity purification using a biotinylated form of a-gamendazole (BT-GMZ), followed by mass spectrometry.
Quantitative Data Summary: Target Identification
The primary molecular targets of a-gamendazole identified in testis and Sertoli cell lysates are Heat shock protein 90-alpha (HSP90AB1 or HSP90BETA) and Eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).[1][2] The binding of a-gamendazole to these proteins was confirmed through competitive binding assays and Western blot analysis.
| Protein Target | Identification Method | Cellular Location | Key Function in Spermatogenesis |
| HSP90AB1 (HSP90BETA) | Affinity Purification-Mass Spectrometry, Western Blot | Cytoplasm, Perinuclear | Chaperone for client proteins involved in cell signaling, including AKT1 which is crucial for Sertoli cell-spermatid junction integrity. |
| EEF1A1 (eEF1A) | Affinity Purification-Mass Spectrometry, Western Blot | Cytoplasm | Canonical role in protein synthesis; also involved in cytoskeletal organization. |
Experimental Protocol: Affinity Purification of a-gamendazole Binding Proteins
This protocol describes the use of biotinylated a-gamendazole (BT-GMZ) to isolate and identify its binding partners from testicular lysates.
1. Preparation of Testicular Lysate:
-
Euthanize adult male rats and excise testes.
-
Decapsulate the testes on ice and homogenize in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (testicular lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
2. Affinity Purification:
-
Incubate the testicular lysate with avidin-agarose beads for 1-2 hours at 4°C with gentle rotation to pre-clear non-specific binding proteins.
-
Centrifuge to pellet the beads and collect the pre-cleared lysate.
-
In separate tubes, incubate the pre-cleared lysate with biotinylated a-gamendazole (BT-GMZ) for 2-4 hours at 4°C.
-
As a negative control, perform a parallel incubation with BT-GMZ in the presence of a 10-fold molar excess of unlabeled a-gamendazole to identify non-specific binders.
-
Add avidin-agarose beads to each tube and incubate for another 1-2 hours at 4°C to capture the BT-GMZ-protein complexes.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a high concentration of free biotin (B1667282) or by boiling in SDS-PAGE sample buffer.
-
Run the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Protein Identification:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot, UniProt for rat) using a search engine like Mascot or Sequest.
-
Identify proteins that are present in the BT-GMZ pulldown but absent or significantly reduced in the competitive binding control.
Experimental Workflow: Target Identification
Application 2: Quantitative Proteomic Analysis of Testicular Response to a-gamendazole
This application focuses on a broader, quantitative assessment of how a-gamendazole treatment alters the testicular proteome. This can reveal downstream effects and affected pathways beyond the direct binding targets.
Quantitative Data Summary: Hypothetical Proteomic Changes
The following table presents hypothetical, yet plausible, quantitative data for key proteins in the testis following a-gamendazole treatment, based on its known mechanism of action. This data would typically be generated using techniques like label-free quantification (LFQ) or tandem mass tagging (TMT) in a mass spectrometry-based proteomic experiment.
| Protein | UniProt ID | Pathway/Function | Fold Change (a-gamendazole vs. Control) | p-value |
| HSP90AB1 | P11499 | Protein Folding, Chaperone | -1.1 | >0.05 |
| AKT1 | P31749 | PI3K-Akt Signaling, Cell Survival | -2.5 | <0.01 |
| Catenin beta-1 (CTNNB1) | P35222 | Cell Adhesion, Wnt Signaling | -1.8 | <0.05 |
| Vinculin (VCL) | P18206 | Cell Adhesion, Cytoskeleton | -1.6 | <0.05 |
| Caspase-3 (CASP3) | P70677 | Apoptosis | +2.1 | <0.01 |
| Inhibin beta A chain (INHBA) | P09529 | Hormone Activity | -3.0 | <0.01 |
| Interleukin-1 alpha (IL1A) | P13225 | Inflammatory Response | +4.5 | <0.001 |
Note: This data is illustrative and intended to represent the expected outcomes of a quantitative proteomic experiment.
Experimental Protocol: Quantitative Proteomic Analysis of Testis
1. Animal Treatment:
-
House adult male rats under standard conditions.
-
Administer a single oral dose of a-gamendazole (e.g., 6 mg/kg body weight) to the treatment group.
-
Administer the vehicle control to the control group.
-
Euthanize the animals at a specific time point post-treatment (e.g., 24 or 48 hours).
-
Collect testes and snap-freeze in liquid nitrogen for storage at -80°C.
2. Protein Extraction and Digestion:
-
Homogenize the frozen testicular tissue in a suitable lysis buffer (e.g., containing urea (B33335) and thiourea (B124793) for complete solubilization).
-
Determine protein concentration.
-
Perform in-solution trypsin digestion of the proteins.
-
Desalt the resulting peptide mixture using C18 solid-phase extraction.
3. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for comprehensive proteome coverage.
4. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Perform protein identification by searching against a rat protein database.
-
For quantitative analysis, use label-free quantification (LFQ) intensities or TMT reporter ion intensities.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the a-gamendazole-treated and control groups.
-
Perform pathway and gene ontology enrichment analysis on the list of differentially expressed proteins to identify affected biological processes.
Signaling Pathway: Proposed Mechanism of a-gamendazole Action
Conclusion
Proteomic studies are indispensable for understanding the molecular pharmacology of a-gamendazole. Affinity purification has successfully identified its primary targets in the testis, while broader quantitative proteomic approaches can further delineate the downstream pathways affected by this compound. The protocols and conceptual data presented here serve as a comprehensive guide for researchers in the field of male reproductive biology and contraceptive development.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application of a-Gamendazole in Gene Expression Analysis of Sertoli Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Gamendazole is a potent, orally active indazole carboxylic acid derivative investigated for its reversible male contraceptive effects. Its mechanism of action is primarily centered on Sertoli cells, the "nurse" cells of the testis essential for spermatogenesis. a-Gamendazole disrupts the intricate communication and structural support between Sertoli cells and developing germ cells, leading to a temporary halt in sperm production. This disruption is initiated by the compound's interaction with key intracellular proteins, triggering a cascade of signaling events that culminate in altered gene expression. Understanding these changes in gene expression is critical for elucidating the precise molecular mechanisms of a-gamendazole and for the development of non-hormonal male contraceptives.
This document provides detailed application notes and protocols for utilizing a-gamendazole to study gene expression in Sertoli cells. It is intended for researchers in reproductive biology, toxicology, and drug development.
Mechanism of Action
a-Gamendazole's primary molecular targets in Sertoli cells are Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1)[1][2][3]. By binding to these proteins, a-gamendazole initiates a signaling cascade that leads to the disruption of the Sertoli cell-spermatid junctional complexes[1][2]. This is achieved through at least two key pathways:
-
Inhibition of HSP90 Function: HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins. a-Gamendazole binding to HSP90AB1 leads to the degradation of client proteins, including the serine/threonine kinase AKT1[1][3]. AKT1 is a crucial component of signaling pathways that maintain the integrity of cell junctions.
-
Induction of Inflammatory Cytokine Expression: a-Gamendazole treatment rapidly stimulates the transcription of pro-inflammatory cytokines, most notably Interleukin 1 alpha (Il1a)[1][2][3]. This increase in inflammatory signaling is a key contributor to the disruption of the blood-testis barrier and the detachment of spermatids.
The culmination of these events is an increase in the transcription of Nuclear Factor Kappa B Inhibitor Alpha (Nfkbia), which is involved in the regulation of the NF-κB signaling pathway, further influencing inflammatory and cell survival responses[1][2][3].
Data Presentation: Gene Expression Changes in Sertoli Cells
While comprehensive microarray data detailing the fold changes of all affected genes are not publicly available within the scope of the conducted search, published studies consistently report a significant and rapid upregulation of key genes involved in the inflammatory response.
| Gene | Direction of Change | Method of Detection | Time Point | Reference |
| Il1a (Interleukin 1 alpha) | Upregulation | RT-PCR | 60 minutes | [1][2][3] |
| Il1b (Interleukin 1 beta) | Upregulation | Microarray | 4 hours | [1][2][3] |
| Il1rn (Interleukin 1 receptor antagonist) | Upregulation | Microarray | 4 hours | [1][2][3] |
| Nfkbia (NF-kappa-B inhibitor alpha) | Upregulation | Microarray | 4 hours | [1][2][3] |
Note: The microarray analysis was performed on whole testis tissue from a-gamendazole-treated rats. The RT-PCR confirmation for Il1a was conducted on primary rat Sertoli cells, strongly suggesting that Sertoli cells are a primary target of a-gamendazole and a source of the observed gene expression changes.
Experimental Protocols
Primary Sertoli Cell Isolation and Culture
This protocol is adapted from established methods for the isolation and culture of primary Sertoli cells from rodents.
Materials:
-
Testes from 20-day-old rats
-
Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12)
-
Collagenase type I
-
Hyaluronidase
-
DNase I
-
Trypsin
-
Soybean trypsin inhibitor
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture plates/flasks
Procedure:
-
Euthanize 20-day-old rats according to institutional guidelines and aseptically remove the testes.
-
Decapsulate the testes to release the seminiferous tubules.
-
Wash the tubules several times with DMEM/F12.
-
Perform sequential enzymatic digestions to dissociate the cells. This typically involves incubations with collagenase, hyaluronidase, and trypsin, with DNase I included to prevent cell clumping.
-
After each digestion step, collect the dispersed cells and neutralize the enzymatic activity (e.g., with soybean trypsin inhibitor or FBS).
-
Filter the cell suspension to remove undigested tissue fragments.
-
Plate the cells in culture flasks or plates in DMEM/F12 supplemented with 10% FBS and penicillin-streptomycin.
-
Incubate at 32-34°C in a humidified atmosphere of 5% CO2.
-
After 24-48 hours, perform a hypotonic shock with sterile water to lyse remaining germ cells, which are more sensitive to osmotic changes than Sertoli cells.
-
Wash the adherent Sertoli cell monolayer with fresh media and continue the culture. Purity of the culture should be assessed by microscopy.
a-Gamendazole Treatment of Cultured Sertoli Cells
Materials:
-
Confluent primary Sertoli cell cultures
-
a-Gamendazole (stock solution in DMSO)
-
Serum-free DMEM/F12
Procedure:
-
Prepare a stock solution of a-gamendazole in dimethyl sulfoxide (B87167) (DMSO).
-
When Sertoli cells reach the desired confluency, replace the culture medium with serum-free DMEM/F12 and allow the cells to equilibrate for at least 1 hour.
-
Prepare working solutions of a-gamendazole by diluting the stock solution in serum-free DMEM/F12 to the desired final concentrations. A typical effective concentration for in vitro studies is 100 nM[1][3].
-
Include a vehicle control group treated with the same concentration of DMSO as the highest a-gamendazole concentration.
-
Add the a-gamendazole working solutions or vehicle control to the respective culture wells.
-
Incubate the cells for the desired time points. For analyzing the early induction of Il1a, a 60-minute incubation is recommended[1][3]. For broader gene expression changes, a 4-hour time point can be used[1][3].
-
Following incubation, proceed immediately to RNA extraction.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Isopropanol
-
RNase-free water
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., Il1a, Nfkbia, and a housekeeping gene like Gapdh or Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the Sertoli cells directly in the culture dish by adding TRIzol reagent.
-
Homogenize the lysate and proceed with chloroform extraction to separate the aqueous and organic phases.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reactions on a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between a-gamendazole-treated and vehicle control samples, normalized to a stable reference gene.
-
Mandatory Visualizations
Caption: a-Gamendazole signaling pathway in Sertoli cells.
Caption: Experimental workflow for gene expression analysis.
References
- 1. RNA extraction, RT-PCR, and quantitative PCR [bio-protocol.org]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
Application Notes and Protocols for a-Gamendazole in Testicular Tissue Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a-gamendazole in the context of testicular tissue analysis, with a specific focus on immunohistochemistry. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this potent antispermatogenic agent.
Introduction
a-Gamendazole is an orally active indazole carboxylic acid derivative that has been identified as a male contraceptive agent.[1] Its mechanism of action involves the disruption of spermatogenesis, leading to infertility.[1] Understanding the cellular and molecular effects of a-gamendazole on testicular tissue is crucial for its development and for assessing its potential therapeutic applications and toxicological profile. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and expression of specific proteins within the complex architecture of the testis, providing valuable insights into the effects of a-gamendazole.[2]
Mechanism of Action of a-Gamendazole
a-Gamendazole primarily targets Sertoli cells within the seminiferous tubules.[1] Its molecular targets have been identified as Heat Shock Protein 90 Beta (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1, also known as eEF1A).[1][3] The binding of a-gamendazole to these proteins initiates a cascade of downstream events that ultimately disrupt the crucial junctional complexes between Sertoli cells and developing spermatids, leading to the loss of spermatids and subsequent infertility.[1][4]
Key downstream effects of a-gamendazole include:
-
Degradation of HSP90 Client Proteins: a-Gamendazole treatment leads to the degradation of AKT1, a known client protein of HSP90 that plays a role in maintaining Sertoli cell-spermatid junctions.[1][4]
-
Stimulation of Interleukin-1 Alpha (Il1a) Transcription: A rapid and transient increase in Il1a transcription is observed in Sertoli cells following a-gamendazole exposure.[1][5] Interleukin 1 is a known regulator of Sertoli cell-spermatid junctional complexes.[1]
-
Disruption of the Actin Cytoskeleton: a-Gamendazole induces disorganization of F-actin stress fibers and alters the distribution of vinculin, a focal adhesion protein, in Sertoli cells.[6] This disruption of the cytoskeleton is a likely contributor to the detachment of spermatids.
Application of Immunohistochemistry
Immunohistochemistry can be employed to investigate the effects of a-gamendazole on testicular tissue in several ways:
-
Localization of Target Proteins: To determine the cellular and subcellular localization of HSP90AB1 and EEF1A1 in both control and a-gamendazole-treated testicular tissue. While studies have shown that the overall distribution of these proteins may not be significantly altered, subtle changes in localization, such as an increased punctate cytoplasmic distribution of EEF1A1, have been observed in cultured Sertoli cells.[6][7]
-
Assessment of Downstream Effects: To visualize the expression and localization of proteins involved in the downstream signaling pathways affected by a-gamendazole. This includes examining the expression of AKT1 and markers of apoptosis or cell stress.
-
Evaluation of Junctional Complex Integrity: To assess the integrity of Sertoli cell-spermatid junctions and the blood-testis barrier by staining for specific junctional proteins.
-
Monitoring of Spermatogenesis: To observe the progressive loss of germ cells and the disruption of the normal architecture of the seminiferous epithelium.
Data Presentation
The following table summarizes the key molecular targets and downstream effectors of a-gamendazole, which can be investigated using immunohistochemistry.
| Target/Effector Protein | Cellular Localization in Testis | Expected Effect of a-Gamendazole Treatment | Recommended Antibody Information |
| HSP90AB1 | Cytoplasm of Sertoli and germ cells | No significant change in overall distribution observed in cultured Sertoli cells.[7] | Commercially available polyclonal or monoclonal antibodies. |
| EEF1A1 | Cytoplasm of Sertoli and germ cells | Increased punctate cytoplasmic distribution observed in cultured Sertoli cells.[6] | Commercially available polyclonal or monoclonal antibodies. |
| AKT1 | Cytoplasm of Sertoli cells | Degradation, leading to reduced immunostaining intensity.[1] | Antibodies specific for total AKT1 and phosphorylated forms. |
| Vinculin | Focal adhesions, enriched at Sertoli cell-spermatid junctions | Disorganization of parallel ordered focal contacts.[6] | Commercially available monoclonal antibodies. |
| F-actin | Cytoskeleton, prominent in Sertoli cell stress fibers | Disorganization of stress fibers. | Phalloidin conjugates (for immunofluorescence). |
| Caspase-3 (cleaved) | Cytoplasm of apoptotic cells | Potential increase in staining in detached germ cells. | Antibodies specific for the cleaved, active form. |
Experimental Protocols
I. Animal Treatment (Example using Rats)
-
Animal Model: Adult male Sprague-Dawley rats.
-
a-Gamendazole Administration: A single oral dose of a-gamendazole can be administered. The dosage and time course of the experiment should be determined based on the specific research question.
-
Tissue Collection: At selected time points post-administration, animals are euthanized, and testes are collected.
-
Fixation: For optimal preservation of morphology and antigenicity for immunohistochemistry, immersion fixation in Bouin's solution or a mixture of 3.7% formalin with 0.2% glutaraldehyde (B144438) and 0.05% saponin (B1150181) is recommended.[8]
II. Immunohistochemistry Protocol for Paraffin-Embedded Testicular Tissue
This protocol is a general guideline and may require optimization for specific antibodies and antigens.
-
Tissue Processing and Embedding:
-
Following fixation, dehydrate the testicular tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).[9]
-
Clear the tissue in xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
Section the paraffin blocks at 5-6 μm thickness using a microtome.[9][10]
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene (2-3 changes).
-
Rehydrate through a descending series of ethanol concentrations (100%, 95%, 80%, 70%) and finally in distilled water.[10]
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is often necessary for formalin-fixed tissues.[9]
-
Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heat in a microwave oven, pressure cooker, or water bath.[9] The heating time and temperature should be optimized.
-
Allow the slides to cool down to room temperature in the retrieval buffer.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-30 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Rinse with PBS.
-
-
Blocking of Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal serum from the species in which the secondary antibody was raised, or a commercial protein block) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in a suitable antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the sections with PBS.
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions for 30-60 minutes at room temperature.[9]
-
-
Detection:
-
Rinse with PBS.
-
If using a biotin-based system, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.[11]
-
Rinse with PBS.
-
Develop the color reaction using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired staining intensity is reached.[9]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with a suitable counterstain like Mayer's hematoxylin (B73222) to visualize the cell nuclei.[9]
-
Dehydrate the sections through an ascending series of ethanol and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
Positive Control: Use a tissue known to express the protein of interest to validate the staining procedure.
-
Visualizations
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Testicular Samples for Histology and Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Fixation of testicular tissue for immunohistochemical and ultrastructural examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of telocytes in rat testis | Aging [aging-us.com]
- 11. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
Application of a-Gamendazole in Electron Microscopy of Seminiferous Tubules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Availability of Direct Electron Microscopy Data: As of the current date, published literature specifically detailing the application of a-gamendazole in the electron microscopy of seminiferous tubules is limited. The primary methods for assessing the testicular effects of a-gamendazole have been light microscopy and immunohistochemistry. This document, therefore, provides a comprehensive guide based on existing knowledge, including a proposed protocol for future electron microscopy studies to investigate the ultrastructural changes induced by a-gamendazole.
Introduction: a-Gamendazole and Its Effects on Spermatogenesis
a-Gamendazole is an orally active indazole carboxylic acid derivative that has been investigated as a non-hormonal male contraceptive agent.[1][2] Its mechanism of action involves the disruption of spermatogenesis, primarily by targeting Sertoli cells, which are essential for the structural and nutritional support of developing germ cells.[1][3]
Studies have shown that a-gamendazole and its analogs cause reversible infertility in animal models by disrupting the junctional complexes that anchor spermatids to Sertoli cells, leading to their premature release.[4][5] The molecular targets of a-gamendazole have been identified as HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A).[6][7] Binding to these proteins initiates a signaling cascade that includes the degradation of HSP90 client proteins like AKT1 and an increase in interleukin 1a (Il1a) transcription in Sertoli cells.[3][6] This cascade is believed to be responsible for the disruption of Sertoli cell-spermatid junctions.[6][8]
While light microscopy has revealed significant histological changes, such as the loss of spermatids and vacuolization of the seminiferous epithelium, electron microscopy is poised to provide a more detailed understanding of the subcellular events following a-gamendazole administration.[9] Potential ultrastructural changes of interest include alterations in the morphology of Sertoli cell-spermatid junctions (ectoplasmic specializations), mitochondrial integrity, endoplasmic reticulum structure, and the organization of the Sertoli cell cytoskeleton.
Proposed Mechanism of Action of a-Gamendazole
The proposed mechanism of a-gamendazole's effect on the seminiferous tubules is initiated by its interaction with specific intracellular proteins within Sertoli cells, leading to the disruption of cell adhesion and subsequent exfoliation of spermatids.
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Quantitative Data from Histological Studies
The following table summarizes quantitative data from studies assessing the effects of a-gamendazole on testicular parameters, primarily through light microscopy. This data provides a baseline for what might be further investigated at the ultrastructural level.
| Parameter | Species | Dose | Time Point | Observation | Reference |
| Infertility Rate | Rat | 6 mg/kg (single oral dose) | 3 weeks | 100% infertility achieved in 7 out of 7 males. | [1] |
| Fertility Return | Rat | 6 mg/kg (single oral dose) | 9 weeks | Fertility returned in 4 out of 7 males. | [1] |
| Fertility Return | Rat | 3 mg/kg (single oral dose) | - | 100% fertility return in 4 out of 6 males that became infertile. | [2] |
| Inhibin B Production IC₅₀ | Rat (primary Sertoli cells in vitro) | 6.8 x 10⁻¹⁰ M | - | Median inhibitory concentration for inhibin B production. | [1][2] |
| Gene Expression (Il1a) | Rat (primary Sertoli cells in vitro) | 100 nM | 60 minutes | Spike in Il1a transcription confirmed by RT-PCR. | [6][7] |
Experimental Protocols for Electron Microscopy
This section outlines a detailed, albeit prospective, protocol for preparing and analyzing seminiferous tubules treated with a-gamendazole using transmission electron microscopy (TEM).
The overall process involves animal treatment, tissue collection, fixation, embedding, sectioning, and imaging to analyze the ultrastructural effects of a-gamendazole.
Caption: Experimental workflow for TEM analysis of seminiferous tubules.
-
a-Gamendazole
-
Vehicle (e.g., corn oil, appropriate solvent)
-
Adult male rats (e.g., Sprague-Dawley)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion pump
-
Primary Fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)[10][11]
-
Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.4)
-
Post-Fixation Solution: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer[12]
-
Dehydration Solutions: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)
-
Infiltration and Embedding Resin: Epoxy resin (e.g., Epon 812, Araldite)[10]
-
Heavy Metal Stains: 2% aqueous uranyl acetate and lead citrate[13]
-
Ultramicrotome and diamond knives
-
Copper grids
-
Transmission Electron Microscope (TEM)
-
Animal Treatment:
-
Administer a-gamendazole orally to the treatment group at a specified dose (e.g., 6 mg/kg).
-
Administer vehicle only to the control group.
-
House animals for the desired time points (e.g., 24 hours, 3 days, 1 week) to observe acute and chronic effects.
-
-
Tissue Perfusion and Collection:
-
Anesthetize the animal deeply.
-
Perform transcardial perfusion, first with a saline solution to clear the blood, followed by the primary fixative.
-
Carefully dissect the testes and place them in fresh, cold primary fixative.
-
-
Sample Preparation for TEM:
-
Trimming: Cut the testicular tissue into small blocks (approximately 1 mm³). This is crucial for ensuring adequate penetration of fixatives and resins.[12]
-
Primary Fixation: Immerse the tissue blocks in the primary fixative for at least 4 hours at 4°C.
-
Washing: Rinse the blocks thoroughly with the wash buffer (3 changes, 15 minutes each) to remove excess fixative.
-
Post-Fixation: Fix the tissue in 1% osmium tetroxide for 1-2 hours at 4°C. This step enhances contrast and preserves lipid structures.
-
Washing: Rinse the blocks with distilled water.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 90% for 15 minutes each, followed by 3 changes in 100% ethanol for 20 minutes each).
-
Infiltration: Infiltrate the tissue with a mixture of ethanol and epoxy resin (e.g., 2:1, 1:1, 1:2 ratios for 1 hour each), followed by infiltration with 100% resin overnight.
-
Embedding: Place the tissue blocks in embedding molds with fresh 100% resin and polymerize in an oven at 60°C for 48 hours.[12]
-
-
Sectioning and Staining:
-
Thick Sections: Cut semi-thin sections (0.5-1 µm) and stain with toluidine blue to identify areas of interest under a light microscope.
-
Ultrathin Sections: Trim the resin blocks to the desired area and cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Grid Mounting: Collect the sections onto copper grids.
-
Staining: Stain the sections with 2% uranyl acetate for 10-15 minutes, followed by lead citrate (B86180) for 5-10 minutes.
-
-
Imaging and Analysis:
-
Examine the grids using a transmission electron microscope.
-
Capture images of seminiferous tubules, focusing on Sertoli cells, spermatids, and the junctions between them.
-
Compare the ultrastructure of a-gamendazole-treated samples with control samples, looking for changes in organelle morphology, cytoskeletal organization, and the integrity of cell-cell junctions.
-
Expected Ultrastructural Observations
Based on the known mechanism of action of a-gamendazole, an electron microscopy study would likely focus on the following:
-
Ectoplasmic Specializations: Detailed examination of the Sertoli cell-spermatid junctional complexes for signs of disruption, such as disassembly of actin filament bundles and detachment of the spermatid head.
-
Sertoli Cell Cytoskeleton: Analysis of the organization of actin and other cytoskeletal elements, which are known to be affected by a-gamendazole.[4]
-
Mitochondrial Morphology: Assessment of mitochondrial integrity in both Sertoli cells and germ cells, as cellular stress can often manifest as mitochondrial swelling or cristae disruption.
-
Endoplasmic Reticulum: Examination for signs of ER stress, such as dilation or fragmentation.
-
Apoptotic Bodies: Identification of apoptotic bodies within the seminiferous epithelium, which may indicate increased cell death among germ cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Fixation of testicular tissue for immunohistochemical and ultrastructural examination [pubmed.ncbi.nlm.nih.gov]
- 11. Scanning electron microscopy of the adult human testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: A-Gamendazole Experiments in Rats
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing a-gamendazole in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a-gamendazole's toxicity in male rats?
A1: The primary toxic effect of a-gamendazole is targeted at the testes. It specifically affects Sertoli cells, which are essential for sperm development. The compound disrupts the junctional complexes that anchor developing spermatids (immature sperm) to the Sertoli cells, leading to their premature release and subsequent infertility.[1][2] This is not a systemic cytotoxic agent at therapeutic doses but rather a targeted reproductive toxicant.
Q2: What are the known molecular targets of a-gamendazole in rat Sertoli cells?
A2: A-gamendazole has been shown to bind to two key proteins within Sertoli cells: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[3][4][5] Its interaction with these ubiquitous proteins initiates a signaling cascade that leads to the disruption of spermatogenesis.[3]
Q3: Are the contraceptive effects of a-gamendazole in rats reversible?
A3: The reversibility of a-gamendazole's contraceptive effects is dose-dependent and not always guaranteed. In one study, following a single oral dose of 6 mg/kg that induced 100% infertility, fertility returned in only 4 out of 7 rats by week 9.[6][7] A lower dose of 3 mg/kg also resulted in infertility, with fertility returning in 4 out of the 6 affected animals.[6][7] The damage to the seminiferous epithelium can be irreversible in some cases, which is a critical consideration for experimental design.[1][8][9]
Q4: What are the expected systemic side effects of a-gamendazole in rats at effective contraceptive doses?
A4: In short-term studies (single dose and seven consecutive daily doses), a-gamendazole did not produce significant adverse side effects, behavioral changes, or histopathological abnormalities in organs outside the testes, even at doses 4 to 8 times higher than the effective contraceptive dose.[10] No changes in mating behavior have been observed.[6][7] However, comprehensive long-term toxicity studies are required to fully assess its safety profile.[10]
Q5: My rats are showing signs of severe toxicity or mortality. What could be the cause?
A5: While a-gamendazole itself has shown a targeted toxicity profile in short-term studies, high doses of related indazole carboxylic acid derivatives can be lethal. For instance, a dose of 200 mg/kg of H2-gamendazole, a related analog, resulted in the death of 3 out of 5 rats.[11] Ensure accurate dosing and formulation. If unexpected severe toxicity is observed, verify the compound's purity, the vehicle used, and the dose calculation.
Q6: I am observing unexpected hormonal changes in my experimental rats. Is this a known effect?
A6: The primary hormonal changes reported are a transient increase in circulating Follicle-Stimulating Hormone (FSH) and an initial decrease in inhibin B levels, which is consistent with Sertoli cell dysfunction.[6][7] No other significant alterations to reproductive hormones have been consistently observed.[6][7] If you are seeing other hormonal effects, consider other experimental variables or assay specificity.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Infertility
-
Problem: A single oral dose of a-gamendazole is not resulting in the expected rate of infertility.
-
Troubleshooting Steps:
-
Verify Dose and Administration: Confirm the dose calculation (e.g., 6 mg/kg for 100% infertility) and ensure proper oral gavage technique to guarantee the full dose was administered.[6][7]
-
Check Formulation: A-gamendazole should be properly formulated. A common vehicle is 10% ethanol (B145695) in sesame oil.[7] Ensure the compound is fully dissolved or suspended.
-
Timing of Fertility Assessment: Infertility is not immediate. It is typically assessed starting 3 weeks after administration, allowing time for the affected spermatids to be cleared.[6][7]
-
Rat Strain and Age: Ensure you are using adult, proven-fertile male rats (e.g., Sprague-Dawley, ≥300g, ≥9 weeks old) as susceptibility may vary.[7]
-
Issue 2: Difficulty Replicating In Vitro Sertoli Cell Effects
-
Problem: A-gamendazole is not producing the expected molecular changes (e.g., increased Il1a expression) in primary Sertoli cell cultures.
-
Troubleshooting Steps:
-
Cell Culture Purity: Ensure a high purity of primary Sertoli cells. Contamination with other cell types can dilute the specific response.
-
Compound Concentration and Timing: A-gamendazole can induce rapid changes. A significant spike in Il1a transcription was observed just 60 minutes after exposure to 100 nM This compound (B1674601).[3] The median inhibitory concentration (IC50) for inhibin B production is very low, around 6.8 x 10⁻¹⁰ M.[6][7] Verify your concentrations and the time points of your analysis.
-
Endpoint Measurement: Use a sensitive and appropriate assay. For gene expression, RT-PCR is effective.[3] For observing cytoskeletal disruption, immunofluorescent staining for F-actin and vinculin can be used.[2][12]
-
Quantitative Data on A-Gamendazole in Rats
Table 1: In Vivo Efficacy and Toxicity
| Parameter | Dosage | Route | Observation | Reference |
|---|---|---|---|---|
| Effective Dose (Infertility) | 6 mg/kg (single dose) | Oral | 100% infertility in 7/7 rats at 3 weeks. | [6][7] |
| 3 mg/kg (single dose) | Oral | Induced infertility in 6/6 rats. | [6][7] | |
| Reversibility of Infertility | 6 mg/kg (single dose) | Oral | Fertility returned in 4/7 rats by 9 weeks. | [6][7] |
| 3 mg/kg (single dose) | Oral | Fertility returned in 4/6 rats that became infertile. | [6][7] |
| Acute Toxicity (related compound) | 200 mg/kg (H2-gamendazole) | Oral | Death in 3/5 rats. |[11] |
Table 2: In Vitro Potency in Rat Sertoli Cells
| Parameter | Concentration | Observation | Reference |
|---|---|---|---|
| Inhibin B Inhibition (IC50) | 6.8 x 10⁻¹⁰ M | Median inhibitory concentration for inhibin B production. | [6][7] |
| Gene Expression | 100 nM | Marked increase in Il1a transcription after 60 minutes. |[3] |
Experimental Protocols
Protocol 1: In Vivo Antifertility Assay
-
Animal Model: Use proven-fertile adult male Sprague-Dawley rats (≥300 g, ≥9 weeks old).[7]
-
Compound Formulation: Prepare a-gamendazole in a vehicle of 10% ethanol/sesame oil.[7]
-
Administration: Administer a single dose of a-gamendazole (e.g., 3 mg/kg or 6 mg/kg) or vehicle control via oral gavage.[7]
-
Mating Trials: Beginning at week 1 post-dosing and continuing for a pre-determined duration (e.g., 10-14 weeks), co-house each male with two untreated, fertile female rats for one week.
-
Fertility Assessment: After the mating period, separate the females and monitor for pregnancy. Assess fertility based on the number of pregnant females and the presence of normal-appearing conceptuses.[6][7]
-
Hormone Analysis: Collect blood samples from the tail vein at regular intervals to measure serum levels of FSH and inhibin B via validated assays.[7]
Protocol 2: Target Identification via Affinity Purification
-
Reagent: Synthesize biotinylated this compound (BT-GMZ).
-
Lysate Preparation: Prepare cytosolic extracts from rat testis tissue or cultured primary Sertoli cells.
-
Affinity Purification: Incubate the cell lysate with BT-GMZ. Use streptavidin-coated beads to pull down the BT-GMZ and any bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. Separate the proteins using SDS-PAGE.
-
Identification: Excise protein bands of interest and identify them using mass spectrometry (e.g., MALDI-TOF) and confirm their identity with Western blot analysis using specific antibodies against candidate proteins like HSP90AB1 and EEF1A1.[3]
Visualizations
Caption: Workflow for an in vivo rat antifertility study.
Caption: Proposed signaling pathway for a-gamendazole in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 6. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: A-Gamendazole and Incomplete Fertility Recovery in Rats
Welcome to the technical support center for researchers utilizing a-gamendazole in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the phenomenon of incomplete fertility recovery in male rats.
Frequently Asked Questions (FAQs)
Q1: We administered a-gamendazole to our rat cohort and observed variable rates of fertility recovery. Is this expected?
A1: Yes, incomplete and variable fertility recovery is a documented outcome following a-gamendazole treatment in rats.[1][2] The degree of recovery can be influenced by the dosage and duration of treatment. For instance, a single oral dose of 6 mg/kg resulted in fertility recovery in only four out of seven rats.[2] A more extended 7-day oral administration of the same daily dose led to an even lower recovery rate, with only two out of seven rats regaining fertility. Lower doses, such as a single 3 mg/kg oral dose, have shown a higher recovery rate, with four out of six infertile animals recovering.[2] The incomplete recovery may be attributed to the compound's combined effects on essential proteins in less differentiated spermatogenic cells.[1]
Q2: What is the underlying mechanism of action for a-gamendazole that leads to infertility?
A2: A-gamendazole induces infertility by disrupting the junctional complexes between Sertoli cells and developing spermatids.[3][4] This is achieved by targeting two key proteins within Sertoli cells: Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[3][5] The binding of a-gamendazole to these proteins is thought to initiate a cascade of events, including the degradation of the HSP90 client protein AKT1 and an increase in the transcription of Interleukin 1 alpha (Il1a).[3] These events converge to disorganize the actin cytoskeleton within the Sertoli cells, leading to the premature release of spermatids and subsequent infertility.[4]
Q3: We are observing a significant loss of spermatids in our histological analyses. Is this consistent with a-gamendazole's effects?
A3: Absolutely. The primary mechanism of a-gamendazole involves the disruption of Sertoli cell-spermatid junctions, which results in the sloughing or premature release of spermatids from the seminiferous epithelium.[1] This loss of late-stage germ cells is the direct cause of the observed infertility.
Q4: Are there any alternatives to a-gamendazole that might offer better fertility recovery?
A4: H2-gamendazole, a related indazole carboxylic acid, has been investigated as a male contraceptive agent and may offer a more favorable reversibility profile.[6][7] Some studies suggest that specific dosing regimens of H2-gamendazole can achieve 100% infertility with complete recovery in rats.[8] However, it is crucial to note that high doses of H2-gamendazole have been associated with toxicity.[7]
Troubleshooting Guides
Issue: Higher than expected incidence of irreversible infertility.
-
Potential Cause: The dosage of a-gamendazole may be too high or the treatment duration too long.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosage and administration schedule with published studies. Consider reducing the dose or the duration of treatment.
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Dose-Response Study: Conduct a pilot dose-response study to identify the minimum effective dose for infertility in your rat strain, which may also be the dose with the highest probability of reversible effects.
-
Consider Alternatives: Evaluate H2-gamendazole as a potential alternative, paying close attention to its reported reversible dosing regimens.[6][8]
-
Issue: Variability in infertility and recovery rates across animals.
-
Potential Cause: Inherent biological variability among animals, or inconsistencies in drug administration.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent oral gavage techniques to minimize variability in drug delivery.
-
Increase Sample Size: A larger cohort of animals can help to account for individual biological differences and provide more statistically robust data on fertility recovery rates.
-
Monitor Animal Health: Closely monitor the general health and weight of the animals, as underlying health issues could impact their response to the compound.
-
Data Presentation
Table 1: Summary of A-Gamendazole Efficacy and Fertility Recovery in Rats
| Dosage Regimen | Route | Infertility Rate | Fertility Recovery Rate | Reference |
| 6 mg/kg (single dose) | Oral | 100% (7/7 rats) | 57% (4/7 rats) | [2] |
| 6 mg/kg (daily for 7 days) | Oral | 100% | 29% (2/7 rats) | |
| 3 mg/kg (single dose) | Oral | 100% (in infertile rats) | 67% (4/6 rats) | [2] |
| 25 mg/kg (single dose) | i.p. | 100% | Not specified |
Experimental Protocols
Protocol 1: Assessment of Male Rat Fertility
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Pre-treatment Screening: Confirm the fertility of male rats by cohabiting them with proven fertile females and monitoring for pregnancy and normal litter size.
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Drug Administration: Administer a-gamendazole via oral gavage at the desired concentration and schedule. A vehicle-only control group should be included.
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Mating Trials: At selected time points post-treatment (e.g., weekly, starting from week 2), cohabit each male with two proven fertile females for a period of 5-7 days.
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Fertility Assessment: Monitor females for pregnancy. A male is considered infertile if it fails to sire any pups after mating with multiple fertile females.
-
Recovery Monitoring: For males that become infertile, continue weekly mating trials to determine the time to fertility recovery, as evidenced by the siring of a litter.
Protocol 2: Histological Evaluation of Testes
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Tissue Collection: At the end of the study or at specific time points, euthanize the rats and collect the testes.
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Fixation: Fix the testes in Bouin's solution or 10% neutral buffered formalin.
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Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
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Sectioning: Cut 5 µm thick sections using a microtome.
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Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
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Microscopic Analysis: Examine the seminiferous tubules for the presence and organization of different stages of germ cells, paying close attention to the spermatid population. Note any signs of germ cell sloughing or tubular atrophy.
Mandatory Visualizations
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Caption: Workflow for assessing a-gamendazole's effects on rat fertility.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
a-gamendazole's solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with gamendazole (B1674601) and to offer potential solutions and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known solubility characteristics?
Q2: My this compound won't dissolve in aqueous buffer. What am I doing wrong?
Due to its low intrinsic aqueous solubility, dissolving this compound directly in neutral aqueous buffers will likely be unsuccessful. The protonated form of the carboxylic acid at low pH is less soluble. Consider the following troubleshooting steps:
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pH Adjustment: As a carboxylic acid with a pKa of 3.29, this compound's solubility will increase significantly in alkaline conditions (pH > pKa).[4] Try preparing a stock solution in a mild base (e.g., 0.1 M NaOH) and then diluting it into your desired aqueous buffer. Be mindful of the final pH of your solution and potential compound instability at extreme pH values.
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Co-solvents: For in vitro experiments, preparing a high-concentration stock solution in an organic solvent like DMSO is a common practice.[5] This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
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Wetting Agents: The addition of a small amount of a wetting agent, such as polysorbates (e.g., Tween 80), can help to disperse the powder and improve solubilization.
Q3: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?
Precipitation in cell culture media, even when diluted from a DMSO stock, is a common issue for poorly soluble compounds. This can occur if the final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium.
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Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
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Use of Serum: The presence of serum in the cell culture medium can sometimes help to solubilize lipophilic compounds through binding to proteins like albumin.
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Formulation Strategies: For more stable solutions, consider the formulation approaches detailed in the Troubleshooting Guides below, such as complexation with cyclodextrins or the use of amorphous solid dispersions.
Troubleshooting Guides
Issue: Poor Dissolution for In Vitro Assays
If you are struggling to achieve a consistent and soluble preparation of this compound for your in vitro experiments, the following guide provides potential solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | Prepare a high-concentration stock solution in 100% DMSO.[5] | A clear stock solution that can be serially diluted into aqueous buffers. |
| pH of the aqueous medium is below the pKa | Adjust the pH of the final aqueous solution to be above the pKa of 3.29.[4] | Increased solubility due to the formation of the more soluble carboxylate salt. |
| Compound "crashing out" upon dilution | Decrease the final concentration in the aqueous medium. Ensure vigorous mixing during dilution. | Prevents the formation of precipitate by keeping the concentration below the solubility limit. |
| Slow dissolution kinetics | Use sonication or gentle heating (if compound stability is not compromised) to aid dissolution. | Faster attainment of a saturated solution. |
Issue: Low Bioavailability in Animal Studies
The poor aqueous solubility of this compound can lead to low and variable oral bioavailability. The following formulation strategies can be explored to address this.
| Formulation Strategy | Principle | Key Considerations |
| Amorphous Solid Dispersion | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater apparent solubility and faster dissolution than the crystalline form.[6][7] | Choice of polymer (e.g., PVP, HPMC) and drug loading are critical for stability and release. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic this compound molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a more water-soluble inclusion complex.[7] | The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the stoichiometry of the complex need to be optimized. |
| Nanoparticle Formulation | Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[8] | Requires specialized equipment for milling or precipitation and the use of stabilizers to prevent particle aggregation. |
| pH-adjusted Formulations | For oral administration, formulating this compound with alkaline excipients can create a microenvironment in the gastrointestinal tract that favors its dissolution. | The buffering capacity of the excipients and the potential for precipitation upon dilution in the stomach need to be evaluated. |
Experimental Protocols
Note: The following are generalized protocols for common solubility enhancement techniques. These will require optimization for this compound.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Kneading: Place the mixture in a mortar and add a small amount of a water-ethanol (50:50 v/v) solution to form a paste.
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Trituration: Knead the paste thoroughly for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.
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Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to that of the pure drug.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
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Component Selection: Choose a suitable polymer carrier (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30) and a drug-to-polymer ratio (e.g., 1:5 w/w).
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Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol (B129727) or a methanol/dichloromethane mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Gentle heating may be applied to expedite the process.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it to a fine powder.
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Characterization: Analyze the solid dispersion to confirm the amorphous state of this compound using DSC and XRPD.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
Visualizations
This compound's Proposed Mechanism of Action
This compound is believed to exert its antispermatogenic effects by targeting Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][9] This interaction is thought to disrupt the stability of client proteins such as AKT1, leading to downstream effects on NF-κB and Interleukin-1 signaling, which are crucial for maintaining the integrity of Sertoli cell-spermatid junctions.[1][9]
Caption: Proposed signaling pathway for this compound's action.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a general workflow for addressing the solubility issues of a poorly water-soluble compound like this compound.
Caption: General experimental workflow for solubility enhancement.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. H2-gamendazole supplier | CAS 877768-84-8 | male contraceptive agent | AOBIOUS [aobious.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
a-gamendazole's batch-to-batch variability in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the synthesis of a-gamendazole, with a focus on minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in a-gamendazole synthesis that can contribute to batch-to-batch variability?
The synthesis of a-gamendazole involves several key steps, each with the potential to introduce variability. The most critical stages include:
-
Formation of the Indazole Ring: The cyclization reaction to form the indazole core is a crucial step. Variations in temperature, reaction time, and the purity of starting materials can lead to the formation of side products and affect the overall yield and purity of the intermediate.
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N-Alkylation: The alkylation of the indazole nitrogen with 2,4-dichlorobenzyl chloride is another critical step. Incomplete reactions or side reactions can result in a mixture of N-alkylated isomers and unreacted starting material, leading to purification challenges and variable yields.
-
Final Knoevenagel Condensation: The condensation reaction to form the acrylic acid moiety is sensitive to reaction conditions. Variations in catalyst concentration, temperature, and reaction time can impact the yield and purity of the final a-gamendazole product.
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Purification: The final purification of a-gamendazole is critical for removing impurities. Inconsistent purification procedures can lead to variations in the final product's purity and impurity profile across batches.
Q2: What are the common impurities observed in a-gamendazole synthesis?
Based on forced degradation studies and process-related impurities, several impurities can be present in the final product. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions during the synthesis.
-
Degradation Products: a-Gamendazole can degrade under stress conditions such as acid, base, heat, and light, leading to the formation of various degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to identify and quantify these impurities.[1][2]
Q3: How can I monitor the progress of the a-gamendazole synthesis reactions?
Effective reaction monitoring is crucial for ensuring consistency between batches. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the desired product at each stage. For more detailed analysis and to ensure the reaction has gone to completion, in-process HPLC analysis is recommended.
Q4: What are the recommended analytical techniques for quality control of a-gamendazole?
A validated stability-indicating RP-HPLC method is the recommended technique for the quality control of a-gamendazole.[1][2] This method can be used to determine the purity of the final product and to quantify any process-related impurities and degradation products. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and characterization of the final product and any isolated impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction in one or more steps. | Monitor each reaction step by TLC or in-process HPLC to ensure complete conversion of the starting material. Adjust reaction time or temperature as needed, based on the monitoring results. |
| Sub-optimal reaction conditions. | Carefully control critical process parameters such as temperature, reaction time, and reagent stoichiometry. Ensure all reagents and solvents are of high purity and anhydrous where required. |
| Loss of product during work-up and purification. | Optimize the extraction and purification procedures to minimize product loss. Ensure the pH is carefully controlled during aqueous work-up to prevent the product from partitioning into the aqueous layer. Use an appropriate solvent system for crystallization or chromatography to maximize recovery. |
| Degradation of intermediates or final product. | Avoid exposing the reaction mixture or the isolated product to harsh conditions such as strong acids, bases, high temperatures, or prolonged exposure to light. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of side products during the reaction. | Optimize reaction conditions to minimize the formation of side products. This may involve adjusting the temperature, changing the solvent, or using a different catalyst. Analyze the impurity profile by HPLC-MS to identify the structure of the major impurities and understand their formation mechanism. |
| Contaminated starting materials or reagents. | Ensure the purity of all starting materials and reagents before use. Impurities in the starting materials can be carried through the synthesis and contaminate the final product. |
| Inefficient purification. | Optimize the final purification step. This may involve using a different crystallization solvent, adjusting the chromatographic conditions, or employing multiple purification techniques. |
| Degradation of the product during storage. | Store the final product under appropriate conditions (e.g., protected from light, at a controlled temperature) to prevent degradation. |
Quantitative Data
The following table summarizes the known impurities of a-gamendazole and their detection, as identified by a validated RP-HPLC method.[1][2]
| Impurity | Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Impurity-A | Process-Related | 0.01% | 0.04% |
| Impurity-B | Process-Related | 0.01% | 0.02% |
| Impurity-C | Process-Related | 0.01% | 0.04% |
| Degradants | Degradation Product | Varies | Varies |
Experimental Protocols
Detailed Synthesis of a-Gamendazole
The synthesis of a-gamendazole can be achieved through a multi-step process, as outlined below. Careful control of each step is essential to ensure batch-to-batch consistency.
Step 1: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
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To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
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Stir the mixture at room temperature for a specified time to form the corresponding salt.
-
Add 2,4-dichlorobenzyl chloride to the reaction mixture.
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Heat the reaction mixture to a specific temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
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Filter the precipitate, wash with water, and dry to obtain 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid.
Step 2: Synthesis of [1-(2,4-Dichlorobenzyl)-1H-indazol-3-yl]methanol
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Suspend the carboxylic acid from Step 1 in a suitable anhydrous solvent (e.g., THF).
-
Cool the suspension to a low temperature (e.g., 0 °C).
-
Slowly add a reducing agent (e.g., lithium aluminum hydride or borane-THF complex).
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of water and a base (e.g., NaOH solution).
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Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the alcohol.
Step 3: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbaldehyde
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Dissolve the alcohol from Step 2 in a suitable solvent (e.g., dichloromethane).
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Add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or manganese dioxide).
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Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or celite.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the aldehyde.
Step 4: Synthesis of a-Gamendazole
-
Dissolve the aldehyde from Step 3 and malonic acid in a suitable solvent (e.g., pyridine).
-
Add a catalytic amount of a base (e.g., piperidine).
-
Heat the reaction mixture and monitor by TLC or HPLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated HCl.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure a-gamendazole.
Analytical Method: RP-HPLC for Purity and Impurity Profiling
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program to separate a-gamendazole from its impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: a-Gamendazole's proposed mechanism of action in Sertoli cells.
Caption: A typical workflow for the synthesis of a-gamendazole.
References
a-Gamendazole Resistance Mechanisms: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to a-gamendazole in their experiments. The information is based on the known mechanisms of action of a-gamendazole and established principles of drug resistance to related compounds and inhibitors of its target pathways.
Frequently Asked Questions (FAQs)
Q1: What are the known primary cellular targets of a-gamendazole?
A-gamendazole is known to bind to and inhibit at least two key cellular proteins: Heat Shock Protein 90 Alpha, Class B, Member 1 (HSP90AB1, also known as HSP90β) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1)[1]. Its inhibitory action on these proteins disrupts cellular processes that are often highly active in cancer cells, such as protein folding and synthesis, leading to its anti-proliferative effects[2].
Q2: My cells are showing reduced sensitivity to a-gamendazole over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to a-gamendazole, while not extensively studied for this specific compound, can be inferred from resistance mechanisms observed for HSP90 inhibitors and other chemotherapeutic agents. Potential mechanisms include:
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Target Modification: Mutations in the HSP90AB1 or EEF1A1 genes could alter the drug-binding site, reducing the efficacy of a-gamendazole[1][3].
-
Target Overexpression: Increased expression of HSP90AB1 or EEF1A1 may require higher concentrations of a-gamendazole to achieve the same inhibitory effect[4][5][6].
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Activation of Compensatory Pathways: Cells may upregulate alternative signaling pathways to bypass the effects of a-gamendazole-induced inhibition. A common mechanism of resistance to HSP90 inhibitors is the induction of the heat shock response, leading to increased levels of pro-survival chaperones like HSP70 and HSP27[3][7][8].
-
Drug Efflux: Increased expression or activity of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1), can actively pump a-gamendazole out of the cell, reducing its intracellular concentration[9][10][11].
-
Altered Apoptotic Pathways: Overexpression of anti-apoptotic proteins or mutations in pro-apoptotic proteins can render cells resistant to a-gamendazole-induced cell death. EEF1A1 overexpression has been shown to inhibit p53- and p73-dependent apoptosis[12].
Q3: Are there known mutations in HSP90AB1 that can confer resistance to inhibitors?
Yes, studies on other HSP90 inhibitors have identified mutations in HSP90AB1 that can lead to resistance. For example, an I123T mutation in human HSP90AB1 has been shown to confer resistance to an HSP90 inhibitor[1]. While specific mutations conferring resistance to a-gamendazole have not been documented, any mutation within the drug-binding pocket or allosteric sites that affect inhibitor binding is a potential source of resistance.
Q4: How does the upregulation of EEF1A1 contribute to drug resistance?
Overexpression of EEF1A1 has been linked to chemoresistance in several cancers, including colorectal and prostate cancer[6][13][14]. The proposed mechanisms include:
-
Inhibition of Apoptosis: EEF1A1 can interact with and inhibit the pro-apoptotic functions of p53 and p73, making cells more resistant to chemotherapy-induced cell death[12].
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Promotion of Cell Proliferation and Migration: The UCHL3/EEF1A1 axis has been shown to promote cancer cell migration, stemness, and drug resistance in hepatocellular carcinoma[13].
Q5: Could the heat shock response play a role in a-gamendazole resistance?
Yes, this is a very likely mechanism. Inhibition of HSP90 often leads to the activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins (HSPs) like HSP70 and HSP27[3][8]. These induced chaperones can compensate for the inhibition of HSP90, protect client proteins from degradation, and promote cell survival, thereby contributing to drug resistance[7][8].
Troubleshooting Guides
Issue 1: Decreased potency of a-gamendazole in long-term cell culture.
| Potential Cause | Suggested Troubleshooting Steps |
| Selection of resistant cell populations | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Sequence the HSP90AB1 and EEF1A1 genes in the resistant and parental cell lines to check for mutations. 3. Analyze the expression levels of HSP90AB1 and EEF1A1 via qPCR and Western blot. |
| Induction of heat shock response | 1. Measure the expression levels of HSF1, HSP70, and HSP27 in treated versus untreated cells. 2. Consider co-treatment with an HSP70 inhibitor to see if sensitivity is restored. |
| Increased drug efflux | 1. Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-gp) to assess pump activity. 2. Co-treat with a known efflux pump inhibitor (e.g., verapamil) to see if it sensitizes cells to a-gamendazole. |
Issue 2: Heterogeneous response to a-gamendazole within a cell population.
| Potential Cause | Suggested Troubleshooting Steps |
| Pre-existing resistant subclones | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Analyze genomic and transcriptomic profiles of sensitive and resistant clones to identify distinguishing features. |
| Cell cycle-dependent sensitivity | 1. Synchronize the cell population and treat with a-gamendazole at different cell cycle stages. 2. Analyze cell cycle distribution of treated and untreated cells using flow cytometry. |
Experimental Protocols
Protocol 1: Sequencing of HSP90AB1 and EEF1A1 Genes
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RNA Isolation: Isolate total RNA from both parental (sensitive) and a-gamendazole-resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Design primers to amplify the entire coding regions of human HSP90AB1 (RefSeq: NM_007355) and EEF1A1 (RefSeq: NM_001402) in overlapping fragments. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products using a PCR purification kit or gel extraction.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the reference sequence and the sequence from the parental cells to identify any mutations.
Protocol 2: Western Blot Analysis of Key Proteins
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against HSP90AB1, EEF1A1, HSP70, HSP27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Potential resistance mechanisms to a-gamendazole.
Caption: Troubleshooting workflow for reduced a-gamendazole sensitivity.
References
- 1. HSP90AB1: helping the good and the bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP22-dependent HSP90AB1 expression promotes resistance to HSP90 inhibition in mammary and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP90AB1 as the Druggable Target of Maggot Extract Reverses Cisplatin Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High eEF1A1 Protein Levels Mark Aggressive Prostate Cancers and the In Vitro Targeting of eEF1A1 Reveals the eEF1A1-actin Complex as a New Potential Target for Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hsp90 facilitates acquired drug resistance of tumor cells through cholesterol modulation however independent of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eukaryotic translation elongation factor 1-alpha 1 inhibits p53 and p73 dependent apoptosis and chemotherapy sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eEF1A1 promotes colorectal cancer progression and predicts poor prognosis of patients - PMC [pmc.ncbi.nlm.nih.gov]
a-gamendazole's off-target binding and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding a-gamendazole's off-target binding and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of a-gamendazole?
A1: A-gamendazole has been identified to bind to two primary molecular targets: Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1] These interactions are believed to be central to its mechanism of action as an antispermatogenic agent.
Q2: What are the known off-target effects of a-gamendazole?
A2: Currently, the literature primarily focuses on the on-target effects of a-gamendazole related to its contraceptive properties. While comprehensive off-target screening data (e.g., kinome scans or broad panel safety screens) is not publicly available, the known primary targets, HSP90 and EEF1A1, are involved in numerous cellular processes. Therefore, effects beyond spermatogenesis can be considered off-target in other contexts. For instance, a-gamendazole has been shown to elicit the degradation of HSP90-dependent client proteins such as AKT1 and ERBB2 and has an antiproliferative effect in MCF-7 breast cancer cells.[1] Additionally, it stimulates the transcription of Interleukin-1a (Il1a) in rat Sertoli cells.[1]
Q3: Is there a potential for a-gamendazole to bind to other proteins, and how can I assess this?
A3: Yes, like most small molecules, a-gamendazole has the potential to bind to unintended off-target proteins. To assess this in your experimental system, you can consider several approaches:
-
Computational Prediction: In silico methods can predict potential off-target interactions for small molecules.[2]
-
Proteomic Approaches: Techniques like chemical proteomics can identify the binding partners of small molecules in cell lysates or living cells.[3]
-
Broad Panel Screening: Services like the Eurofins Cerep Safety Panel or KINOMEscan can screen a compound against a wide array of receptors, ion channels, and kinases to identify off-target interactions.[4][5]
Q4: Have there been any attempts to modify a-gamendazole to improve its selectivity?
A4: Yes, medicinal chemistry efforts have led to the development of derivatives of a-gamendazole, such as H2-gamendazole.[6] These modifications are often aimed at improving efficacy, and in some cases, may alter the off-target profile and reduce toxicity. For instance, H2-gamendazole was investigated for its effects on polycystic kidney disease, indicating a potential shift in therapeutic application and a different spectrum of biological activity.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Apoptosis in Experiments
-
Possible Cause: The observed toxicity may be an off-target effect. HSP90, one of the primary targets of a-gamendazole, is a chaperone protein essential for the stability and function of numerous client proteins involved in cell survival and proliferation.[1] Inhibition of HSP90 can lead to the degradation of these client proteins, inducing apoptosis.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve to determine the minimum effective concentration of a-gamendazole for your desired on-target effect. Higher concentrations are more likely to engage off-target proteins.
-
Control Compound: Use a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Target Engagement Assay: Confirm that a-gamendazole is engaging its intended target (HSP90 or EEF1A1) at the concentrations used in your experiment. A Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
-
Rescue Experiment: If possible, overexpress a key downstream client protein of HSP90 (e.g., AKT1) to see if this can rescue the toxic phenotype.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Possible Cause: The expression levels of a-gamendazole's primary targets (HSP90AB1 and EEF1A1) or its off-targets may vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the protein expression levels of HSP90AB1 and EEF1A1 in the cell lines you are using via Western blot or mass spectrometry.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knock down or knock out the intended target (HSP90AB1 or EEF1A1). If the phenotype persists in the absence of the target, it is likely due to an off-target effect.
-
Standardized Cell Culture Conditions: Ensure consistent cell culture conditions (e.g., passage number, media supplements) as these can influence protein expression profiles.
-
Mitigation Strategies
Experimental Design and Validation
To minimize the impact of off-target binding on your experimental results, a multi-faceted approach is recommended. The following workflow can help validate that the observed phenotype is due to the intended on-target effect of a-gamendazole.
Medicinal Chemistry Approaches
For long-term drug development, medicinal chemistry strategies can be employed to improve the selectivity of a-gamendazole.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| A-gamendazole Activity | |||
| IC50 for Luciferase Refolding (HSP90 activity) | 330 ± 38 µM | S. cerevisiae HSP82 | [9] |
| IC50 for MCF-7 Cell Proliferation | 101 ± 4 µM | MCF-7 | [9] |
| H2-gamendazole Transport Kinetics | |||
| Jmax-app (hT-SerCs) | 266 ± 112 pmol/cm²·min | Immortalized Human Sertoli Cells | [4] |
| Kt-app (hT-SerCs) | 138 ± 39.3 µM | Immortalized Human Sertoli Cells | [4] |
| Jmax-app (Rat SCs) | 259 ± 62.9 pmol/cm²·min | Primary Rat Sertoli Cells | [4] |
| Kt-app (Rat SCs) | 151 ± 43.2 µM | Primary Rat Sertoli Cells | [4] |
Key Experimental Protocols
Protocol 1: Affinity Purification of a-Gamendazole Binding Proteins
Objective: To identify proteins that directly or indirectly bind to a-gamendazole from a cellular lysate.
Methodology:
-
Probe Synthesis: Synthesize a biotinylated version of a-gamendazole (BT-GMZ).[1]
-
Lysate Preparation: Prepare cytosolic extracts from the cells or tissues of interest (e.g., testis, Sertoli cells, or cancer cell lines).[1]
-
Affinity Matrix Preparation: Couple the BT-GMZ to streptavidin-coated agarose (B213101) beads.
-
Binding: Incubate the cell lysate with the BT-GMZ-coupled beads. As a negative control, pre-incubate the lysate with an excess of unlabeled a-gamendazole to compete for binding sites.[1]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize by Coomassie staining. Excise protein bands of interest and identify them by mass spectrometry (e.g., MALDI-TOF).[1]
-
Validation: Confirm the identity of the binding partners by Western blot analysis using specific antibodies.[1]
Protocol 2: HSP90 Luciferase Refolding Assay
Objective: To functionally assess the inhibitory effect of a-gamendazole on the chaperone activity of HSP90.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified S. cerevisiae HSP82 (a homolog of mammalian HSP90AB1) and rabbit reticulocyte lysate.[9]
-
Luciferase Denaturation: Denature firefly luciferase by dilution in a denaturing buffer.
-
Refolding Initiation: Initiate the refolding reaction by adding the denatured luciferase to the reaction mixture containing HSP82 and various concentrations of a-gamendazole or a vehicle control.
-
Luciferase Activity Measurement: At various time points, take aliquots of the reaction and measure the restored luciferase activity using a luminometer.
-
Data Analysis: Plot the percentage of refolded luciferase activity against the concentration of a-gamendazole to determine the IC50 value.[9]
Protocol 3: Western Blot for HSP90 Client Protein Degradation
Objective: To determine if a-gamendazole treatment leads to the degradation of known HSP90 client proteins.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., MCF-7) with increasing concentrations of a-gamendazole for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., AKT1, ERBB2) and a loading control (e.g., actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the client proteins to the loading control to assess dose-dependent degradation.[1]
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A-Gamendazole Assay Interference and Troubleshooting: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with a-gamendazole. The information is designed to help identify and resolve potential assay interference and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a-gamendazole and what is its primary mechanism of action?
A-gamendazole is an orally active indazole carboxylic acid derivative of lonidamine (B1675067). Its primary mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), specifically the HSP90AB1 isoform, and the Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] This inhibition leads to the degradation of HSP90 client proteins, such as AKT1 and ERBB2, and can induce apoptosis in targeted cells.[2][3]
Q2: What are the known cellular targets of a-gamendazole?
The primary molecular targets of a-gamendazole are HSP90AB1 (also known as HSP90BETA) and EEF1A1.[1][2] It is suggested that a-gamendazole represents a new class of selective HSP90AB1 and EEF1A1 inhibitors.[2]
Q3: How does a-gamendazole's mechanism differ from other HSP90 inhibitors?
Unlike other well-known HSP90 inhibitors such as geldanamycin (B1684428) (which binds to the N-terminus) or novobiocin (B609625) analogues (which bind to the C-terminus), a-gamendazole does not appear to compete with them for binding.[2][3] This suggests that a-gamendazole may bind to a different site on HSP90 or interact with one of its co-chaperones.[3]
Q4: What are the common applications of a-gamendazole in research?
A-gamendazole was initially investigated as a male contraceptive due to its antispermatogenic effects.[1][4] It has also been studied for its potential in treating polycystic kidney disease by inhibiting cyst formation.[3][5] Additionally, its antiproliferative effects have been observed in cancer cell lines like MCF-7.[2]
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
Q: We are observing significant variability in the IC50 values for a-gamendazole in our cell proliferation assays. What could be the cause?
A: Inconsistent IC50 values can stem from several factors related to both the compound and the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Stability and Storage | Ensure a-gamendazole is stored correctly, protected from light and moisture. Prepare fresh stock solutions in DMSO for each experiment, as prolonged storage in solution can lead to degradation. |
| Cell Density and Health | Variations in initial cell seeding density can significantly impact results. Ensure a consistent number of healthy, viable cells are plated for each experiment. Perform a cell viability check before starting the assay. |
| Assay Incubation Time | The antiproliferative effects of a-gamendazole are linked to the degradation of HSP90 client proteins, which takes time. Optimize the incubation period to allow for these downstream effects to manifest consistently. |
| Serum Lot-to-Lot Variability | Components in fetal bovine serum (FBS) can interact with test compounds. Test different lots of FBS or use a serum-free medium if your cell line permits. |
Unexpected Results in HSP90 Activity Assays
Q: In our HSP90 luciferase refolding assay, we are not seeing the expected level of inhibition with a-gamendazole. Why might this be happening?
A: The luciferase refolding assay is a functional measure of HSP90 activity. Issues can arise from the assay components or the specific mechanism of a-gamendazole.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Buffer Components | A-gamendazole's activity can be sensitive to components in the assay buffer. For example, high concentrations of reducing agents like DTT could potentially interfere with the compound. Test the assay with and without potentially interfering components. |
| Non-Specific Chemical Reactivity | The compound may be reacting with assay reagents rather than specifically inhibiting HSP90.[6] Run a counter-screen without the biological target (HSP90) to check for direct effects on luciferase or the detection reagents.[6] |
| Incorrect Protein Isoform | A-gamendazole is selective for HSP90AB1. Ensure that the recombinant HSP90 used in your assay is the correct isoform. |
| Comparison with Other Inhibitors | Remember that a-gamendazole does not compete with geldanamycin or novobiocin analogues.[2] If you are using these as positive controls, the binding sites and mechanisms are different. |
Experimental Protocols
Protocol 1: HSP90-Mediated Luciferase Refolding Assay
This assay assesses the ability of a-gamendazole to inhibit the HSP90-dependent refolding of thermally denatured firefly luciferase.[7]
Materials:
-
Recombinant Human HSP90AB1
-
Firefly Luciferase
-
Luciferase Assay Reagent
-
Assay Buffer (e.g., 25 mM HEPES, 50 mM KCl, 5 mM MgCl2, 2 mM DTT, pH 7.4)
-
ATP Solution
-
A-gamendazole stock solution in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and recombinant HSP90AB1.
-
Add a-gamendazole at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Thermally denature the firefly luciferase by heating at 42°C for 10 minutes.
-
Initiate the refolding reaction by adding the denatured luciferase to the reaction mixture.
-
Incubate at 30°C for 2 hours to allow for refolding.
-
Measure luciferase activity by adding the luciferase assay reagent and reading the luminescence on a plate reader.
-
Calculate the percent inhibition of luciferase refolding for each concentration of a-gamendazole.
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol is used to determine the effect of a-gamendazole on the stability of HSP90 client proteins like AKT1 and ERBB2.[2]
Materials:
-
Cell line of interest (e.g., MCF-7)
-
A-gamendazole
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies for AKT1, ERBB2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat cells with varying concentrations of a-gamendazole for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control to determine the extent of client protein degradation.
Visualizations
Caption: A-Gamendazole's proposed signaling pathway in Sertoli cells.
Caption: A general workflow for troubleshooting unexpected assay results.
Caption: A logical diagram for identifying assay interference.
References
- 1. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lonidamine derivative H2-gamendazole reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 5. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: A-Gamendazole Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-gamendazole. The information is designed to address specific issues that may be encountered during the experimental process of dose-response curve optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a-gamendazole?
A-gamendazole is an indazole carboxylic acid derivative that functions as a male contraceptive agent by targeting Heat Shock Protein 90 alpha-class B member 1 (HSP90AB1) and Eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).[1] Its binding to these proteins leads to the degradation of HSP90 client proteins, such as AKT1 and ERBB2, and stimulates the transcription of Interleukin-1 alpha (IL-1a).[1][2] This disruption of key signaling pathways ultimately affects cell proliferation and function.
Q2: What are the reported IC50 values for a-gamendazole?
The half-maximal inhibitory concentration (IC50) of a-gamendazole can vary depending on the experimental system. For instance, in a luciferase refolding assay, the IC50 has been reported to be 330 ± 38 μM. In a cell-based assay measuring the antiproliferative effect on MCF-7 breast cancer cells, the IC50 was determined to be 101 ± 4 μM.[1]
Q3: What is a typical starting concentration range for in vitro dose-response experiments with a-gamendazole?
Based on its known IC50 values, a starting concentration range for in vitro cell-based assays could span from 1 µM to 500 µM. A logarithmic dose range is recommended to effectively capture the full sigmoidal dose-response curve.
Q4: Are there known issues with toxicity for a-gamendazole?
Yes, dose-limiting toxicity has been observed with a-gamendazole and its derivatives. In preclinical studies with rats, a single oral dose of 3 mg/kg and 6 mg/kg resulted in infertility.[1] However, higher doses have been associated with toxicity. For example, a dose of 200 mg/kg of H2-gamendazole, a related compound, was fatal in a subset of rats.[3] Therefore, careful dose selection is critical to balance efficacy and toxicity.
Troubleshooting Guide
This guide addresses common problems encountered during a-gamendazole dose-response experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Dose-response curve is flat (no inhibition) | - The concentration range is too low.- The compound has degraded.- The chosen cell line is resistant to a-gamendazole.- The assay endpoint is not sensitive to the compound's effect. | - Test a wider and higher concentration range.- Prepare fresh stock solutions of a-gamendazole.- Verify the expression of HSP90AB1 and EEF1A1 in your cell line.- Consider a more direct measure of target engagement, such as a Western blot for HSP90 client proteins. |
| Dose-response curve has a very steep or shallow slope | - Compound solubility issues at high concentrations.- Complex biological response involving multiple targets or pathways.- Assay artifacts. | - Visually inspect high-concentration wells for precipitation.- Ensure the dose range is adequate to define the top and bottom plateaus of the curve.- Review the assay protocol for potential sources of error. |
| IC50 value is significantly different from published values | - Different cell line or passage number.- Variations in experimental conditions (e.g., incubation time, serum concentration).- Different assay methodology. | - Confirm the identity and characteristics of your cell line.- Standardize all experimental parameters with those reported in the literature.- Ensure the data analysis method for IC50 calculation is appropriate. |
| Inconsistent results between experiments | - Biological variability of the cells.- Inconsistent reagent quality.- Variations in incubation conditions. | - Perform experiments with cells at a consistent passage number and confluency.- Use the same lot of reagents whenever possible.- Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Data Presentation
Table 1: In Vitro Efficacy of A-Gamendazole
| Assay Type | Cell Line/System | Endpoint | IC50 / Effective Concentration | Reference |
| Luciferase Refolding Assay | Purified S. cerevisiae HSP82 | Inhibition of luciferase refolding | 330 ± 38 μM | [1] |
| Antiproliferation Assay | MCF-7 (Human breast adenocarcinoma) | Inhibition of cell proliferation | 101 ± 4 μM | [1] |
| IL-1a Transcription | Primary Rat Sertoli Cells | Stimulation of Il1a transcription | 100 nM (observed spike at 60 min) | [1] |
Table 2: In Vivo Efficacy and Toxicity of A-Gamendazole in Rats
| Administration Route | Dose | Outcome | Reversibility | Reference |
| Oral (single dose) | 3 mg/kg | Infertility | 100% returned in 4 of 6 animals | [1] |
| Oral (single dose) | 6 mg/kg | Infertility | Returned by 9 weeks in 4 of 7 animals | [1] |
| Intraperitoneal | 200 mg/kg | Fatal in 3 out of 5 rats (H2-gamendazole) | N/A | [3] |
Experimental Protocols
Detailed Protocol for Cell Viability (MTS) Assay
This protocol is adapted for determining the dose-response curve of a-gamendazole on adherent cancer cell lines.
Materials:
-
A-gamendazole stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of a-gamendazole in complete culture medium from the stock solution. A common dilution series is logarithmic, covering a range from 0.1 µM to 500 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest a-gamendazole concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium-only" (blank) wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the logarithm of the a-gamendazole concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol for Western Blot Analysis of HSP90 Client Proteins
This protocol describes the analysis of HSP90 client protein degradation (e.g., AKT1, ERBB2) following a-gamendazole treatment.
Materials:
-
A-gamendazole
-
Cell line of interest
-
Complete culture medium
-
PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT1, anti-ERBB2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of a-gamendazole (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Proposed signaling pathway of a-gamendazole.
Caption: Experimental workflow for a cell viability dose-response assay.
Caption: Logical troubleshooting flow for dose-response experiments.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. m.youtube.com [m.youtube.com]
Technical Support Center: A-Gamendazole Delivery Methods
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with a-gamendazole. The focus is on enhancing its efficacy through various delivery methods, addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of a-gamendazole?
A-gamendazole is an indazole carboxylic acid derivative with poor aqueous solubility. This characteristic is a primary obstacle to its oral bioavailability, potentially leading to low absorption, high variability between subjects, and reduced therapeutic efficacy. Overcoming this low solubility is crucial for developing an effective oral dosage form.
Q2: What are the potential delivery strategies to enhance the efficacy of a-gamendazole?
Several formulation strategies can be employed to improve the solubility and bioavailability of poorly water-soluble drugs like a-gamendazole. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing a-gamendazole in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the a-gamendazole molecule within a cyclodextrin cavity can enhance its solubility and stability.
-
Lipid-Based Formulations: Formulating a-gamendazole in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization and absorption through the lymphatic pathway.
-
Nanoparticle Formulations: Reducing the particle size of a-gamendazole to the nanometer range can increase its surface area, leading to enhanced dissolution and solubility.
Q3: What is the mechanism of action of a-gamendazole that we are trying to enhance?
A-gamendazole exerts its anti-spermatogenic effect by targeting two key intracellular proteins: Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] Inhibition of HSP90 leads to the degradation of its client proteins, such as AKT1 and ERBB2, which are crucial for the integrity of Sertoli cell-spermatid junctions.[1][2] Disruption of these junctions results in the premature release of spermatids and subsequent infertility. Enhanced delivery of a-gamendazole to the Sertoli cells in the testes is expected to potentiate this effect.
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in the ASD | Poor miscibility of a-gamendazole with the chosen polymer. | 1. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility. 2. Conduct miscibility studies using techniques like Differential Scanning Calorimetry (DSC). 3. Consider using a combination of polymers. |
| Crystallization of a-gamendazole during storage | The amorphous form is thermodynamically unstable. The chosen polymer may not be an effective crystallization inhibitor. High humidity and temperature can accelerate crystallization. | 1. Select a polymer with strong intermolecular interactions with a-gamendazole. 2. Store the ASD under controlled low humidity and temperature conditions. 3. Incorporate a secondary crystallization inhibitor into the formulation. 4. Characterize the physical stability of the ASD using Powder X-ray Diffraction (PXRD) and DSC at various time points.[3][4][5] |
| Incomplete or slow drug release from the ASD | "Parachute effect" where the drug initially dissolves to a supersaturated state but then quickly precipitates. The polymer may form a viscous gel layer that hinders drug diffusion. | 1. Incorporate a precipitation inhibitor in the formulation or the dissolution medium. 2. Use a polymer that dissolves readily without forming a highly viscous gel. 3. Optimize the drug-to-polymer ratio. |
Cyclodextrin Complexation
| Problem | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency | Poor fit of the a-gamendazole molecule within the cyclodextrin cavity. Steric hindrance. | 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) to find the one with the best fit.[6][7][8] 2. Optimize the stoichiometry of the drug-cyclodextrin ratio. 3. Use complexation techniques like kneading, co-evaporation, or freeze-drying to improve efficiency. |
| Precipitation of the complex upon dilution | The complex may dissociate upon dilution in aqueous media, leading to the precipitation of the poorly soluble drug. | 1. Select a cyclodextrin that forms a more stable complex with a-gamendazole. 2. Incorporate a water-soluble polymer to act as a precipitation inhibitor. 3. Evaluate the phase solubility diagram to understand the concentration limits.[7] |
Lipid-Based Formulations
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug solubility in the lipid vehicle | A-gamendazole may have limited solubility in the selected oils and surfactants. | 1. Screen a wide range of oils, surfactants, and co-solvents to identify a system with high solubilizing capacity for a-gamendazole.[9][10][11] 2. Construct pseudo-ternary phase diagrams to identify the optimal composition for the self-emulsifying formulation. |
| Drug precipitation during in vitro lipolysis | During digestion, the lipid components are hydrolyzed, which can lead to a loss of solubilizing capacity and drug precipitation. | 1. Select lipid excipients that form stable emulsions and mixed micelles during digestion. 2. Incorporate polymers that can inhibit drug precipitation in the aqueous phase. 3. Perform in vitro lipolysis studies to assess the formulation's ability to maintain drug solubilization under simulated gastrointestinal conditions. |
| Poor in vivo performance despite good in vitro results | Complex in vivo environment, including interactions with bile salts and enzymes, may differ from in vitro models. | 1. Use in vivo animal models to evaluate the pharmacokinetic profile of the formulation. 2. Consider the potential for lymphatic transport and design the formulation accordingly (e.g., using long-chain fatty acids). |
Experimental Protocols
Preparation of A-Gamendazole Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve a-gamendazole and a suitable polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the prepared ASD for drug content, amorphous nature (using PXRD and DSC), and dissolution behavior.
Preparation of A-Gamendazole-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix a-gamendazole and a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio in a mortar.[6][7]
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead for 45-60 minutes to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Characterize the complex for complexation efficiency, solubility enhancement, and changes in physicochemical properties using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD.
Visualizations
Caption: A-Gamendazole's mechanism of action in Sertoli cells.
References
- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Detecting Crystallinity in Amorphous Solid Dispersions Using Dissolution Testing: Considerations on Properties of Drug Substance, Drug Product, and Selection of Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Complexation of albendazole with hydroxypropyl-β-cyclodextrin significantly improves its pharmacokinetic profile, cell cytotoxicity and antitumor efficacy in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complexation and solubility behavior of albendazole with some cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Tools for Early Prediction of Drug Loading in Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
a-gamendazole's inconsistent effects on fertility reversibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent effects of a-gamendazole on fertility reversibility observed in preclinical studies. The information is intended to assist researchers in designing experiments, interpreting data, and troubleshooting common issues.
I. Frequently Asked Questions (FAQs)
Q1: What is a-gamendazole and what is its primary mechanism of action?
A1: a-Gamendazole is an orally active small molecule that has been investigated as a non-hormonal male contraceptive. Its primary mechanism of action involves the disruption of spermatogenesis. It achieves this by binding to and inhibiting two key proteins in Sertoli cells: Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AB1, also known as HSP90β) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1] This inhibition leads to the degradation of HSP90 client proteins, such as AKT1 and ERBB2, and disrupts the Sertoli cell-spermatid junctional complexes, ultimately causing the premature release of spermatids and leading to infertility.[1]
Q2: What is the evidence for the inconsistent reversibility of a-gamendazole's effects on fertility?
A2: Studies in rats have demonstrated that the reversibility of a-gamendazole-induced infertility is not always consistent and appears to be dose- and duration-dependent. For instance, in one study, a single oral dose of 6 mg/kg resulted in infertility, with fertility returning in 4 out of 7 rats. However, when the same daily dose was administered for 7 days, only 2 out of 7 rats regained fertility. This suggests a narrower therapeutic window for reversible effects with prolonged exposure.
Q3: What are the known downstream molecular effects of a-gamendazole in Sertoli cells?
A3: A key downstream effect of a-gamendazole in Sertoli cells is the rapid and significant increase in the transcription of Interleukin 1 alpha (Il1a).[1] This has been confirmed by RT-PCR analysis in primary Sertoli cells, which showed a spike in Il1a transcription as early as 60 minutes after exposure to 100 nM a-gamendazole.[1] IL-1α is a known regulator of Sertoli cell-spermatid junctional complexes, and its upregulation is believed to be a critical step in the pathway leading to spermatid loss.
II. Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with a-gamendazole.
Issue 1: High variability in fertility recovery rates in animal models.
-
Possible Cause 1: Dose and Duration of Treatment.
-
Recommendation: As evidenced by preclinical studies, higher doses and longer treatment durations are associated with a lower likelihood of fertility reversal. It is crucial to perform thorough dose-finding studies to identify the optimal dose and duration that induces reversible infertility.
-
-
Possible Cause 2: Animal Strain and Age.
-
Recommendation: The genetic background and age of the animals can influence their response to drug treatment and their capacity for testicular regeneration. Ensure that the animal strain and age are consistent across all experimental groups. Report these details meticulously in your experimental records.
-
-
Possible Cause 3: Assessment of Fertility.
-
Recommendation: The methods used to assess fertility can introduce variability. Standardize the mating protocols, including the number of females per male and the duration of the mating period. Assess multiple fertility parameters, such as pregnancy rate, litter size, and sperm parameters (count, motility, morphology).
-
Issue 2: Inconsistent results in in vitro experiments on Sertoli cells.
-
Possible Cause 1: Primary Cell Culture Purity and Health.
-
Recommendation: The purity and health of primary Sertoli cell cultures are critical for obtaining reproducible results. Use established protocols for Sertoli cell isolation and culture. Regularly assess cell viability and morphology.
-
-
Possible Cause 2: a-Gamendazole Concentration and Stability.
-
Recommendation: Ensure the accurate preparation of a-gamendazole solutions and consider its stability in culture media over the duration of the experiment. Perform concentration-response experiments to determine the optimal working concentration for your specific in vitro model.
-
Issue 3: Difficulty in confirming the molecular targets of a-gamendazole.
-
Possible Cause: Inefficient pulldown or immunoprecipitation.
-
Recommendation: When using techniques like affinity purification with biotinylated a-gamendazole, optimize the lysis buffer composition and washing steps to minimize non-specific binding and enhance the enrichment of true binding partners. Ensure the quality and specificity of antibodies used for Western blotting to confirm the identity of pulled-down proteins.
-
III. Quantitative Data Summary
The following tables summarize the quantitative data from key studies on a-gamendazole's effects on fertility reversibility.
Table 1: In Vivo Fertility Reversibility in Rats
| Dose | Treatment Duration | Number of Animals Infertile | Number of Animals with Recovered Fertility | Time to Recovery |
| 3 mg/kg (single oral dose) | 1 day | 6/6 | 4/6 | Not specified |
| 6 mg/kg (single oral dose) | 1 day | 7/7 | 4/7 | 9 weeks |
| 6 mg/kg/day (oral) | 7 days | 7/7 | 2/7 | Not specified |
Table 2: In Vitro Effect of a-Gamendazole on Sertoli Cells
| Cell Type | a-Gamendazole Concentration | Time Point | Measured Effect | Fold Change/IC50 |
| Primary Rat Sertoli Cells | 100 nM | 60 minutes | Il1a mRNA transcription | Spike observed |
IV. Experimental Protocols
1. Affinity Purification of a-Gamendazole Binding Proteins from Sertoli Cell Lysate
-
Objective: To identify proteins that directly bind to a-gamendazole in Sertoli cells.
-
Materials:
-
Biotinylated a-gamendazole (BT-GMZ)
-
Primary rat Sertoli cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
-
Procedure:
-
Culture primary rat Sertoli cells to confluency.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with BT-GMZ for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-conjugated magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
2. Western Blot Analysis of HSP90 Client Proteins
-
Objective: To assess the degradation of HSP90 client proteins (e.g., AKT1, ERBB2) in Sertoli cells following a-gamendazole treatment.
-
Materials:
-
Primary rat Sertoli cells
-
a-Gamendazole
-
Lysis Buffer
-
Primary antibodies (e.g., anti-AKT1, anti-ERBB2, anti-GAPDH/β-actin) - recommended starting dilution 1:1000.[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat Sertoli cells with a-gamendazole at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
-
3. RT-qPCR for Il1a mRNA Quantification
-
Objective: To measure the change in Il1a mRNA expression in Sertoli cells after a-gamendazole treatment.
-
Materials:
-
Primary rat Sertoli cells
-
a-Gamendazole
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for rat Il1a and a reference gene (e.g., Gapdh, Actb)
-
Note: Primer sequences should be designed and validated according to standard guidelines.
-
-
-
Procedure:
-
Treat Sertoli cells with a-gamendazole.
-
Extract total RNA and assess its quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for Il1a and a reference gene. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[3][4][5][6]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Il1a expression.
-
V. Visualizations
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Caption: Integrated experimental workflow for studying a-gamendazole.
Caption: Troubleshooting logic for inconsistent fertility reversibility.
References
- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mcgill.ca [mcgill.ca]
Technical Support Center: A-Gamendazole and Hormonal Imbalance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-gamendazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a-gamendazole and what is its primary mechanism of action?
A-gamendazole is an orally active, non-hormonal antispermatogenic compound. Its primary mechanism of action involves the targeted disruption of Sertoli cell function in the testes. It achieves this by binding to Heat Shock Protein 90AB1 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1][2][3][4] This interaction leads to the disorganization of the actin cytoskeleton within Sertoli cells, which in turn disrupts the junctional complexes that anchor spermatids to the Sertoli cells.[5][6][7] This ultimately results in the premature release of spermatids from the seminiferous epithelium, leading to infertility.[1][3]
Q2: Does a-gamendazole cause hormonal imbalance?
A-gamendazole is considered a non-hormonal contraceptive because it does not primarily target the hypothalamic-pituitary-gonadal (HPG) axis in the way traditional hormonal contraceptives do. Studies in rats have shown that a-gamendazole does not significantly affect circulating testosterone (B1683101) levels.[8]
However, it can induce a transient hormonal imbalance characterized by:
-
A decrease in inhibin B levels: A-gamendazole directly inhibits the production of inhibin B by Sertoli cells.[8][9]
-
A transient increase in Follicle-Stimulating Hormone (FSH) levels: The decrease in inhibin B, a key negative regulator of FSH secretion from the pituitary gland, leads to a temporary rise in circulating FSH levels.[9]
This hormonal shift is a secondary effect of a-gamendazole's direct action on Sertoli cells and is linked to its antispermatogenic activity.
Q3: What are the reported effective doses of a-gamendazole for inducing infertility in animal models?
The effective dose of a-gamendazole can vary depending on the administration route and dosing regimen. The following table summarizes key findings from studies in rats:
| Administration Route | Dose | Outcome | Reversibility | Reference |
| Oral (single dose) | 3 mg/kg | 100% infertility | 100% recovery in 4 out of 6 animals | [9] |
| Oral (single dose) | 6 mg/kg | 100% infertility | Recovery in 4 out of 7 animals | [9] |
| Intraperitoneal | 25 mg/kg | 100% antispermatogenic effects | - | [8] |
| Oral (7 days) | 6 mg/kg | Infertility | Recovery in 2 out of 7 rats |
Q4: Is the contraceptive effect of a-gamendazole reversible?
The reversibility of a-gamendazole's contraceptive effect is dose-dependent and has been shown to be variable in animal studies. At lower single oral doses (e.g., 3 mg/kg in rats), a higher rate of fertility recovery has been observed.[9] However, at higher or repeated doses, the infertility can be irreversible in a portion of the animals.[9] The exact reasons for this irreversible infertility are not fully understood but may be related to long-term damage to the seminiferous epithelium.
Troubleshooting Guides
In Vitro Experiments with Sertoli Cells
Q5: My primary Sertoli cell culture is showing low viability or signs of contamination. What can I do?
Low viability and contamination are common challenges in primary cell culture. Here are some troubleshooting steps:
-
Contamination (Bacterial/Fungal):
-
Observation: Cloudy media, sudden pH changes (yellow for bacterial, pink/purple for fungal), visible colonies or filaments under the microscope.[10][11][12]
-
Solution: Discard contaminated cultures immediately to prevent spreading.[10][13] Thoroughly decontaminate the incubator, biosafety cabinet, and all equipment.[10][13] Review and reinforce aseptic techniques with all lab personnel. Consider using a fungicide in the incubator's water pan.
-
-
Low Viability:
-
Possible Causes: Over-digestion during isolation, improper handling, or suboptimal culture conditions.
-
Solution: Optimize the enzymatic digestion protocol for isolating Sertoli cells.[14][15] Ensure all media and supplements are fresh and properly stored. Verify the CO2 levels and temperature in the incubator are optimal for rat Sertoli cells (typically 37°C and 5% CO2).[14][16]
-
Q6: I am not observing the expected decrease in inhibin B secretion after a-gamendazole treatment in my in vitro Sertoli cell culture. What are the possible reasons?
Several factors could contribute to this issue:
-
A-Gamendazole Preparation and Stability: Ensure a-gamendazole is properly dissolved in a suitable vehicle (e.g., DMSO) and that the final concentration in the culture medium does not exceed a level toxic to the cells. Prepare fresh solutions for each experiment as the stability of a-gamendazole in solution over time may vary.
-
Cell Culture Conditions: The responsiveness of Sertoli cells can be influenced by their density and the duration of culture. Ensure cells have formed a confluent monolayer and have been cultured for a sufficient time to be responsive. The presence of FSH in the culture medium can also influence inhibin B production.[17]
-
Assay Sensitivity: Verify that your inhibin B ELISA kit is sensitive enough to detect changes in secretion from your cell culture. Run appropriate positive and negative controls to validate the assay.
-
Dose and Time Course: The effect of a-gamendazole on inhibin B secretion is dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your experimental setup. A study reported a median inhibitory concentration (IC50) of 6.8 x 10^-10 M for inhibin B production in vitro.[9]
In Vivo Experiments in Rodents
Q7: I am observing high variability in the induction of infertility in my rat cohort after oral administration of a-gamendazole. What could be the cause?
Variability in in vivo studies can arise from several factors:
-
Gavage Technique: Improper oral gavage can lead to inconsistent dosing or stress to the animals, which can affect physiological responses. Ensure all personnel are proficient in the technique. Consider alternative, less stressful methods of oral administration if possible.[18]
-
Formulation and Administration: Ensure the a-gamendazole formulation is homogenous and stable. The vehicle used for administration should be consistent across all animals. For oral administration, consider the feeding status of the animals, as this can affect absorption.
-
Animal Strain and Age: Different rat strains may exhibit varying sensitivities to a-gamendazole. Ensure that all animals are of the same strain and age to minimize biological variability.
-
Mating Behavior: Although studies have reported no significant changes in mating behavior, it is essential to monitor this to ensure that the observed infertility is due to a physiological effect on spermatogenesis and not a behavioral one.[9]
Q8: A significant number of animals in my study are showing irreversible infertility even at lower doses of a-gamendazole. How can I investigate the cause?
Irreversible infertility is a noted concern with a-gamendazole. To investigate this:
-
Histopathological Analysis: Conduct a thorough histological examination of the testes from both reversibly and irreversibly infertile animals. Look for signs of severe and permanent damage to the seminiferous epithelium, such as widespread loss of Sertoli cells or fibrosis.
-
Sertoli Cell-Specific Markers: Use immunohistochemistry to assess the expression of key Sertoli cell markers to determine if there is a loss of this cell population in the irreversibly infertile animals.
-
Dose Refinement: The window between efficacy and irreversible toxicity may be narrow. Conduct a more detailed dose-finding study with smaller dose increments to identify a more optimal dose for reversible contraception.
Experimental Protocols
Protocol 1: In Vitro Assessment of Sertoli-Spermatid Junction Integrity
This protocol provides a method to assess the integrity of the junctions between Sertoli cells and germ cells in vitro, which are disrupted by a-gamendazole.
-
Co-culture of Sertoli and Germ Cells: Establish a co-culture of primary Sertoli cells and germ cells on a suitable matrix.
-
Treatment with A-Gamendazole: Treat the co-cultures with varying concentrations of a-gamendazole or vehicle control for a defined period.
-
Assessment of Germ Cell Detachment: Quantify the number of detached germ cells in the culture medium. This can be done by collecting the medium, centrifuging to pellet the cells, and counting them using a hemocytometer.
-
Microscopic Examination: Visually inspect the co-cultures using phase-contrast microscopy to observe the attachment of germ cells to the Sertoli cell monolayer.
-
Strength Measurement (Advanced): For a more quantitative assessment, a micropipette pressure transducing system can be used to measure the force required to detach individual spermatids from Sertoli cells.[6][19]
Protocol 2: Measurement of Hormonal Changes in Rats
This protocol outlines the steps to measure FSH, inhibin B, and testosterone levels in rats treated with a-gamendazole.
-
Animal Treatment: Administer a-gamendazole or vehicle control to male rats according to the experimental design.
-
Blood Sample Collection: Collect blood samples at various time points post-treatment via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Hormone Assays:
Visualizations
Caption: A-gamendazole's mechanism of action in Sertoli cells.
Caption: A-gamendazole's effect on the FSH-Inhibin B feedback loop.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Normal and Disordered Feedback Loops - Male [med.uc.edu]
- 6. Strength measurement of the Sertoli-spermatid junctional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. male Animal Contraception | Veterian Key [veteriankey.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - CH [thermofisher.com]
- 13. adl.usm.my [adl.usm.my]
- 14. Isolation, Culture and Characterization of Human Sertoli Cells by Flow Cytometry: Development of Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. Secretion of inhibin B by human prepubertal testicular cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Researchers [rodentmda.ch]
- 19. Sertoli–germ cell junctions in the testis: a review of recent data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sceti.co.jp [sceti.co.jp]
- 21. researchgate.net [researchgate.net]
- 22. mybiosource.com [mybiosource.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. cusabio.com [cusabio.com]
Technical Support Center: A-Gamendazole and its Impact on Libido and Mating Behavior
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with a-gamendazole. The information is designed to address specific issues that may arise during experiments investigating the compound's effects on libido and mating behavior.
Frequently Asked Questions (FAQs)
Q1: Does a-gamendazole administration affect libido in male test subjects?
Based on current research, a-gamendazole is not expected to directly impact libido. Studies in rat models have shown that the compound induces infertility by disrupting the process of spermatogenesis, specifically by causing the premature release of spermatids from Sertoli cells.[1][2] This mechanism of action is not associated with alterations in circulating levels of reproductive hormones such as testosterone (B1683101), which are known to play a significant role in regulating libido.[1][3]
Q2: Have studies observed any changes in mating behavior following a-gamendazole treatment?
No significant differences in mating behavior have been observed in male rats treated with a-gamendazole compared to control groups.[1][3] The frequency of mounting, intromission, and ejaculation has been reported to be comparable between treated and untreated animals, suggesting that the behavioral components of mating are not affected by the compound at effective contraceptive doses.[3]
Q3: What is the proposed mechanism of action of a-gamendazole, and why is it not expected to alter sexual behavior?
A-gamendazole's primary targets are believed to be within the Sertoli cells of the testes.[4][5] It is thought to disrupt the adhesion between Sertoli cells and developing spermatids, leading to the release of immature sperm and subsequent infertility.[1][2] This action is localized to the testes and does not appear to affect the hypothalamic-pituitary-gonadal (HPG) axis, which regulates the production of testosterone and other hormones that influence sexual desire and behavior.[1][3]
Troubleshooting Guides
Issue 1: An unexpected decrease in mating behavior is observed in a-gamendazole-treated animals.
Possible Causes and Troubleshooting Steps:
-
Animal Stress: Handling, dosing procedures, and environmental changes can induce stress, which may suppress mating behavior.
-
Recommendation: Ensure all experimental groups, including controls, are subjected to identical handling and housing conditions. Allow for an adequate acclimatization period before behavioral testing. Monitor for signs of stress (e.g., weight loss, altered grooming).
-
-
Off-Target Effects at High Doses: While therapeutic doses have not been shown to affect mating behavior, excessively high doses may lead to unforeseen systemic toxicity. H2-gamendazole, a similar compound, showed toxicity and death in rats at a dose of 200 mg/kg.[1]
-
Recommendation: Review the dosage and administration route. Ensure the dose is within the established effective and non-toxic range. If using a novel analog or formulation, conduct preliminary dose-range finding studies to establish a safety profile.
-
-
Confounding Factors in the Experimental Model: The specific strain or species of animal used may have different sensitivities or behavioral responses.
-
Recommendation: Compare your findings with published data using the same animal model. If possible, replicate the experiment in a different, well-characterized strain.
-
Issue 2: Variability in the onset or duration of infertility despite consistent a-gamendazole administration.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion of a-gamendazole among individual animals can lead to varied responses.
-
Recommendation: If feasible, perform pharmacokinetic analysis to determine plasma concentrations of the compound in a subset of animals. This can help correlate drug exposure with efficacy.
-
-
Age and Weight Differences: The age and weight of the animals can influence drug metabolism and sensitivity.
-
Recommendation: Ensure that animals in all experimental groups are age and weight-matched.
-
-
Formulation and Administration: The vehicle used to dissolve or suspend a-gamendazole and the precision of the administration technique can impact bioavailability.
-
Recommendation: Standardize the formulation and administration protocol. For oral gavage, ensure proper technique to minimize variability in delivery.
-
Data Presentation
Table 1: Summary of Fertility and Mating Behavior in Male Rats Treated with A-Gamendazole
| Dosage (Single Oral Dose) | Infertility Rate (3 weeks post-dose) | Time to Return of Fertility | Impact on Mating Behavior | Reference |
| 3 mg/kg | 100% (in 6 of 6 animals that became infertile) | 100% return in 4 of 6 animals | No difference from control | [3] |
| 6 mg/kg | 100% (in 7 of 7 animals) | Return by 9 weeks in 4 of 7 animals | No difference from control | [1][3] |
Table 2: Hormonal Profile in Male Rats Following A-Gamendazole Administration
| Hormone | Observation | Interpretation | Reference |
| Testosterone | No significant changes in circulating levels | Supports the conclusion that libido and secondary sexual characteristics are unaffected. | [1] |
| Luteinizing Hormone (LH) | No significant changes in serum concentrations | Indicates the hypothalamic-pituitary axis is not directly targeted. | [1] |
| Follicle-Stimulating Hormone (FSH) | Transient increase in circulating levels | Coincided with an initial decline in inhibin B, consistent with Sertoli cell disruption. | [1][3] |
| Inhibin B | Initial decline in levels | A direct effect on Sertoli cells, which produce inhibin B. | [1][3] |
Experimental Protocols
Mating Behavior Assessment:
The following is a generalized protocol based on standard methodologies for assessing mating behavior in rodents.
-
Acclimatization: Male subjects should be individually housed and acclimatized to the testing room for at least one week prior to the experiment. The testing should occur during the dark phase of the light/dark cycle when rodents are most active.
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Female Stimulus: Ovariectomized female rats are brought into sexual receptivity through sequential injections of estradiol (B170435) benzoate (B1203000) and progesterone.
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Mating Arena: The mating test is conducted in a neutral, clean cage or a designated mating arena.
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Procedure: A receptive female is introduced into the arena with the male. The behavior of the male is then recorded for a set period (e.g., 30 minutes).
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Parameters Measured:
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Mount Latency: Time from the introduction of the female to the first mount.
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Intromission Latency: Time from the introduction of the female to the first intromission.
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Ejaculation Latency: Time from the first intromission to ejaculation.
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Mount Frequency: Total number of mounts.
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Intromission Frequency: Total number of intromissions.
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Post-Ejaculatory Interval: Time from ejaculation to the next intromission.
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Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
a-gamendazole's species-specific differences in efficacy
Disclaimer: Current scientific literature identifies a-gamendazole as an experimental non-hormonal male contraceptive agent, not an anthelmintic (a drug for treating parasitic worm infections). This technical support center provides information based on its documented effects on male fertility in different animal models.
Frequently Asked Questions (FAQs)
Q1: What is a-gamendazole and what is its primary mechanism of action?
A-gamendazole is an orally active indazole carboxylic acid derivative investigated for its potent antispermatogenic effects.[1][2][3][4] Its primary mechanism of action involves the disruption of spermatogenesis, leading to reversible infertility in male animals.[4][5] It achieves this by targeting specific proteins within Sertoli cells, which are essential for sperm development.[2][4]
Q2: What are the known molecular targets of a-gamendazole?
A-gamendazole has been shown to bind to Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] By inhibiting these proteins, a-gamendazole disrupts critical cellular processes within the Sertoli cells, ultimately leading to the detachment of spermatids and a cessation of sperm production.[2]
Q3: Are there known species-specific differences in the efficacy of a-gamendazole?
Yes, preliminary studies in different rodent models suggest potential species-specific differences in the effective dose and reversibility of a-gamendazole's contraceptive effect. While direct comparative studies are limited, variations in pharmacokinetics and metabolism between species likely contribute to these differences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variability in contraceptive efficacy between experiments in the same species. | 1. Inconsistent drug formulation or vehicle. 2. Differences in animal age, weight, or strain. 3. Gavage technique leading to inconsistent dosing. | 1. Ensure consistent preparation of the dosing solution. 2. Standardize animal models and report all relevant biological parameters. 3. Ensure proper training in oral gavage techniques to minimize variability. |
| Irreversible infertility observed at expected reversible doses. | 1. Species or strain may be more sensitive to a-gamendazole. 2. Potential for cumulative toxicity with certain dosing regimens. 3. Incorrect dose calculation. | 1. Conduct dose-ranging studies for the specific species/strain. 2. Evaluate different dosing schedules (e.g., single dose vs. repeated doses). 3. Double-check all dose calculations and animal weights. |
| Unexpected toxicity or adverse effects. | 1. Off-target effects of the compound. 2. Species-specific differences in drug metabolism leading to toxic metabolites. 3. High dosage. | 1. Monitor animals closely for clinical signs of toxicity. 2. Conduct pharmacokinetic and metabolism studies in the target species. 3. Perform dose-escalation studies to determine the maximum tolerated dose. |
Quantitative Data Summary
Table 1: Single Oral Dose Efficacy of A-Gamendazole in Male Rats
| Dose | Infertility Rate | Time to Infertility | Reversibility (Fertility Return) | Reference |
| 3 mg/kg | 100% (in 4 of 6 animals) | - | Fertility returned in 4 of 6 animals | [4] |
| 6 mg/kg | 100% (in 7 of 7 animals) | 3 weeks | Fertility returned by 9 weeks in 4 of 7 animals | [4] |
Table 2: In Vitro Activity of A-Gamendazole
| Parameter | Value | Cell Type | Reference |
| Median Inhibitory Concentration (IC50) for Inhibin B production | 6.8 ± 3.0 (SEM) x 10⁻¹⁰ M | Primary Rat Sertoli Cells | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Male Contraceptive Efficacy
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Animal Model: Sexually mature, proven-fertile male rats (e.g., Sprague-Dawley).
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Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
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Dosing:
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Prepare a-gamendazole in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose via gavage at the desired concentration (e.g., 3 mg/kg or 6 mg/kg).
-
Include a vehicle-only control group.
-
-
Mating Trials:
-
At specified time points post-dosing (e.g., weekly from week 2), co-house each male with two untreated, proven-fertile females for a set period (e.g., 5 days).
-
Confirm mating by the presence of a vaginal plug or sperm in a vaginal lavage.
-
-
Fertility Assessment:
-
Following mating trials, separate the females.
-
Approximately 14 days after the mid-point of the mating trial, euthanize the females and examine the uterine horns for the number of viable fetuses and resorption sites.
-
An infertile male is defined as one that fails to sire any viable fetuses.
-
-
Reversibility Assessment:
-
Continue mating trials with the treated males at later time points (e.g., weekly from week 8) to determine the return of fertility.
-
Protocol 2: Pharmacokinetic Analysis of a-Gamendazole
-
Animal Model: Select the species of interest (e.g., rats, mice).
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Dosing: Administer a single dose of a-gamendazole via the desired route (e.g., oral gavage).
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of a-gamendazole and its potential metabolites in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
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Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Visualizations
Caption: Proposed mechanism of action for a-gamendazole in Sertoli cells.
Caption: Workflow for in vivo male contraceptive efficacy testing.
References
- 1. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to a-Gamendazole and Other Investigational Non-Hormonal Male Contraceptives
For Researchers, Scientists, and Drug Development Professionals
The landscape of male contraception is undergoing a significant transformation, with a growing focus on non-hormonal methods that offer reversible and effective alternatives to condoms and vasectomy. This guide provides a detailed comparison of a-gamendazole, an orally active small molecule, with other promising non-hormonal male contraceptives in development, including YCT-529, ADAM™ hydrogel, adjudin, and H2-gamendazole. The information presented is collated from preclinical and early clinical studies to offer a comprehensive overview for scientific evaluation.
Executive Summary
Non-hormonal male contraceptives aim to prevent pregnancy by targeting various stages of sperm development, function, or transport, without manipulating the endocrine system. a-Gamendazole and its analogue, H2-gamendazole, along with adjudin, are indazole-based compounds that disrupt the adhesion of developing sperm cells to Sertoli cells in the testes, leading to the release of immature sperm and subsequent infertility. YCT-529 takes a different approach by inhibiting the retinoic acid receptor-alpha (RAR-α), a protein crucial for sperm production. In contrast, ADAM™ is a vas-occlusive hydrogel that provides a physical barrier to sperm transport. This guide will delve into the mechanisms of action, efficacy, reversibility, and safety profiles of these candidates, supported by available experimental data.
Comparative Data on Efficacy and Reversibility
The following tables summarize the quantitative data from preclinical and clinical studies of a-gamendazole and other selected non-hormonal male contraceptives. It is important to note that experimental conditions, including animal models, dosage, and duration of treatment, vary between studies, making direct comparisons challenging.
Table 1: Efficacy of Non-Hormonal Male Contraceptives in Animal Models
| Compound/Device | Animal Model | Dosage/Application | Efficacy | Time to Onset | Source(s) |
| a-Gamendazole | Rat | Single oral dose of 6 mg/kg | 100% infertility | 3 weeks | [1] |
| Rat | 7 daily oral doses of 6 mg/kg | 100% infertility | Not specified | ||
| YCT-529 | Mouse | Daily oral dose for 4 weeks | 99% effective in preventing pregnancy | 4 weeks | [2][3][4] |
| Primate | Not specified | Reduced sperm count | 2 weeks | [2] | |
| ADAM™ Hydrogel | Canine | Intravas injection | Maintained azoospermia | Not specified | [5][6] |
| Adjudin | Rat | 50 mg/kg/week orally | 100% infertility | 5-9 weeks | [7] |
| Rabbit | 25 mg/kg/week IV for 4 weeks | >95% germ cell absence | 4 weeks | [8] | |
| H2-Gamendazole | Rat | 6 weekly oral doses of 2 mg/kg | 100% infertility | Not specified | [9] |
Table 2: Reversibility of Non-Hormonal Male Contraceptives in Animal Models
| Compound/Device | Animal Model | Time to Recovery of Fertility | Percentage of Recovery | Source(s) |
| a-Gamendazole | Rat (single 6 mg/kg dose) | By 9 weeks post-dosing | 4 out of 7 animals (57%) | [1] |
| Rat (single 3 mg/kg dose) | Not specified | 4 out of 6 animals (67%) | [1] | |
| Rat (7 daily 6 mg/kg doses) | Not specified | 2 out of 7 animals (29%) | ||
| YCT-529 | Mouse | 4-6 weeks after stopping treatment | 100% | [2][4] |
| ADAM™ Hydrogel | Canine | Not yet determined in reversal studies | Not applicable | |
| Adjudin | Rat | ~150-250 days after treatment cessation | Complete recovery | [7] |
| H2-Gamendazole | Rat (6 weekly 2 mg/kg doses) | 8 weeks after last dose | 100% | [9] |
Mechanism of Action
a-Gamendazole
a-Gamendazole is an orally active indazole carboxylic acid derivative. Its primary mechanism of action involves the disruption of spermatogenesis by targeting Sertoli cells within the seminiferous tubules. Specifically, it has been shown to bind to heat shock protein 90 beta (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) in Sertoli cells. This interaction is believed to interfere with the intricate cell adhesion mechanisms between Sertoli cells and developing spermatids, particularly the ectoplasmic specialization. The disruption of these junctions leads to the premature release of immature spermatids from the seminiferous epithelium, resulting in infertility.
Other Non-Hormonal Contraceptives
-
YCT-529: This compound is a potent inhibitor of the retinoic acid receptor-alpha (RAR-α). RAR-α is a nuclear receptor that plays a critical role in the regulation of gene expression essential for spermatogenesis. By blocking RAR-α, YCT-529 prevents the differentiation of spermatogonia into mature sperm, leading to a reversible cessation of sperm production.
-
ADAM™ Hydrogel: This is a vas-occlusive device. The hydrogel is injected into the vas deferens, where it forms a flexible, semi-solid plug. This plug physically blocks the passage of sperm from the epididymis to the urethra, thereby preventing sperm from being present in the ejaculate. The hydrogel is designed to be biodegradable over a long period, with the potential for reversal.
-
Adjudin and H2-Gamendazole: Similar to a-gamendazole, these are also indazole derivatives that disrupt the Sertoli cell-spermatid adhesion by targeting the ectoplasmic specialization. This leads to the premature sloughing of immature germ cells from the seminiferous epithelium.
Experimental Protocols
a-Gamendazole Rat Fertility Trial
-
Animals: Proven-fertile male Sprague-Dawley rats were used.
-
Dosing:
-
Single-Dose Study: Animals received a single oral gavage of a-gamendazole at doses of 3 mg/kg or 6 mg/kg, or vehicle control.
-
Multiple-Dose Study: Animals received daily oral gavage of 6 mg/kg a-gamendazole for 7 consecutive days.
-
-
Mating Trials:
-
Each male was cohabited with two proven-fertile female rats.
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Mating was allowed to occur, and females were subsequently examined for pregnancy and the number of viable fetuses.
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Fertility was assessed at various time points post-dosing to determine the onset and duration of infertility.
-
-
Reversibility Assessment: After the initial infertility period, males were continuously cohabited with new fertile females to monitor for the return of fertility, as evidenced by successful pregnancies.
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Hormone Analysis: Blood samples were collected to measure levels of testosterone, FSH, and LH to confirm the non-hormonal mechanism of action.
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Histological Analysis: Testes were collected at different time points for histological examination to observe the effects on spermatogenesis and the structure of the seminiferous tubules.
YCT-529 Mouse Contraceptive Efficacy Study
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Animals: Male mice were used for the study.
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Dosing: Mice were administered YCT-529 orally on a daily basis for four weeks.
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Efficacy Assessment:
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Following the 4-week treatment period, male mice were paired with female mice for mating.
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The number of pregnancies in the female mice was recorded to determine the contraceptive efficacy of YCT-529.
-
-
Reversibility Assessment: After the treatment period, YCT-529 administration was stopped, and the male mice were subsequently mated with female mice at different time points (e.g., 4-6 weeks post-treatment) to assess the return of fertility.
ADAM™ Hydrogel Canine Preclinical Study
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Animals: Adult male dogs were used as the animal model.
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Procedure: The ADAM™ hydrogel was injected into the vas deferens of each dog using a minimally invasive procedure.
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Efficacy and Safety Assessment:
-
Semen samples were collected at regular intervals over a two-year period to analyze for the presence and concentration of sperm.
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The animals were monitored for any adverse health effects.
-
At the end of the study, the vas deferens and surrounding tissues were examined histologically to assess biocompatibility and any local tissue response to the hydrogel.
-
-
Reversibility: While the hydrogel is designed to be reversible, the primary endpoint of this initial long-term study was to evaluate safety and efficacy; dedicated reversal studies are planned for future investigations.
Conclusion
a-Gamendazole and other non-hormonal male contraceptives represent a significant step forward in expanding contraceptive options for men. a-Gamendazole's unique mechanism of targeting Sertoli cell-spermatid adhesion offers a promising oral contraceptive approach. However, preclinical data suggests that while highly effective, achieving consistent and complete reversibility may require further optimization of dosing regimens.
In comparison, YCT-529 has shown high efficacy and excellent reversibility in preclinical mouse models, and its progression to clinical trials is a positive development. The ADAM™ hydrogel provides a long-acting, non-hormonal alternative that functions as a "reversible vasectomy," with promising early clinical data on its safety and efficacy. Adjudin and H2-gamendazole, while effective, have raised some toxicity concerns that need to be addressed in further development.
For drug development professionals, the diverse mechanisms of these compounds and devices highlight the multiple avenues being explored to achieve safe, effective, and reversible male contraception. Continued research and clinical evaluation are essential to determine the most promising candidates to meet the global need for new male contraceptive methods.
References
- 1. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthday.com [healthday.com]
- 5. contraline.com [contraline.com]
- 6. Preclinical development of a novel injectable hydrogel for vas-occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Adjudin—A male contraceptive with anti-cancer, anti-neuroinflammation " by Yan Ho Cheng, Weiliang Xia et al. [knowledgecommons.popcouncil.org]
- 8. Adjudin Targeting Rabbit Germ Cell Adhesion as a Male Contraceptive: A Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Mechanisms of Action: a-Gamendazole vs. Lonidamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two investigational drugs, a-gamendazole and lonidamine (B1675067). While both are indazole carboxylic acid derivatives, their molecular targets and cellular effects are distinct, positioning them for different therapeutic applications. This document summarizes key experimental data, outlines methodologies, and visualizes the signaling pathways involved.
At a Glance: Key Mechanistic Differences
| Feature | a-Gamendazole | Lonidamine |
| Primary Target(s) | Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1), Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) | Mitochondrially-bound Hexokinase II (HK-II), Mitochondrial Pyruvate (B1213749) Carrier (MPC), Monocarboxylate Transporters (MCTs) |
| Primary Cellular Process Affected | Protein folding and stability, Sertoli cell function | Cellular energy metabolism (glycolysis and mitochondrial respiration) |
| Therapeutic Indication | Male contraception, potential anticancer | Anticancer (in combination therapy) |
Lonidamine: A Disrupter of Cancer Cell Energy Metabolism
Lonidamine exerts its anticancer effects by targeting the unique metabolic phenotype of tumor cells, which heavily rely on aerobic glycolysis (the Warburg effect). It functions as a multi-target agent, primarily disrupting cellular energy production.
The primary mechanism of lonidamine involves the inhibition of mitochondrially-bound hexokinase II (HK-II), a key enzyme in the first step of glycolysis that is often overexpressed in cancer cells.[1][2] This selective inhibition of HK-II in tumor cells leads to a decrease in glycolysis and subsequent ATP depletion.[3][4]
Furthermore, lonidamine potently inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[2][3][5] It also inhibits monocarboxylate transporters (MCTs), which are responsible for extruding lactate (B86563) from cancer cells, leading to intracellular acidification.[3][6][7] This disruption of multiple key points in cellular metabolism ultimately leads to energy stress, a decrease in intracellular pH, and potentiation of the effects of other anticancer therapies.[3][6][8]
Quantitative Data for Lonidamine's Mechanism of Action
| Target | Parameter | Value | Cell/System | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | K_i_ | 2.5 µM | Isolated Rat Liver Mitochondria | [2][3][5] |
| Monocarboxylate Transporter 1 (MCT1) | K_0.5_ | 36-40 µM | Xenopus laevis oocytes | [3] |
| Monocarboxylate Transporter 2 (MCT2) | K_0.5_ | 36-40 µM | Xenopus laevis oocytes | [3] |
| Monocarboxylate Transporter 4 (MCT4) | K_0.5_ | 36-40 µM | Xenopus laevis oocytes | [3] |
| Uncoupled Pyruvate Oxidation | IC_50_ | ~7 µM | Isolated Rat Heart Mitochondria | [3] |
| Uncoupled Glutamate Oxidation | IC_50_ | ~20 µM | Isolated Rat Heart Mitochondria | [3] |
Visualizing Lonidamine's Mechanism of Action
Caption: Lonidamine's multi-faceted attack on cancer cell metabolism.
a-Gamendazole: A Targeted Disruptor of Sertoli Cell Function and Potential Anticancer Agent
In contrast to lonidamine's broad metabolic disruption, a-gamendazole exhibits a more targeted mechanism of action, primarily identified in the context of male contraception. Its effects stem from the inhibition of two key cellular proteins: HSP90AB1 (also known as HSP90β) and EEF1A1 (eukaryotic translation elongation factor 1 alpha 1).[9][10]
HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. By binding to HSP90AB1, a-gamendazole disrupts its chaperone function, leading to the degradation of client proteins such as AKT1 and ERBB2 (HER2).[9][10] The degradation of these proteins can disrupt signaling pathways that are critical for cell survival and proliferation, giving a-gamendazole potential as an anticancer agent.
The binding of a-gamendazole to EEF1A1, a protein involved in the elongation step of protein synthesis and cytoskeletal organization, also contributes to its biological effects. In Sertoli cells of the testes, this interaction, along with the inhibition of HSP90, leads to the disruption of the Sertoli cell-spermatid junctional complexes.[9][10] This is further mediated by a rapid increase in the transcription of Interleukin 1 alpha (Il1a), a pro-inflammatory cytokine.[9]
While the primary research on a-gamendazole has focused on its antispermatogenic effects, its ability to induce the degradation of key signaling proteins suggests a potential therapeutic role in oncology.
Quantitative Data for a-Gamendazole's Mechanism of Action
Currently, there is a lack of publicly available quantitative binding affinity data (e.g., K_d_ or K_i_ values) for a-gamendazole with its primary targets, HSP90AB1 and EEF1A1.
Visualizing a-Gamendazole's Mechanism of Action
Caption: a-Gamendazole's targeted disruption of Sertoli cell function.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key experiments to elucidate the mechanisms of action of lonidamine and a-gamendazole, based on available information.
Lonidamine
1. Hexokinase (HK) Activity Assay
-
Objective: To measure the inhibitory effect of lonidamine on hexokinase activity.
-
Methodology: A colorimetric hexokinase inhibitor screening kit is utilized. The assay involves preparing a hexokinase 2 enzyme solution and a hexokinase substrate mix. These are then combined with lonidamine or a positive control inhibitor. The change in absorbance is measured kinetically at 450 nm using a microplate reader to determine the rate of the enzymatic reaction and, consequently, the inhibitory activity of lonidamine.[11]
2. Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
-
Objective: To determine the inhibitory constant (K_i_) of lonidamine for the MPC.
-
Methodology: Isolated rat liver mitochondria are used. The uptake of radiolabeled [1-¹⁴C]-pyruvate is measured in the presence of varying concentrations of lonidamine. The transport is stopped at a specific time point, and the amount of radioactivity inside the mitochondria is quantified to determine the rate of pyruvate transport. The data is then fitted to a standard inhibition equation to calculate the K_i_ value.[3][12]
3. Monocarboxylate Transporter (MCT) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (K_0.5_) of lonidamine for different MCT isoforms.
-
Methodology: Xenopus laevis oocytes are engineered to express specific MCT isoforms (MCT1, MCT2, or MCT4). The uptake of radiolabeled L-lactate is measured in the presence of varying concentrations of lonidamine. The rate of lactate uptake is determined by quantifying the radioactivity within the oocytes. The data is then plotted to determine the K_0.5_ for each isoform.[3]
4. Measurement of Intracellular pH (pHi) using ³¹P-NMR Spectroscopy
-
Objective: To measure the effect of lonidamine on the intracellular pH of tumor cells.
-
Methodology: In vivo ³¹P Magnetic Resonance Spectroscopy (MRS) is performed on tumor xenografts in animal models. The chemical shift of the inorganic phosphate (B84403) (Pi) peak relative to a reference compound is used to calculate the intracellular pH. Spectra are acquired before and after the administration of lonidamine to monitor the change in pHi over time.[3][6][8]
a-Gamendazole
1. Affinity Purification and Mass Spectrometry for Target Identification
-
Objective: To identify the protein targets of a-gamendazole.
-
Methodology: A biotinylated analog of a-gamendazole is synthesized. This analog is incubated with cell lysates (e.g., from Sertoli cells or cancer cells) to allow it to bind to its target proteins. The biotinylated drug-protein complexes are then captured using streptavidin-coated beads. After washing to remove non-specific binders, the bound proteins are eluted and identified using mass spectrometry.[9][13]
2. HSP90-Dependent Luciferase Refolding Assay
-
Objective: To assess the functional inhibition of HSP90 by a-gamendazole.
-
Methodology: Firefly luciferase is denatured (e.g., by heat). The denatured luciferase is then incubated with a cell lysate (such as rabbit reticulocyte lysate), which contains the necessary chaperone machinery, including HSP90, for refolding. The recovery of luciferase activity is measured by adding its substrate, luciferin, and quantifying the emitted light. The assay is performed in the presence and absence of a-gamendazole to determine its effect on the refolding process. A decrease in the recovery of luciferase activity indicates inhibition of HSP90 function.[14][15][16]
3. Western Blot Analysis of HSP90 Client Protein Degradation
-
Objective: To confirm the downstream effects of HSP90 inhibition by a-gamendazole.
-
Methodology: Cells are treated with varying concentrations of a-gamendazole for a specified period. The cells are then lysed, and the total protein is extracted. The levels of specific HSP90 client proteins (e.g., AKT1, ERBB2) are analyzed by Western blotting using specific antibodies. A dose-dependent decrease in the levels of these client proteins indicates that a-gamendazole is effectively inhibiting HSP90, leading to their degradation.[9][10]
4. Real-Time PCR for Il1a Transcription
-
Objective: To measure the effect of a-gamendazole on the transcription of the Il1a gene.
-
Methodology: Sertoli cells are treated with a-gamendazole. At various time points, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. Real-time polymerase chain reaction (RT-PCR) is performed using primers specific for the Il1a gene to quantify the amount of Il1a mRNA. An increase in Il1a mRNA levels indicates that a-gamendazole stimulates its transcription.[9]
Conclusion
a-Gamendazole and lonidamine, despite their structural similarities, operate through fundamentally different mechanisms of action. Lonidamine acts as a broad inhibitor of cancer cell metabolism, creating a state of energy crisis and intracellular acidification. This makes it a promising candidate for combination therapies, where it can sensitize tumors to other treatments. In contrast, a-gamendazole demonstrates a more targeted approach by inhibiting specific chaperone and protein synthesis machinery, leading to the degradation of key signaling proteins and disruption of cellular junctions. While its current development is focused on male contraception, its mechanism of action suggests a potential, yet to be fully explored, role in cancer therapy.
For researchers and drug development professionals, the distinct pathways these molecules affect offer different strategic opportunities. The multi-targeted metabolic disruption by lonidamine provides a rationale for its use in a wide range of cancers with altered metabolism. The specific protein-protein interactions targeted by a-gamendazole may allow for more tailored therapeutic approaches, potentially with a more defined patient population responsive to its effects. Further research, particularly in quantifying the binding affinities of a-gamendazole and exploring its anticancer potential, is warranted.
References
- 1. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of action of the anti-neoplastic drug lonidamine on drug-sensitive and drug-resistant human breast cancer cells: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lonidamine Induced Selective Acidification and De-Energization of Prostate Cancer Xenografts: Enhanced Tumor Response to Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 11. Lonidamine potentiates the oncolytic efficiency of M1 virus independent of hexokinase 2 but via inhibition of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
A Comparative Analysis of a-Gamendazole and H2-Gamendazole: Efficacy and Toxicity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a-gamendazole and H2-gamendazole, two indazole carboxylic acid derivatives investigated for their potential as non-hormonal male contraceptives. The following sections detail their efficacy, toxicity, and mechanisms of action, supported by available experimental data.
Efficacy Comparison
Both a-gamendazole (also known as gamendazole (B1674601) or GMZ) and H2-gamendazole (H2-GMZ) have demonstrated potent anti-spermatogenic effects in preclinical studies. Their primary mechanism involves the disruption of Sertoli cell function, leading to premature release of spermatids and subsequent infertility.
Key Efficacy Parameters:
| Parameter | a-Gamendazole | H2-Gamendazole |
| Contraceptive Dose (Rats) | A single oral dose of 6 mg/kg resulted in 100% infertility.[1] | A single oral dose of 6 mg/kg resulted in 100% infertility.[2] |
| Reversibility of Contraception | Infertility was reversible in some animals, but irreversible effects have been reported. At a 6 mg/kg oral dose, fertility returned in 4 out of 7 rats.[1] | Generally considered to have a better profile of reversible infertility compared to a-gamendazole. One hundred percent infertility was followed by 100% recovery of fertility in rats with a multiple low-dose oral regimen. However, at higher doses, the fertility effect was irreversible.[3] |
| Effect on Sertoli Cells | Inhibits inhibin B production by primary Sertoli cells with a median inhibitory concentration (IC50) of 6.8 x 10⁻¹⁰ M.[1] Disrupts F-actin stress fibers and vinculin-based focal contacts. | Disrupts the junctional complexes that anchor spermatids to Sertoli cells.[2] Alters F-actin organization in Sertoli cells. |
| Inhibition of MCF-7 Cell Proliferation | IC50 of 101 µM. | An initial study showed an IC50 of ~100 µM for this compound, suggesting a similar range for H2-gamendazole. |
Toxicity Profile
Toxicological data for both compounds is primarily from preclinical animal studies. A key differentiator appears to be the reversibility of the contraceptive effect, which can be considered a toxicity-related parameter in the context of a contraceptive agent.
Reported Toxicological Findings:
| Parameter | a-Gamendazole | H2-Gamendazole |
| General Toxicity | In short-term studies, no adverse side effects, behavioral changes, or organ histopathology were observed at doses 4- to 8-fold higher than the contraceptive dose. However, long-term toxicity data is lacking. | A toxicology study reported that a dose of 200 mg/kg was fatal to three out of five rats.[4] |
| Reversibility | Incomplete reversibility of infertility has been observed in some studies.[4] | Generally reported to have better reversibility, although higher doses can lead to irreversible infertility.[3] |
Mechanism of Action
Both a-gamendazole and H2-gamendazole share common molecular targets, primarily Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1). Their interaction with these proteins in Sertoli cells disrupts the delicate intercellular junctions essential for spermatogenesis. H2-gamendazole has an additional reported activity of inhibiting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Molecular Targets and Downstream Effects:
| Target | a-Gamendazole | H2-Gamendazole |
| HSP90 | Binds to HSP90, leading to the degradation of HSP90 client proteins like AKT1 and ERBB2.[5] Inhibits luciferase refolding (an indicator of HSP90 inhibition) with an IC50 of 330 µM. | Also interacts with HSP90, leading to the degradation of client proteins. |
| EEF1A1 | Binds to EEF1A1, which is involved in actin bundling and cytoskeletal organization within Sertoli cells.[5] | Binds to EEF1A1, disrupting its interaction with the actin cytoskeleton. |
| CFTR | Not reported to have a significant effect. | Inhibits CFTR-mediated chloride secretion, an effect that is being explored for the treatment of polycystic kidney disease.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by a-gamendazole and H2-gamendazole, as well as a general workflow for evaluating male contraceptive efficacy.
Caption: Comparative Signaling Pathways of a-Gamendazole and H2-Gamendazole.
Caption: Experimental Workflow for Male Contraceptive Efficacy Evaluation.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of a-gamendazole and H2-gamendazole. Researchers should adapt these protocols based on their specific experimental design and available resources.
Male Rat Contraceptive Efficacy Study
Objective: To determine the in vivo contraceptive efficacy and reversibility of a-gamendazole and H2-gamendazole.
Materials:
-
Sexually mature male and female Sprague-Dawley rats.
-
a-Gamendazole and H2-gamendazole.
-
Vehicle control (e.g., corn oil).
-
Oral gavage needles.
-
Mating cages.
Procedure:
-
Acclimatization: Acclimate male rats to the housing conditions for at least one week.
-
Grouping: Randomly assign male rats to three groups: Vehicle control, a-gamendazole, and H2-gamendazole.
-
Dosing: Administer a single oral dose of the respective compounds or vehicle. Dose levels should be based on previous studies (e.g., 3 mg/kg and 6 mg/kg).
-
Mating: At selected time points post-dosing (e.g., weekly for 8 weeks), cohabitate each male rat with two fertile female rats for a defined period (e.g., 5 days).
-
Fertility Assessment: Monitor the females for signs of pregnancy and record the number of pregnant females and the litter size for each group.
-
Reversibility: After the initial efficacy study period, continue to monitor the fertility of the male rats by conducting further mating trials until fertility returns to baseline levels.
-
Sperm Analysis: At the end of the study, euthanize the male rats and collect epididymal sperm to analyze sperm count, motility, and morphology.
-
Histopathology: Collect testes for histological examination to assess the effects on spermatogenesis and Sertoli cell integrity.
HSP90 Client Protein Degradation Assay
Objective: To compare the effects of a-gamendazole and H2-gamendazole on the degradation of HSP90 client proteins in a relevant cell line (e.g., Sertoli cells or a cancer cell line like MCF-7).
Materials:
-
Cell line expressing the client protein of interest (e.g., AKT1).
-
a-Gamendazole and H2-gamendazole.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the client protein (e.g., anti-AKT1) and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Western blot equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of a-gamendazole, H2-gamendazole, or vehicle control for different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the client protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the client protein levels to the loading control. Compare the rate and extent of client protein degradation between the two compounds.
CFTR Chloride Channel Activity Assay (Ussing Chamber)
Objective: To compare the inhibitory effect of a-gamendazole and H2-gamendazole on CFTR-mediated chloride secretion.
Materials:
-
Epithelial cells expressing CFTR (e.g., human ADPKD cells or FRT cells stably expressing human CFTR).
-
Ussing chamber system.
-
Ringer's solution.
-
Forskolin (B1673556) (to stimulate cAMP and activate CFTR).
-
a-Gamendazole and H2-gamendazole.
Procedure:
-
Cell Culture: Culture the CFTR-expressing epithelial cells on permeable supports until they form a polarized monolayer.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers. Bathe both the apical and basolateral sides with Ringer's solution, and maintain at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
CFTR Activation: Add forskolin to the basolateral solution to activate CFTR and record the increase in Isc.
-
Inhibitor Addition: Once a stable forskolin-stimulated Isc is achieved, add increasing concentrations of a-gamendazole or H2-gamendazole to the apical or basolateral solution and record the inhibition of the Isc.
-
Data Analysis: Calculate the percentage of inhibition of the forskolin-stimulated Isc for each concentration of the compounds. Determine and compare the IC50 values for a-gamendazole and H2-gamendazole.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on Novel Hormonal and Nonhormonal Male Contraceptive Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gamendazole and Hormonal Contraceptive Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the experimental non-hormonal male contraceptive agent, gamendazole (B1674601), and established hormonal contraceptive methods for females. The comparison focuses on efficacy, mechanism of action, and the experimental data supporting each.
Introduction
This compound is an indazole carboxylic acid derivative being investigated as a non-hormonal oral contraceptive for men.[1][2] It represents a different approach to contraception by targeting the support cells for developing sperm, known as Sertoli cells, within the testes.[3][4][5] In contrast, hormonal contraceptives for women have been in use for decades and primarily act on the endocrine system to prevent ovulation.[6] This guide will objectively compare the preclinical efficacy data of this compound with the established clinical efficacy of hormonal methods.
Efficacy Comparison
The efficacy of this compound has been evaluated in preclinical studies using animal models, whereas the efficacy of hormonal methods is well-documented through extensive clinical trials in humans.
This compound Efficacy (Preclinical Data)
The following table summarizes the results from dose-ranging studies of this compound in male rats.
| Dosage | Administration | Infertility Rate | Reversibility | Study Population |
| 6 mg/kg | Single Oral Dose | 100% infertility achieved 3 weeks post-administration.[2] | Fertility returned by 9 weeks in 4 out of 7 rats.[1][2] | Proven-fertile male rats[2] |
| 3 mg/kg | Single Oral Dose | Not specified to reach 100% | 100% fertility returned in 4 out of 6 animals that became infertile.[2] | Proven-fertile male rats[2] |
| 6 mg/kg | 7-day Oral Dosing | Infertility results were similar to the single dose. | Only 2 out of 7 rats recovered fertility.[1] | Proven-fertile male rats[1] |
Hormonal Methods Efficacy (Clinical Data)
The efficacy of hormonal contraceptives is typically measured by the number of unintended pregnancies per 100 women per year, with distinctions made for "perfect use" (method failure rate) and "typical use".
| Method | Perfect Use Failure Rate (per 100 women per year) | Typical Use Failure Rate (per 100 women per year) |
| Combined Oral Contraceptives | < 1[7] | 9[7] |
| Progestin-Only Pills | < 1[7] | 9[7] |
| Hormonal Implant | < 1[7] | < 1[7] |
| Hormonal IUD | < 1[7] | < 1[7] |
| Injectable (Depo-Provera) | < 1[7] | 6[7] |
| Transdermal Patch | < 1[7] | 9[7] |
| Vaginal Ring | < 1[7] | 9[7] |
Mechanism of Action
This compound
This compound's mechanism of action is non-hormonal and targets Sertoli cells in the testes. It has been shown to bind to Heat Shock Protein 90 (HSP90AB1) and eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[3][8] This interaction is believed to initiate a signaling cascade that disrupts the junctional complexes between Sertoli cells and developing spermatids, leading to the premature release of spermatids and subsequent infertility.[4][5] Notably, this compound does not appear to affect testosterone (B1683101) levels.[1]
Hormonal Methods
Hormonal contraceptives for women typically contain synthetic versions of estrogen and progestin, or progestin alone.[6] The primary mechanisms of action include:
-
Inhibition of Ovulation: Hormones prevent the release of eggs from the ovaries.
-
Thickening of Cervical Mucus: This makes it more difficult for sperm to enter the uterus and fertilize an egg.
-
Thinning of the Endometrium: The lining of the uterus is altered, making it less receptive to implantation.
Experimental Protocols
This compound Rat Fertility Study
The following is a generalized protocol based on published dose-ranging studies of this compound in rats.[1][2]
-
Animal Model: Proven-fertile male rats are used.
-
Dosing: this compound is administered orally as a single dose (e.g., 3 mg/kg or 6 mg/kg) or in a repeated dosing regimen. A control group receives the vehicle only.
-
Mating Trials: Following administration, male rats are cohabited with fertile female rats at various time points (e.g., weekly).
-
Fertility Assessment: Females are monitored for pregnancy and conception rates. The number and health of conceptuses are recorded.
-
Hormone and Biomarker Analysis: Blood samples are collected to measure levels of reproductive hormones (e.g., testosterone, FSH) and biomarkers such as inhibin B.
-
Reversibility Assessment: After a period of infertility, mating trials continue to determine the time to recovery of fertility.
Summary and Future Directions
This compound presents a promising non-hormonal approach to male contraception by targeting spermatogenesis at the level of the Sertoli cell. Preclinical data in rats demonstrate its potential to induce a reversible state of infertility with a single oral dose.[2] However, issues with consistent reversibility at higher or repeated doses need to be addressed in further studies.[1]
In comparison, hormonal methods for women are highly effective and have been a mainstay of contraception for decades.[6] Their efficacy and safety profiles are well-established through extensive clinical use.
The development of non-hormonal male contraceptives like this compound is crucial for expanding contraceptive options and promoting shared responsibility. Future research should focus on optimizing the therapeutic window of this compound to ensure complete reversibility and further elucidating its long-term safety profile before it can be considered for human clinical trials.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Hormonal contraception - Wikipedia [en.wikipedia.org]
- 7. Effectiveness Rate of Birth Control Methods [myhealth.alberta.ca]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Target Validation of a-Gamendazole Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the target validation of a-gamendazole, a potent, orally active antispermatogenic agent, with a focus on its molecular targets and mechanisms of action in different species. The information is intended to support further research and development in the field of non-hormonal male contraception.
Abstract
a-Gamendazole is an indazole carboxylic acid derivative that has demonstrated significant promise as a male contraceptive by inducing reversible infertility in rats. Its primary molecular targets have been identified as Heat Shock Protein 90 Beta (HSP90AB1 or HSP90B) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1). This guide synthesizes the available experimental data on the validation of these targets, detailing the methodologies employed and comparing the findings across different species where data is available.
a-Gamendazole: Mechanism of Action and Validated Targets
a-Gamendazole exerts its antispermatogenic effects by disrupting Sertoli cell function, leading to the premature release of spermatids. This is achieved through its interaction with HSP90AB1 and EEF1A1.[1][2][3]
HSP90AB1 (Heat Shock Protein 90 Beta): As a molecular chaperone, HSP90 is crucial for the stability and function of numerous client proteins, many of which are critical for cell signaling and survival. a-Gamendazole acts as an inhibitor of HSP90, leading to the degradation of its client proteins.[1][2]
EEF1A1 (Eukaryotic Elongation Factor 1 Alpha 1): This protein is a key component of the protein synthesis machinery. The interaction of a-gamendazole with EEF1A1 is thought to contribute to the disruption of protein synthesis in Sertoli cells, further impairing their ability to support spermatogenesis.[1][2]
The binding of a-gamendazole to these targets initiates a signaling cascade that includes the stimulation of Interleukin-1 alpha (Il1a) transcription in rat Sertoli cells and the degradation of HSP90 client proteins such as AKT1 and ERBB2.[1][2][4] This cascade ultimately disrupts the Sertoli cell-spermatid junctional complexes, leading to infertility.[2][4]
Comparative Target Validation Data
The majority of in-depth target validation studies for a-gamendazole have been conducted in rats. However, evidence of its activity in other species, including yeast and human cells, provides insights into its cross-species potential.
| Species | Target(s) | Experimental System | Key Findings | Reference |
| Rat | HSP90AB1, EEF1A1 | Testis, Sertoli Cells | Affinity purification using biotinylated a-gamendazole identified HSP90AB1 and EEF1A1 as binding partners. Oral administration led to increased Il1a transcription and infertility. | [1][2] |
| Yeast (Saccharomyces cerevisiae) | HSP82 (HSP90 homolog) | Purified protein | Biotinylated a-gamendazole bound to purified yeast HSP82. a-Gamendazole inhibited the luciferase refolding activity of HSP82. | [1][2] |
| Human | HSP90 | MCF-7 breast cancer cells | a-Gamendazole elicited the degradation of HSP90-dependent client proteins (AKT1, ERBB2) and had an antiproliferative effect. | [1][2] |
| Mouse | Not explicitly validated | In vivo studies with H2-gamendazole (an analog) | H2-gamendazole, a closely related analog, showed efficacy in a mouse model of polycystic kidney disease by inhibiting HSP90 client proteins. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of a-gamendazole and the general workflow for its target validation.
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Caption: General experimental workflow for a-gamendazole target validation.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used for the target validation of a-gamendazole, based on published literature.
Affinity Purification of a-Gamendazole Binding Proteins
-
Objective: To identify proteins that directly bind to a-gamendazole.
-
Methodology:
-
Synthesis of Biotinylated a-Gamendazole (BT-GMZ): A biotin (B1667282) tag is chemically conjugated to the a-gamendazole molecule.
-
Cell/Tissue Lysate Preparation: Lysates are prepared from rat testis, Sertoli cells, or other relevant cell lines.
-
Affinity Chromatography: The lysate is incubated with streptavidin-coated beads that have been pre-incubated with BT-GMZ.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified using techniques such as MALDI-TOF mass spectrometry and confirmed by Western blot analysis.[1][2]
-
In Vitro Luciferase Refolding Assay
-
Objective: To assess the functional inhibition of HSP90 chaperone activity.
-
Methodology:
-
Denaturation of Luciferase: Firefly luciferase is denatured to an inactive state.
-
Refolding Reaction: The denatured luciferase is incubated with purified HSP82 (yeast homolog of HSP90) in the presence or absence of a-gamendazole.
-
Luciferase Activity Measurement: The refolded, active luciferase is quantified by measuring its light-producing activity upon the addition of its substrate.
-
Inhibition Calculation: The inhibitory effect of a-gamendazole is determined by the reduction in luciferase activity compared to the control.[1][2]
-
Gene Expression Analysis by RT-PCR
-
Objective: To measure changes in the transcription of target genes in response to a-gamendazole.
-
Methodology:
-
Cell Treatment: Primary Sertoli cells are treated with a-gamendazole (e.g., 100 nM) for a specific duration (e.g., 60 minutes).
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA).
-
Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR with primers specific for the gene of interest (e.g., Il1a).
-
Analysis: The PCR products are analyzed by gel electrophoresis to determine the relative levels of gene expression.[1][4]
-
Comparison with Alternative Non-Hormonal Male Contraceptives
Several other non-hormonal agents are under investigation for male contraception. While they may induce a similar phenotype (infertility), their molecular targets can differ.
| Compound | Primary Target(s) | Mechanism of Action | Species Studied |
| a-Gamendazole | HSP90AB1, EEF1A1 | Inhibition of chaperone activity and protein synthesis, leading to Sertoli cell dysfunction. | Rat, Yeast, Human (cells) |
| Lonidamine (LND) | Hexokinase, Mitochondrial function | Inhibition of glycolysis and disruption of energy metabolism in germ cells. | Rat, Human |
| Adjudin | Not fully elucidated; affects cell adhesion | Disrupts the Sertoli-spermatid adhesion junctions, leading to premature spermiation. | Rat |
| H2-gamendazole | HSP90 | Similar to a-gamendazole, inhibits HSP90 client proteins. | Rat, Mouse |
Conclusion and Future Directions
The target validation of a-gamendazole is most extensively documented in rats, where HSP90AB1 and EEF1A1 have been confirmed as primary molecular targets. The available data from yeast and human cell lines suggest a degree of cross-species activity, which is promising for potential human applications. However, comprehensive target validation and efficacy studies in other species, particularly non-human primates, are crucial next steps.
Future research should focus on:
-
Comparative efficacy and toxicity studies of a-gamendazole in a wider range of species.
-
Detailed investigation of the EEF1A1-mediated effects to fully elucidate its role in a-gamendazole's mechanism of action.
-
Head-to-head comparison of a-gamendazole with other emerging non-hormonal male contraceptives in standardized preclinical models.
By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of a-gamendazole as a safe, effective, and reversible male contraceptive.
References
- 1. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. allfordrugs.com [allfordrugs.com]
- 5. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a-Gamendazole's Cross-Reactivity with other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a-gamendazole's performance and mechanism of action with other well-characterized Heat Shock Protein 90 (HSP90) inhibitors. The information presented is supported by available experimental data to assist researchers in understanding the unique properties of a-gamendazole and its potential applications.
Introduction to a-Gamendazole as an HSP90 Inhibitor
a-Gamendazole is an indazole carboxylic acid derivative that has been identified as an inhibitor of the molecular chaperone HSP90. Unlike many other HSP90 inhibitors, a-gamendazole appears to represent a new class of these therapeutic agents. Experimental evidence suggests that its mechanism of action is distinct from the canonical N-terminal and C-terminal ATP-binding pocket inhibitors. This unique profile indicates a different binding site on the HSP90 protein, which could translate to a differential effect on the HSP90 chaperone cycle and its vast clientele of proteins involved in cell signaling, proliferation, and survival.
Quantitative Comparison of HSP90 Inhibitors
The following table summarizes the available quantitative data for a-gamendazole and other prominent HSP90 inhibitors. It is important to note that the inhibitory concentrations (IC50) were determined using different experimental assays, which should be taken into consideration when comparing the potencies.
| Inhibitor | Class | Target Binding Site | IC50 | Assay | Reference |
| a-Gamendazole | Indazole Carboxylic Acid | Unknown/Novel | 330 µM | Luciferase Refolding | [1] |
| Geldanamycin (B1684428) | Ansamycin | N-terminal | Not specified | Not specified | [2] |
| 17-AAG (Tanespimycin) | Ansamycin (Geldanamycin analog) | N-terminal | Varies by cell line | Cell Viability | Not specified in snippets |
| NVP-AUY922 (Luminespib) | Resorcinol | N-terminal | Varies by cell line | Cell Viability | Not specified in snippets |
| STA-9090 (Ganetespib) | Triazolone | N-terminal | Varies by cell line | Cell Viability | Not specified in snippets |
| Novobiocin (B609625) | Coumarin | C-terminal | 552 µM | Luciferase Refolding | [3] |
Key Finding: Competitive binding assays have demonstrated that the binding of a-gamendazole to HSP90 is not competed by geldanamycin (an N-terminal inhibitor) or a novobiocin analogue (a C-terminal inhibitor)[2][4]. This strongly indicates that a-gamendazole interacts with HSP90 at a novel site, distinguishing it from the majority of currently characterized HSP90 inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of HSP90 inhibition and the experimental approaches used to study them, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of A-Gamendazole and Adjudin on Sperm Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two investigational non-hormonal male contraceptive agents, a-gamendazole and adjudin (B1665539), on sperm parameters. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding the mechanisms of action and efficacy of these compounds.
Executive Summary
Mechanism of Action
A-Gamendazole
A-gamendazole's contraceptive effect is mediated through its interaction with Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[1] This interaction disrupts downstream signaling pathways crucial for maintaining the integrity of Sertoli cell-spermatid junctions. Key affected pathways include the AKT and NF-κB signaling cascades.[1] Furthermore, a-gamendazole has been shown to stimulate the transcription of Interleukin-1 alpha (Il1a), a cytokine implicated in the regulation of cell adhesion.[1]
Adjudin
Adjudin primarily targets the apical ectoplasmic specialization (ES), a specialized cell junction between Sertoli cells and elongating spermatids.[2][3] Its mechanism involves the disruption of the actin filament cytoskeleton within Sertoli cells.[4] Adjudin achieves this by downregulating the actin-bundling protein Eps8 and causing the mislocalization of the actin-branching protein Arp3.[4] This leads to a destabilization of the actin bundles that are essential for maintaining the adhesion of spermatids. Additionally, adjudin interferes with protein trafficking by inhibiting PAR6 and 14-3-3 proteins and activates the mTORC1/rpS6 and p-FAK-Y397/p-FAK-Y407 signaling pathways.[5]
Quantitative Data on Efficacy
The following table summarizes the effective doses of a-gamendazole and adjudin required to induce infertility in rat models, based on available preclinical data.
| Compound | Species | Dosage for 100% Infertility | Administration Route | Study Reference |
| A-Gamendazole | Rat | 6 mg/kg (single dose) | Oral | Tash et al. |
| Adjudin | Rat (pups) | 50 mg/kg (two doses) | Oral | Mok et al. |
Note: The provided dosages are from different studies and may not be directly comparable due to variations in experimental design, including the age of the animals.
Experimental Protocols
A-Gamendazole Fertility Trial in Rats
-
Animals: Adult male Sprague-Dawley rats.
-
Compound Administration: A single dose of a-gamendazole (6 mg/kg body weight) was administered by oral gavage. The vehicle used was 10% ethanol (B145695) in sesame oil.
-
Fertility Assessment: Mating trials were conducted weekly. Male rats were cohabited with fertile females, and the presence of a vaginal plug was checked daily. Pregnant females were euthanized to count the number of implantation sites.
-
Hormone Analysis: Blood samples were collected to measure serum levels of testosterone, FSH, and LH.
-
Histological Analysis: Testes were collected, fixed, and sectioned for histological examination to assess the integrity of the seminiferous epithelium.
Adjudin Administration in Rats
-
Animals: Male Sprague-Dawley rat pups.
-
Compound Administration: Adjudin was administered orally at a dose of 50 mg/kg body weight. Due to the higher metabolic rate in younger animals, two doses were administered.
-
Tissue Collection: Testes were collected at various time points after administration for histological and molecular analysis.
-
Histological Analysis: Testes were fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to observe morphological changes in the seminiferous tubules.[6]
-
Protein Analysis: Western blotting was used to analyze the expression levels of key proteins in the signaling pathways affected by adjudin.
Signaling Pathway Diagrams
Caption: Adjudin's signaling pathway in Sertoli cells leading to spermatid release.
Caption: A-gamendazole's mechanism targeting HSP90AB1 and EEF1A1 in Sertoli cells.
Conclusion
Both a-gamendazole and adjudin represent promising avenues for the development of non-hormonal male contraceptives. Their primary effect is the disruption of spermatogenesis at the level of Sertoli cell-spermatid adhesion, leading to infertility. A-gamendazole appears to be more potent in rat models. The differing molecular targets and signaling pathways of these two compounds may offer distinct advantages and disadvantages in terms of specificity, side effects, and reversibility. Further research, including direct comparative studies, is necessary to fully elucidate their respective profiles and to determine their potential for clinical development. A critical need exists for studies that provide quantitative data on the effects of these compounds on sperm concentration, motility, and morphology to better understand their impact on the sperm that may be present post-treatment and during the recovery phase.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adjudin - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermiation: Insights from Studies on the Adjudin Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Gene Expression Signature of a-Gamendazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of a-gamendazole's gene expression signature by quantitative Polymerase Chain Reaction (qPCR). It is intended to offer an objective comparison with alternative compounds and is supported by available experimental data and detailed methodologies.
Introduction to a-Gamendazole and its Gene Expression Signature
a-Gamendazole is an indazole carboxylic acid derivative investigated for its potential as a non-hormonal male contraceptive. Its mechanism of action involves the disruption of spermatogenesis. Studies have shown that a-gamendazole elicits changes in gene expression within testicular cells, particularly Sertoli cells. A key study by Tash et al. (2008) utilized microarray analysis to identify a gene expression signature associated with a-gamendazole treatment in rats. This signature pointed towards an inflammatory-like response and disruption of cell adhesion processes. The study confirmed a spike in Interleukin 1 alpha (Il1a) transcription via RT-PCR in primary Sertoli cells 60 minutes after exposure to 100 nM gamendazole, highlighting Il1a as a key validated gene in a-gamendazole's signature.[1]
qPCR Validation of a-Gamendazole's Gene Expression Signature
Quantitative PCR is a crucial technique for validating the findings of broad-scale gene expression studies like microarrays. It offers higher sensitivity and specificity for quantifying the expression levels of selected genes.
Comparison with Alternatives
While direct comparative qPCR data for a full gene expression signature between a-gamendazole and its analogs is limited in publicly available literature, we can infer a basis for comparison from their known mechanisms. Adjudin and lonidamine (B1675067) are two other indazole derivatives with antispermatogenic effects. A logical comparison would focus on the relative potency and specificity of these compounds in inducing the expression of key genes like Il1a, as well as other potential markers of efficacy and off-target effects.
Table 1: Comparison of a-Gamendazole and Alternatives in Modulating Gene Expression
| Feature | a-Gamendazole | Adjudin | Lonidamine |
| Validated Target Gene | Il1a[1] | Data not available | Data not available |
| Reported qPCR Fold Change | Specific fold-change values not publicly reported. | Data not available | Data not available |
| Proposed Mechanism | Inhibition of HSP90AB1 and EEF1A1, leading to disruption of Sertoli cell-spermatid junctions.[1] | Disrupts Sertoli cell-germ cell adhesion by targeting the apical ectoplasmic specialization. | Inhibits glycolysis and mitochondrial respiration. |
| Potential for Comparative qPCR | High | High | Moderate |
Note: The absence of publicly available quantitative qPCR data for a direct comparison is a significant gap in the current literature.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the validation of a-gamendazole's gene expression signature.
Microarray Analysis of Gene Expression (as per Tash et al., 2008)
-
Animal Treatment: Male rats are treated with a-gamendazole.
-
Tissue Collection: Testes are collected at specified time points post-treatment.
-
RNA Extraction: Total RNA is isolated from the testicular tissue.
-
Microarray Hybridization: Labeled cRNA is hybridized to a rat genome microarray chip.
-
Data Analysis: The microarray data is analyzed to identify differentially expressed genes.
Quantitative PCR (qPCR) Validation Protocol (Representative)
This protocol is a representative methodology for validating microarray data, as a detailed protocol specific to the Tash et al. (2008) study is not fully available.
-
RNA Isolation and Quantification:
-
Isolate total RNA from control and a-gamendazole-treated Sertoli cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Primer Design:
-
Design primers specific to the target gene (e.g., Il1a) and a stable reference gene (e.g., Gapdh, Actb). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the In Vivo Efficacy of Gamendazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of gamendazole (B1674601) and its derivative, H2-gamendazole, against relevant alternatives. Detailed experimental data, protocols, and visual representations of the underlying signaling pathways are presented to facilitate objective evaluation.
This compound as a Non-Hormonal Male Contraceptive
This compound, an indazole carboxylic acid, has been investigated as a potent, orally active, non-hormonal male contraceptive. Its mechanism of action centers on the disruption of spermatogenesis through interaction with key proteins in Sertoli cells.
In Vivo Efficacy of this compound in Rats
Initial dose-ranging studies in rats have demonstrated the high efficacy of this compound in inducing reversible infertility.
| Dose | Administration | Infertility Rate | Time to Infertility | Reversibility | Reference |
| 3 mg/kg | Single oral dose | 100% (in 6 of 6 rats) | - | 100% return of fertility | [1][2] |
| 6 mg/kg | Single oral dose | 100% (in 7 of 7 rats) | 3 weeks | 57% (4 of 7) return of fertility by 9 weeks | [1][2] |
| 6 mg/kg | Oral, for 7 days | - | - | 28.6% (2 of 7) return of fertility | |
| 25 mg/kg | Intraperitoneal | 100% antispermatogenic effects | - | - |
Experimental Protocol: In Vivo Male Contraceptive Efficacy in Rats
-
Animal Model: Proven-fertile male Sprague-Dawley rats.[1][2]
-
Drug Administration: this compound administered as a single oral dose (e.g., 3 mg/kg or 6 mg/kg) or daily for a specified period. A vehicle-only group serves as the control.[1][2]
-
Mating Studies: Following administration, male rats are cohabited with fertile female rats at various time points (e.g., weekly).[1][2]
-
Efficacy Assessment: Infertility is determined by the absence of conception in female rats after mating. The number of conceptuses is determined upon necropsy of the female rats.[1][3]
-
Reversibility Assessment: After the initial infertility period, male rats are continuously mated with fertile females to determine the time to recovery of fertility.[1][2]
-
Hormone Analysis: Blood samples are collected to measure circulating levels of reproductive hormones such as FSH and inhibin B.[1][2][4]
Mechanism of Action: this compound in Sertoli Cells
This compound targets Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells.[5][6][7] This interaction disrupts the normal function of these chaperone and translation proteins, leading to the degradation of HSP90-dependent client proteins like AKT1 and ERBB2.[6][8] This disruption is believed to affect the junctional complexes between Sertoli cells and spermatids, leading to the premature release of spermatids and resulting in infertility.[6][8] Furthermore, this compound stimulates the transcription of Interleukin 1a (Il1a) and NF-kappa-B inhibitor alpha (Nfkbia) in Sertoli cells, suggesting an inflammatory component to its mechanism.[5][6][8]
This compound's mechanism in Sertoli cells.
Comparison with Other Non-Hormonal Male Contraceptives
| Compound | Mechanism of Action | Reported Efficacy | Reported Side Effects/Limitations | Reference |
| This compound | Targets HSP90AB1 and EEF1A1 in Sertoli cells | 100% infertility in rats at 3-6 mg/kg (single oral dose) | Incomplete reversibility at higher doses; potential for toxicity. | [1][2][9] |
| Adjudin | Disrupts Sertoli-germ cell junctions | Complete and reversible infertility in rats | Liver inflammation and muscle atrophy in some animals. | [10][11] |
| H2-Gamendazole | Interferes with apical ectoplasmic specialization | Complete infertility in rats | Incomplete reversibility; toxicity at higher doses (3 of 5 rats died at 200 mg/kg). | [9][10] |
| BMS-189453 | Retinoic acid receptor-alpha antagonist | Complete and reversible sterility in mice | Potential for liver toxicity at higher doses. | [9] |
H2-Gamendazole for Polycystic Kidney Disease (PKD)
H2-gamendazole, a derivative of lonidamine (B1675067) and closely related to this compound, has shown promise in preclinical models of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[12][13][14]
In Vivo Efficacy of H2-Gamendazole in a PKD Mouse Model
Studies in a Pkd1-mutant mouse model of rapidly progressing PKD have demonstrated the therapeutic potential of H2-gamendazole.
| Treatment | Dosage | Key Findings | Reference |
| H2-Gamendazole | Daily administration from postnatal days 8-18 | Significantly reduced cystic index, kidney size, and blood urea (B33335) nitrogen. Prolonged average survival from 28.5 to 67.8 days. | [5] |
| Vehicle Control | - | Progressive cyst formation and kidney enlargement. | [5][8] |
Experimental Protocol: In Vivo PKD Efficacy in Mice
-
Animal Model: Pkd1flox/flox:Pkhd1-Cre mice, which spontaneously develop cysts shortly after birth.[5][8]
-
Drug Administration: Daily intraperitoneal injections of H2-gamendazole or vehicle control, typically initiated at an early postnatal age (e.g., postnatal day 8).[5]
-
Efficacy Assessment:
-
Cystic Index: Quantification of the cystic area relative to the total kidney area from histological sections.[5]
-
Kidney Size and Weight: Measurement of kidney dimensions and weight at the end of the study.[5]
-
Renal Function: Measurement of blood urea nitrogen (BUN) levels.[5]
-
Survival: Monitoring and recording of animal survival.[5]
-
Mechanism of Action: H2-Gamendazole in PKD
H2-gamendazole's efficacy in PKD is attributed to its dual inhibitory action on Heat Shock Protein 90 (Hsp90) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[5][12][13][14] Inhibition of Hsp90 leads to the degradation of client proteins crucial for cell proliferation, such as ERBB2, AKT, and CDK4.[5][8] By inhibiting CFTR, H2-gamendazole reduces chloride-driven fluid secretion into the cysts, a key driver of cyst expansion.[2][5][12][13][14][15]
H2-Gamendazole's dual mechanism in PKD.
Comparison with Standard of Care for PKD
The current standard of care for rapidly progressing ADPKD involves the vasopressin V2-receptor antagonist, tolvaptan. While direct comparative studies are not available, a comparison of their mechanisms and reported efficacy in animal models provides valuable insights.
| Treatment | Mechanism of Action | Reported Efficacy in Animal Models | Reference |
| H2-Gamendazole | Dual inhibitor of Hsp90 and CFTR | Reduces cystic index, kidney size, and BUN; prolongs survival in a Pkd1 mouse model. | [5][8] |
| Tolvaptan | Vasopressin V2-receptor antagonist; reduces intracellular cAMP | Reduces cyst growth and improves renal function in PCK rats. | [16] |
It is important to note that different animal models were used in these studies, which can influence the observed outcomes. Further research is needed to directly compare the efficacy and safety of H2-gamendazole with tolvaptan.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for CFTR in human autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. abc2025meeting.org [abc2025meeting.org]
- 5. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "this compound, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development of Novel Male Contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. CFTR inhibitors for therapy of polycystic kidney disease - Alan Verkman [grantome.com]
- 16. mdpi.com [mdpi.com]
Navigating the Preclinical Safety Landscape of Gamendazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Gamendazole (B1674601), an indazole carboxylic acid derivative, has emerged as a compound of interest for its potential as a non-hormonal male contraceptive. This guide provides a comparative analysis of the available preclinical safety and efficacy data for this compound, drawing from published rat studies. It is important to note that to date, no long-term, placebo-controlled safety studies in humans have been published. The following information is based on preclinical animal models, which are essential for early-stage drug development but do not fully predict human safety and efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in rats. These studies utilized vehicle-only control groups, which serve as the comparative baseline in the absence of true placebo-controlled, long-term human trials.
Table 1: Efficacy of Single Oral Dose of this compound in Male Rats [1]
| Dosage | Infertility Rate | Time to Infertility | Reversibility (Fertility Return) |
| 3 mg/kg | 100% (in 6 animals) | Not specified | 100% (4 out of 6 animals) by 9 weeks |
| 6 mg/kg | 100% (in 7 animals) | 3 weeks | 57% (4 out of 7 animals) by 9 weeks |
| Vehicle Control | 0% | N/A | N/A |
Table 2: Toxicity Data for this compound and Related Compounds in Rats [2]
| Compound | Dosage | Observation |
| This compound | 200 mg/kg (i.p.) | 60% mortality |
| H2-gamendazole | 200 mg/kg | 60% mortality (3 out of 5 rats) |
Experimental Protocols
The data presented above are derived from studies employing specific experimental protocols to assess the efficacy and safety of this compound in rats.
Protocol for Efficacy Study (Single Oral Dose)[1]
-
Subjects: Proven-fertile male Long-Evans rats.
-
Treatment Groups:
-
This compound (3 mg/kg, single oral dose)
-
This compound (6 mg/kg, single oral dose)
-
Vehicle-only control (single oral dose)
-
-
Mating: Treated males were cohabited with untreated female rats.
-
Primary Outcome: Fertility rate, determined by the number of pregnant females and the presence of normal-appearing conceptuses.
-
Monitoring: Mating behavior, body weight, and circulating reproductive hormones (FSH, inhibin B) were monitored.
-
Duration: Up to 9 weeks post-dosing to assess the return of fertility.
Protocol for Acute Toxicity Study[2]
-
Subjects: Male rats.
-
Treatment: A single intraperitoneal (i.p.) dose of this compound (25 mg/kg and 200 mg/kg).
-
Primary Outcome: Antispermatogenic effects and mortality.
Visualizing the Mechanism and Workflow
To better understand the biological activity of this compound and the experimental approach to its evaluation, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in Sertoli cells.
Caption: Experimental workflow for preclinical evaluation of this compound.
Discussion of Findings
This compound demonstrates high efficacy as a single-dose oral contraceptive in male rats, achieving a 100% infertility rate at doses of 3 mg/kg and 6 mg/kg.[1] However, the reversibility of its effects is dose-dependent, with a higher rate of fertility return observed at the lower dose.[1] This suggests a narrow therapeutic window that requires further investigation.
The primary molecular targets of this compound have been identified as heat shock protein 90-beta (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).[3] Its mechanism of action is believed to involve the disruption of Sertoli cell-spermatid junctional complexes, which is crucial for spermatogenesis.[3] This is potentially mediated through the degradation of HSP90 client proteins like AKT1 and an increase in interleukin 1a transcription.[3]
Acute toxicity studies have revealed significant mortality at high doses, indicating a need for careful dose-finding studies and comprehensive long-term safety evaluations.[2] The development of derivatives like H2-gamendazole is underway to potentially improve the safety profile.[4]
Conclusion
The available preclinical data on this compound are promising for its development as a male contraceptive agent. However, the lack of long-term, placebo-controlled safety data in humans necessitates a cautious approach. Further research is required to fully characterize its safety profile, establish a wider therapeutic window, and ensure the reversibility of its contraceptive effects before it can be considered for clinical trials. The insights from the preclinical studies discussed herein provide a foundational framework for the continued investigation of this compound and its analogues.
References
- 1. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Offspring Health Following Recovery from A-Gamendazole and Other Reversible Male Contraceptives
For Researchers, Scientists, and Drug Development Professionals
The quest for a safe, effective, and reversible male contraceptive has led to the investigation of numerous compounds targeting various stages of spermatogenesis. A critical aspect of the safety profile of any such candidate is the health of offspring conceived after the contraceptive effect has been reversed. This guide provides a comparative analysis of the available data on offspring health following fertility recovery from a-gamendazole, a non-hormonal oral contraceptive candidate, and other notable reversible male contraceptives in development.
Executive Summary
A-gamendazole, an indazole carboxylic acid derivative, induces reversible infertility in animal models by targeting Sertoli cell function. Preclinical studies in rats have reported "typical numbers of normal-appearing conceptuses" after fertility is restored, suggesting no overt adverse effects on progeny. However, detailed quantitative data on the long-term health of these offspring remains limited in publicly available literature. This guide synthesizes the current knowledge on a-gamendazole and compares it with other reversible male contraceptive methods, including hormonal approaches, RISUG® (Reversible Inhibition of Sperm Under Guidance), and Adjudin, for which offspring health data is also emerging. The available data, primarily from preclinical animal studies, are presented to facilitate a comparative assessment and to highlight areas requiring further investigation.
Data Presentation: Comparison of Offspring Health Outcomes
The following tables summarize the available quantitative and qualitative data on offspring health following the cessation of treatment with various reversible male contraceptives. It is important to note that direct comparative studies are scarce, and the data presented are compiled from individual studies on each contraceptive agent.
Table 1: Offspring Health Data for A-Gamendazole (Preclinical - Rat Model)
| Offspring Health Parameter | Vehicle Control | A-Gamendazole Treated (Post-Recovery) | Data Source |
| Fertility Rate of Sires | Normal | Return to fertility observed in a subset of animals[1] | [1] |
| Conception Rate | Normal | No abnormalities reported[1] | [1] |
| Litter Size | Not specified | "Typical numbers"[1] | [1] |
| Gross Morphology of Pups | Normal | "Normal-appearing conceptuses"[1] | [1] |
| Birth Weight | Not specified | Not specified | - |
| Sex Ratio | Not specified | Not specified | - |
| Neonatal Mortality | Not specified | Not specified | - |
| Postnatal Development | Not specified | Not specified | - |
| Long-term Health Markers | Not specified | Not specified | - |
Table 2: Offspring Health Data for Alternative Reversible Male Contraceptives (Preclinical & Clinical Data)
| Contraceptive Agent | Animal Model/ Study Population | Key Offspring Health Findings | Data Source |
| RISUG® | Rats | No physical abnormalities reported in F1 progeny. Long-term health and F2 progeny data are noted as areas for further study.[2] | [2] |
| Hormonal Contraceptives (Testosterone-based) | Humans | Fertility recovery is generally complete. Specific studies focusing on the health of offspring conceived after recovery are limited. | [3][4] |
| Adjudin | Rats, Rabbits | Studies have focused on the mechanism of action and reversibility of spermatogenesis. Data on offspring health post-recovery is not available in the reviewed literature.[5][6] | [5][6] |
| STK33 Inhibitor (CDD-2807) | Mice | Treated males sired offspring at the same rate as controls after treatment cessation. No further details on offspring health were provided.[7] | [7] |
Signaling Pathways and Experimental Workflows
A-Gamendazole's Mechanism of Action
A-gamendazole disrupts spermatogenesis by targeting two key proteins within Sertoli cells: Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1). This interaction is believed to trigger a signaling cascade that ultimately leads to the premature release of spermatids from the seminiferous epithelium.
Caption: Proposed signaling pathway of a-gamendazole in Sertoli cells.
Experimental Workflow for Assessing Offspring Health
A comprehensive evaluation of the impact of a reversible male contraceptive on subsequent offspring health involves a multi-stage experimental protocol, typically conducted in an animal model such as the rat.
Caption: General experimental workflow for post-contraceptive offspring health assessment.
Experimental Protocols
The evaluation of offspring health following paternal exposure to a reversible contraceptive agent generally follows the principles of reproductive toxicology studies. A typical experimental design is outlined below.
1. Animal Model and Dosing Regimen:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Groups:
-
Control Group: Males receive the vehicle only.
-
Treatment Group(s): Males receive a-gamendazole or the comparator contraceptive at one or more dose levels.
-
-
Administration: The route and frequency of administration should mimic the intended clinical use (e.g., oral gavage for a-gamendazole).
-
Duration: Treatment continues until infertility is confirmed, followed by a recovery period until fertility is restored.
2. Fertility and Recovery Monitoring:
-
Mating trials with untreated females are conducted periodically to confirm the onset of infertility and subsequent recovery of fertility.
-
Semen analysis (sperm count, motility, morphology) is performed to monitor the effects on spermatogenesis.
3. Mating and Offspring Generation (F1):
-
Once fertility is restored in the treated males, they are cohabited with naive, untreated females.
-
Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.
-
Pregnant females are housed individually and monitored throughout gestation for clinical signs of toxicity.
4. F1 Generation Evaluation:
-
At Birth (Postnatal Day 0):
-
The number of live and dead pups, litter size, sex ratio, and individual pup weights are recorded.
-
Pups are examined for any gross external malformations.
-
-
Lactation and Weaning:
-
Pup viability and clinical condition are monitored daily.
-
Body weights are recorded at regular intervals.
-
Developmental landmarks, such as pinna detachment, eye-opening, and incisor eruption, are recorded.
-
-
Post-Weaning:
-
A subset of F1 offspring is selected for long-term evaluation.
-
Growth, sexual maturation (e.g., vaginal opening, preputial separation), and general health are monitored.
-
Organ weights and histopathology may be assessed at necropsy.
-
Behavioral and neurodevelopmental tests can be conducted.
-
The reproductive capacity of the F1 generation is assessed by mating them to produce an F2 generation.
-
5. F2 Generation Evaluation:
-
The F2 generation is assessed for similar parameters as the F1 generation at birth and during early postnatal development to detect any transgenerational effects.
Conclusion and Future Directions
The available evidence for a-gamendazole suggests a favorable preliminary safety profile concerning offspring health, with reports of normal-appearing conceptuses after fertility recovery in rats. However, the lack of detailed, quantitative, and long-term data represents a significant knowledge gap. Similarly, while other reversible male contraceptives show promise, comprehensive data on the health of subsequent progeny is often limited.
For drug development professionals and researchers, this highlights the critical need for robust and standardized preclinical and clinical protocols to evaluate the transgenerational safety of novel male contraceptives. Future studies should include detailed assessments of a wide range of offspring health parameters, from immediate postnatal outcomes to long-term health and reproductive function in subsequent generations. Direct comparative studies between different contraceptive agents would be invaluable in establishing a clear risk-benefit profile for each candidate. As the field of male contraception advances, a thorough understanding of the potential impact on offspring health will be paramount for regulatory approval and public acceptance.
References
- 1. researchgate.net [researchgate.net]
- 2. RISUG: An intravasal injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Male Hormonal Contraception: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal Approaches to Male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjudin Targeting Rabbit Germ Cell Adhesion as a Male Contraceptive: A Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug causes reversible male contraception in mice | National Institutes of Health (NIH) [nih.gov]
A Comparative Guide to the Mechanisms of Action of a-Gamendazole and Other Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of a-gamendazole and other notable indazole derivatives, including lonidamine (B1675067), H2-gamendazole, and adjudin (B1665539). The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Overview of Mechanism of Action
Indazole derivatives have garnered significant interest for their potential as non-hormonal male contraceptives and as anti-cancer agents. Their mechanisms of action, while often converging on the disruption of spermatogenesis or cancer cell metabolism, exhibit distinct molecular targets and cellular effects. a-Gamendazole and its analogs primarily target Sertoli cells, leading to the disruption of cell junctions crucial for sperm development. In contrast, the parent compound, lonidamine, is well-characterized for its broader effects on cellular energy metabolism, which are also being explored in its derivatives.
Comparative Analysis of Molecular Targets and Cellular Effects
The following tables summarize the key molecular targets, cellular effects, and available quantitative data for a-gamendazole and other selected indazole derivatives.
Table 1: Primary Molecular Targets and Cellular Effects
| Compound | Primary Molecular Target(s) | Key Cellular Effects | Primary Application |
| a-Gamendazole | HSP90AB1 (HSP90β), EEF1A1 | Disrupts Sertoli cell-spermatid junctions; induces degradation of HSP90 client proteins (e.g., AKT1, ERBB2); stimulates IL-1α transcription in Sertoli cells.[1] | Male Contraception |
| Lonidamine | Mitochondrially-bound Hexokinase, Mitochondrial Pyruvate Carrier (MPC), Monocarboxylate Transporters (MCTs) | Inhibits aerobic glycolysis and mitochondrial respiration; induces intracellular acidification.[2][3][4][5] | Oncology, Male Contraception |
| H2-Gamendazole | HSP90, EEF1A1 | Disrupts junctional complexes between Sertoli cells and spermatids; inhibits cell proliferation.[6][7] | Male Contraception, Polycystic Kidney Disease |
| Adjudin (AF-2364) | Sertoli-germ cell adhesion complexes | Disrupts cell adhesion between Sertoli cells and germ cells (spermatids and spermatocytes).[8][9][10] | Male Contraception |
Table 2: Quantitative Comparison of In Vitro Efficacy
| Compound | Assay | Cell Line / System | IC50 / Ki / K0.5 |
| a-Gamendazole | Inhibition of Inhibin B Production | Primary Rat Sertoli Cells | 6.8 x 10⁻¹⁰ M (Median Inhibitory Concentration)[11] |
| Lonidamine | Inhibition of Mitochondrial Pyruvate Oxidation (Pyruvate as substrate) | Uncoupled Rat Heart Mitochondria | ~7 µM[3][5] |
| Inhibition of Mitochondrial Pyruvate Oxidation (Glutamate as substrate) | Uncoupled Rat Heart Mitochondria | ~20 µM[3][5] | |
| Inhibition of Mitochondrial Pyruvate Carrier (MPC) | Isolated Rat Liver Mitochondria | Ki ~2.5 µM[3][5] | |
| Inhibition of Monocarboxylate Transporter 1 (MCT1) | Xenopus laevis oocytes | K0.5 ~36-40 µM[5] | |
| H2-Gamendazole | Inhibition of Cell Proliferation (cAMP or EGF stimulated) | Human ADPKD Cells | 5-10 µM[7] |
| Inhibition of Cell Proliferation (5% FBS stimulated) | Human ADPKD Cells | ~50 µM[7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for assessing the effects of these compounds.
Caption: Proposed signaling pathway for a-gamendazole in Sertoli cells.
Caption: Mechanism of action of Lonidamine on cellular metabolism.
Caption: General experimental workflow for comparing indazole derivatives.
Detailed Experimental Protocols
Sertoli Cell Culture and Inhibin B Secretion Assay (Adapted from Tash et al., 2008)
Objective: To determine the effect of indazole derivatives on Sertoli cell function by measuring the secretion of inhibin B.
Protocol:
-
Sertoli Cell Isolation and Culture:
-
Isolate Sertoli cells from the testes of 20-day-old rats by sequential enzymatic digestion.
-
Plate the isolated cells in appropriate culture medium (e.g., DMEM/F12) supplemented with serum and growth factors.
-
Culture the cells for 3-5 days to allow for the formation of a confluent monolayer.
-
-
Treatment with Indazole Derivatives:
-
Prepare stock solutions of the test compounds (e.g., a-gamendazole) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with fresh serum-free medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
-
Sample Collection and Inhibin B ELISA:
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Measure the concentration of inhibin B in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the inhibin B concentration to the total protein content of the cells in each well.
-
Plot the normalized inhibin B levels against the concentration of the test compound to determine the median inhibitory concentration (IC50).
-
HSP90 Client Protein Degradation Assay (General Protocol)
Objective: To assess the ability of indazole derivatives to induce the degradation of HSP90 client proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.
-
Treat the cells with the desired concentration of the indazole derivative (e.g., a-gamendazole) or a known HSP90 inhibitor (positive control) for various time points (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for the HSP90 client proteins of interest (e.g., AKT1, ERBB2) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the client protein bands to the loading control.
-
Compare the levels of the client proteins in the treated samples to the vehicle control to determine the extent of degradation.
-
Mitochondrial Respiration Assay (Adapted from Nath et al., 2015)
Objective: To measure the effect of indazole derivatives on mitochondrial oxygen consumption.
Protocol:
-
Isolation of Mitochondria:
-
Isolate mitochondria from a suitable tissue source (e.g., rat heart or liver) by differential centrifugation.
-
Resuspend the mitochondrial pellet in an appropriate respiration buffer.
-
-
Oxygen Consumption Measurement:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Add the isolated mitochondria to the chambers of the respirometer containing respiration buffer and various substrates (e.g., pyruvate, glutamate, succinate).
-
After establishing a baseline respiration rate, inject the indazole derivative (e.g., lonidamine) at various concentrations into the chambers.
-
Record the changes in oxygen consumption rates.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption before and after the addition of the compound.
-
Plot the percentage inhibition of oxygen consumption against the compound concentration to determine the IC50 value.
-
Conclusion
a-Gamendazole and its related indazole derivatives exhibit distinct yet overlapping mechanisms of action. While a-gamendazole, H2-gamendazole, and adjudin primarily target Sertoli cell function and adhesion to disrupt spermatogenesis, lonidamine exerts a broader effect on cellular metabolism by inhibiting glycolysis and mitochondrial respiration. This difference in molecular targets likely accounts for their varied primary applications in male contraception and oncology. The quantitative data presented highlights the high potency of a-gamendazole in affecting Sertoli cell function. Further comparative studies with standardized experimental conditions are necessary to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this promising class of compounds.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 3. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The lonidamine derivative H2-gamendazole reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjudin - Wikipedia [en.wikipedia.org]
- 9. Adjudin - A Male Contraceptive with Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding of a-Gamendazole and Other Inhibitors to HSP90
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide array of client proteins, many of which are implicated in cancer and other diseases. As such, HSP90 has emerged as a significant therapeutic target. This guide provides a comparative analysis of the binding characteristics of a-gamendazole, a compound with a unique interaction profile, and other well-characterized HSP90 inhibitors.
A Novel Binding Interaction for a-Gamendazole
A-gamendazole has been identified as an inhibitor of HSP90 that, unlike many other inhibitors, does not appear to bind to the well-defined N-terminal or C-terminal domains.[1][2][3][4] Initial studies have shown that the binding of a-gamendazole to HSP90 is not competed by geldanamycin (B1684428), an N-terminal inhibitor, or by a novobiocin (B609625) analogue, which targets the C-terminal ATP binding site.[1][2][3][4] This suggests that a-gamendazole interacts with a novel binding site on the HSP90 protein, making it a compound of significant interest for further investigation and therapeutic development.
While the precise binding site of a-gamendazole on HSP90 is still under investigation, its unique mechanism of action presents a potential advantage in overcoming resistance mechanisms that have emerged with inhibitors targeting the N- and C-termini.
Comparative Analysis of HSP90 Inhibitor Binding
HSP90 inhibitors are broadly classified based on their binding site, primarily targeting the N-terminal domain (NTD), the C-terminal domain (CTD), or allosteric sites.
-
N-Terminal Domain (NTD) Inhibitors: These are the most extensively studied class of HSP90 inhibitors. They are ATP-competitive, binding to the N-terminal ATP pocket and locking the chaperone in a conformation that is incompatible with its function. This leads to the degradation of client proteins. A common characteristic of NTD inhibitors is the induction of the heat shock response, a cellular stress response that can sometimes counteract the inhibitor's therapeutic effects.
-
C-Terminal Domain (CTD) Inhibitors: These inhibitors bind to a second ATP binding site in the C-terminal domain. They are considered allosteric modulators of HSP90 function. A key advantage of many CTD inhibitors is that they generally do not induce the heat shock response, which may offer a better therapeutic window.
-
a-Gamendazole: As mentioned, a-gamendazole represents a potential new class of HSP90 inhibitor with a binding site distinct from the NTD and CTD. This novel interaction could lead to different downstream effects on HSP90's chaperone cycle and client protein repertoire.
Quantitative Comparison of HSP90 Inhibitors
The following table summarizes the available quantitative data for a-gamendazole and other representative HSP90 inhibitors. It is important to note that the data for a-gamendazole is from a functional assay (luciferase refolding) and may not directly reflect its binding affinity (Kd or Ki).
| Inhibitor Class | Inhibitor | Binding Site | IC50 | Kd | Notes |
| Novel Site | a-Gamendazole | Putative Novel Site | 330 ± 38 µM (Luciferase Refolding) [5] | Not Reported | Binding is not competed by NTD or CTD inhibitors. |
| NTD Inhibitor | Geldanamycin | N-Terminal Domain | ~0.5 µM (Varies by cell line) | ~1.2 µM | Induces the heat shock response. |
| NTD Inhibitor | 17-AAG (Tanespimycin) | N-Terminal Domain | 20-100 nM (Varies by cell line) | ~21 nM | A derivative of geldanamycin with improved properties. |
| NTD Inhibitor | NVP-AUY922 (Luminespib) | N-Terminal Domain | ~13 nM (BT474 cells) | ~0.8 nM | Potent, next-generation NTD inhibitor. |
| CTD Inhibitor | Novobiocin | C-Terminal Domain | ~700 µM (SKBr3 cells) | ~50 µM | Does not typically induce the heat shock response. |
| CTD Inhibitor | KU-174 | C-Terminal Domain | ~5 µM (MCF-7 cells) | ~360 nM | A more potent novobiocin analog. |
Experimental Methodologies
The characterization of a-gamendazole's interaction with HSP90 and the comparison with other inhibitors rely on a variety of biochemical and cellular assays.
Identification of a-Gamendazole Binding Partners via Affinity Purification-Mass Spectrometry
This method was instrumental in identifying HSP90 as a primary target of a-gamendazole.
Objective: To identify proteins that directly bind to a small molecule of interest.
Protocol:
-
Synthesis of a Biotinylated Probe: a-Gamendazole is chemically modified to include a biotin (B1667282) tag, creating biotinylated-gamendazole (Bio-gamendazole). This tag allows for the selective capture of the molecule and its binding partners.
-
Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content.
-
Affinity Purification: The cell lysate is incubated with streptavidin-coated beads. The high affinity of biotin for streptavidin results in the immobilization of Bio-gamendazole on the beads.
-
Incubation and Washing: The cell lysate is then incubated with the Bio-gamendazole-coated beads, allowing any proteins that bind to a-gamendazole to be captured. A series of wash steps are performed to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by competing with an excess of non-biotinylated a-gamendazole or by using denaturing conditions.
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by gel electrophoresis, and individual protein bands are excised. The proteins are then digested into smaller peptides and analyzed by mass spectrometry to determine their identity.
HSP90-Dependent Luciferase Refolding Assay
This functional assay is used to assess the inhibitory effect of a compound on the chaperone activity of HSP90.
Objective: To measure the ability of HSP90 to refold a denatured substrate protein in the presence of an inhibitor.
Protocol:
-
Denaturation of Luciferase: Firefly luciferase is denatured by heat or chemical treatment, causing it to lose its enzymatic activity.
-
Refolding Reaction: The denatured luciferase is incubated in a rabbit reticulocyte lysate system, which contains all the necessary components for protein folding, including HSP90.
-
Inhibitor Treatment: The refolding reaction is carried out in the presence of varying concentrations of the test compound (e.g., a-gamendazole).
-
Measurement of Luciferase Activity: At various time points, aliquots of the reaction are taken, and the luciferase substrate (luciferin) is added. The amount of light produced is measured using a luminometer. The recovery of light emission is directly proportional to the extent of luciferase refolding.
-
Data Analysis: The IC50 value is determined by plotting the percentage of luciferase activity recovery against the inhibitor concentration.
HSP90 ATPase Activity Assay
This assay measures the effect of an inhibitor on the ATP hydrolysis activity of HSP90, which is essential for its chaperone function.
Objective: To determine if a compound inhibits the ATPase activity of HSP90.
Protocol:
-
Reaction Setup: Purified HSP90 is incubated in a reaction buffer containing ATP and necessary cofactors.
-
Inhibitor Addition: The reaction is initiated in the presence of various concentrations of the test inhibitor.
-
Measurement of ATP Hydrolysis: The amount of ADP or inorganic phosphate (B84403) produced over time is measured. This can be done using various methods, such as a colorimetric malachite green assay for phosphate or an enzyme-coupled spectrophotometric assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of HSP90 in cellular signaling and a typical workflow for characterizing a novel HSP90 inhibitor.
Caption: HSP90 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Characterizing Novel HSP90 Inhibitors.
Conclusion
a-Gamendazole represents a promising new avenue for HSP90-targeted therapy. Its unique binding characteristics, distinct from established N- and C-terminal inhibitors, warrant further investigation to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued characterization of a-gamendazole and the discovery of other novel HSP90 inhibitors. A deeper understanding of the diverse ways in which HSP90 can be modulated will be crucial for the development of the next generation of more effective and selective cancer therapeutics.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. [PDF] this compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of a-Gamendazole and EEF1A1 Inhibitors on Global Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of a-gamendazole and established eukaryotic elongation factor 1 alpha 1 (EEF1A1) inhibitors on global protein synthesis, supported by experimental data.
Executive Summary
a-Gamendazole, a compound initially investigated for its antispermatogenic effects, has been identified as a binder of both Hsp90 and EEF1A1. However, current evidence suggests its impact on global protein synthesis is likely indirect or non-canonical. In contrast, classical EEF1A1 inhibitors, such as plitidepsin (B549178) and didemnin (B1252692) B, directly target the canonical function of EEF1A1 in translation elongation, leading to potent, dose-dependent inhibition of global protein synthesis. This guide delineates these distinct mechanisms of action, presenting available quantitative data and outlining the experimental protocols used to assess these effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for a-gamendazole and representative EEF1A1 inhibitors. It is important to note the scarcity of direct experimental data on the effect of a-gamendazole on global protein synthesis.
Table 1: Comparative Effects on Global Protein Synthesis
| Compound | Target(s) | Direct Effect on Global Protein Synthesis | Quantitative Data (IC50/EC50) | Cell/System |
| a-Gamendazole | HSP90AB1, EEF1A1 | Not clearly demonstrated; likely indirect or non-canonical. Did not inhibit nucleotide binding by EEF1A1[1]. | No direct IC50 for global protein synthesis reported. | Various (e.g., Sertoli cells, cancer cell lines) |
| Lonidamine (B1675067) (a-gamendazole precursor) | Energy Metabolism | Decreased amino acid incorporation, likely due to effects on cellular energy, not direct inhibition of translation machinery[2]. | Not reported for direct protein synthesis inhibition. | Neoplastic cells |
| Plitidepsin (Aplidin) | EEF1A2 | Potent inhibitor of translation elongation[3]. Decreases de novo cap-dependent translation[4][5]. | IC90: 0.88 nM (anti-SARS-CoV-2 activity)[6][7]. IC50: 0.5 µM (inhibition of protein synthesis in P388 cells)[6]. | Various cancer cell lines, Vero E6 cells |
| Didemnin B | EEF1A1 | Inhibits translation at the elongation stage[8][9][10]. | Kd for ribosome-EF-1α complex: 4 µM[9]. IC50 in cells: nM range (due to accumulation)[8][11]. | In vitro translation systems, MCF-7 cells |
| Ternatin | eEF1A ternary complex | Inhibits protein synthesis by blocking translation elongation[12]. | EC50: 0.14 µg/mL (inhibition of fat accumulation)[12]. | 3T3-L1 adipocytes |
Table 2: Reported IC50 Values for Cellular Proliferation
| Compound | IC50 (Cell Proliferation) | Cell Line |
| a-Gamendazole | 101 ± 4 µM[13] | MCF-7 |
| Plitidepsin (Aplidin) | 1.5 ± 0.5 nM[14] | RL |
| 1.7 ± 0.7 nM[14] | Ramos |
Mechanism of Action and Signaling Pathways
The fundamental difference between a-gamendazole and classical EEF1A1 inhibitors lies in their mechanism of action concerning protein synthesis.
EEF1A1 Inhibitors (e.g., Plitidepsin, Didemnin B): These compounds directly bind to EEF1A1 and interfere with its crucial role in delivering aminoacyl-tRNAs to the ribosome during the elongation phase of translation.[3][10][15] This leads to a direct and potent inhibition of global protein synthesis.
a-Gamendazole: While a-gamendazole binds to EEF1A1, it does not inhibit its nucleotide-binding function, a key aspect of its role in translation.[1] Its cellular effects are more likely linked to its interaction with HSP90 and the subsequent disruption of downstream signaling pathways, such as those involving AKT and NF-κB.[1] These pathways are critical for cell survival and proliferation in specific contexts, like cancer and spermatogenesis, and their disruption could indirectly affect protein synthesis in those cells without causing a global shutdown.
Experimental Protocols
The assessment of global protein synthesis is crucial for characterizing the effects of compounds like a-gamendazole and EEF1A1 inhibitors. Two primary methods are widely used:
Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes using sucrose (B13894) density gradient centrifugation. A decrease in the proportion of mRNAs in heavy polysome fractions and an increase in the monosome peak are indicative of translation inhibition.
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound of interest for the desired time. Prior to lysis, add cycloheximide (B1669411) (100 µg/mL) to the media for 5-10 minutes to arrest translating ribosomes. Lyse cells in a buffer containing cycloheximide, detergents, and RNase inhibitors.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in centrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm to visualize ribosomal subunits, monosomes, and polysomes. RNA and protein can then be extracted from the collected fractions for further analysis (e.g., qRT-PCR, Western blotting).
SUnSET (Surface Sensing of Translation) Assay
SUnSET is a non-radioactive method to measure global protein synthesis by incorporating the tRNA analog puromycin (B1679871) into nascent polypeptide chains. The amount of puromycylated peptides is then detected by Western blotting with an anti-puromycin antibody.[16][17][18]
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment: Treat cells with the inhibitor for the desired duration.
-
Puromycin Pulse: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).
-
Lysis and Protein Quantification: Harvest and lyse the cells. Determine the total protein concentration for each sample.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Detection: Probe the membrane with an anti-puromycin antibody, followed by an appropriate HRP-conjugated secondary antibody. Visualize the puromycylated proteins using a chemiluminescence detection system. The intensity of the signal corresponds to the rate of global protein synthesis.
Conclusion
The comparison between a-gamendazole and classical EEF1A1 inhibitors reveals a significant divergence in their effects on global protein synthesis. While EEF1A1 inhibitors like plitidepsin and didemnin B are potent and direct inhibitors of translation elongation, a-gamendazole's primary mechanism of action appears to be independent of the canonical protein synthesis machinery. Its effects are likely mediated through its interaction with HSP90 and the modulation of specific signaling pathways. This distinction is critical for researchers and drug developers in selecting appropriate tool compounds and for the interpretation of experimental results. Further studies employing direct protein synthesis assays, such as polysome profiling and SUnSET, are warranted to definitively characterize the impact, if any, of a-gamendazole on global protein synthesis.
References
- 1. This compound, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lonidamine on protein synthesis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 4. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m6A protein synthesis routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m6A protein synthesis routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Plitidepsin | 137219-37-5 | FP178389 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of protein synthesis by didemnins: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convergent synthesis and in vivo inhibitory effect on fat accumulation of (-)-ternatin, a highly N-methylated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Gamendazole
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of investigational compounds like Gamendazole. Adherence to rigorous disposal protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. While specific disposal guidelines for this compound are not extensively documented, a conservative approach treating it as potentially hazardous chemical waste is the most prudent course of action. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). A Safety Data Sheet (SDS) for this compound from one supplier indicates it is not classified as a hazardous substance or mixture.[1] However, given its status as an investigational drug and the potential for uncharacterized hazards, a cautious approach is warranted.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust or aerosols, a suitable respirator is advised.[1]
Step-by-Step Disposal Protocol
The following procedure is based on established best practices for the disposal of research chemicals and investigational drugs, and should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.[2][3][4][5][6]
-
Consult Institutional EHS: Before initiating disposal, contact your organization's EHS office. They can provide specific guidance based on local, state, and federal regulations and may need to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[2]
-
Waste Collection:
-
Do not dispose of this compound down the sink or in the regular trash.[4]
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, in a designated and compatible hazardous waste container.[3][4][7] The container must be in good condition, leak-proof, and have a secure, screw-top cap.[8]
-
For solutions, absorb them with a non-reactive absorbent material like diatomite or universal binders before placing them in the solid waste container.[1]
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[3][9]
-
The label must include:
-
The full chemical name: "this compound" and any other constituents.[3]
-
The name of the Principal Investigator (PI) and contact information.[3]
-
The location (building and room number) where the waste is stored.[3]
-
An indication of the hazards (e.g., "Caution: Investigational Drug, Handle as Hazardous Waste").
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][5][8]
-
Ensure the SAA is a secure, well-ventilated area away from incompatible materials.[4][8]
-
Use secondary containment, such as a plastic tub, for liquid waste containers.[4][9]
-
-
Arrange for Pickup and Disposal:
This compound: Key Data
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C18H11Cl2F3N2O2 | MedchemExpress SDS |
| Molar Mass | 415.2 g/mol | PubChem |
| CAS Number | 877773-32-5 | MedchemExpress SDS |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making and procedural steps from waste generation to final disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Gamendazole
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Gamendazole, a compound under investigation for various therapeutic applications. Adherence to these procedures will minimize risk and ensure proper management from receipt to disposal.
Personal Protective Equipment (PPE) for this compound Handling
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[1]
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Eyes | Safety goggles with side-shields | Must be worn at all times when handling this compound to protect against splashes and airborne particles. |
| Hands | Protective gloves | Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contaminated. |
| Body | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | Suitable respirator | Use in areas with appropriate exhaust ventilation.[1] A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling powders outside of a containment system. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound throughout the research process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
The recommended storage temperature for the powder form is -20°C.[1][2]
-
Keep the compound away from direct sunlight and sources of ignition.[1]
2. Preparation and Use:
-
All handling of this compound should be conducted in a designated area with adequate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
When weighing or preparing solutions, use appropriate containment methods.
-
Avoid inhalation, and any contact with eyes and skin.[1]
3. Accidental Release Measures:
-
In the event of a spill, immediately evacuate personnel to a safe area.[1]
-
Ensure the area is well-ventilated.[1]
-
Don full personal protective equipment before attempting to clean the spill.[1]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials for proper disposal.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove all contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound should be treated as hazardous waste.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the substance in strict accordance with all applicable country, federal, state, and local regulations.[1] This typically involves disposal through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for handling this compound, the following diagram illustrates the complete workflow from preparation to disposal.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
